molecular formula C20H15Br B093909 2-(4-Bromophenyl)-1,1-diphenylethylene CAS No. 18648-66-3

2-(4-Bromophenyl)-1,1-diphenylethylene

Cat. No.: B093909
CAS No.: 18648-66-3
M. Wt: 335.2 g/mol
InChI Key: HUCFDUOIMSRYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,1-diphenylethylene is a specialized 1,1-diphenylethylene (DPE) derivative that serves as a fundamental building block in advanced materials science. Its primary research value lies in its role as a versatile synthetic intermediate for the development of functionalized polymers and organic electronic materials. In polymer chemistry, this compound is a crucial precursor for synthesizing other DPE derivatives, such as those with alkoxysilyl functional groups, which are used in living anionic polymerization (LAP) to create well-defined polymers with controlled architectures . The DPE core is particularly valued for its ability to reduce the activity of living anionic species, thereby helping to prevent undesirable side reactions during polymerization and enabling the synthesis of polymers with narrow molecular weight distributions . Furthermore, the bromophenyl moiety provides a reactive handle for further functionalization via cross-coupling reactions, expanding its utility in organic synthesis. Compounds based on the triphenylethylene structure, to which this molecule belongs, are also of significant interest in the field of organic light-emitting diodes (OLEDs) and as materials exhibiting Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) properties . These features make this compound a valuable reagent for researchers exploring new polymeric materials and organic semiconductors with tailored photophysical characteristics.

Properties

IUPAC Name

1-bromo-4-(2,2-diphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFDUOIMSRYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348126
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18648-66-3
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Triarylethylene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This compound is a triarylethylene derivative of significant interest in both materials science and medicinal chemistry. Its structure serves as a crucial building block for more complex molecules. The presence of the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, while the triphenylethylene core is a well-known pharmacophore and a key component in Aggregation-Induced Emission (AIE) luminogens.[1][2]

In medicinal chemistry, the triphenylethylene scaffold is famously found in drugs like Tamoxifen, a selective estrogen receptor modulator (SERM) used in breast cancer therapy.[3][4][5] The synthesis of analogues, such as the target molecule of this guide, is pivotal for developing new therapeutic agents with potentially improved efficacy or altered metabolic pathways.[5][6][7] In materials science, derivatives of this compound are explored as precursors for functional polymers and advanced materials with unique photophysical properties.[1][8]

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and a comparative analysis of the methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical disconnection points for the central carbon-carbon double bond. This analysis points toward two principal and highly effective synthetic strategies: the Wittig reaction and a Grignard reaction followed by dehydration.

G cluster_wittig Disconnection 1: Wittig Olefination cluster_grignard Disconnection 2: Grignard Addition target This compound wittig_synthon1 Benzophenone (C=O Electrophile) target->wittig_synthon1 C=C bond wittig_synthon2 4-Bromobenzyl Phosphonium Ylide (C Nucleophile) target->wittig_synthon2 C=C bond grignard_intermediate 2-(4-Bromophenyl)-1,1-diphenylethanol target->grignard_intermediate Dehydration grignard_synthon1 Benzophenone (C=O Electrophile) grignard_intermediate->grignard_synthon1 C-C bond grignard_synthon2 4-Bromobenzylmagnesium Bromide (C Nucleophile) grignard_intermediate->grignard_synthon2 C-C bond

Caption: Retrosynthetic pathways for the target molecule.

Pathway 1: The Wittig Reaction

The Wittig reaction is arguably the most reliable and widely used method for synthesizing alkenes with absolute control over the double bond's position.[9][10] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[11] For the synthesis of this compound, this translates to the reaction between benzophenone and the ylide derived from (4-bromobenzyl)triphenylphosphonium bromide.

Causality and Mechanism

The reaction proceeds in two main stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.

  • Ylide Formation: The synthesis of the Wittig reagent begins with an SN2 reaction between triphenylphosphine (a strong nucleophile) and 4-bromobenzyl bromide to form a stable phosphonium salt.[9][12] The methylene protons adjacent to the positively charged phosphorus atom are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, to generate the nucleophilic ylide.[13]

  • Olefin Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of benzophenone. The mechanism is now widely believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[11][14] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition, yielding the desired alkene and triphenylphosphine oxide. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[9]

G cluster_ylide Step 1: Ylide Formation cluster_olefin Step 2: Olefination PPH3 Triphenylphosphine Salt (4-Bromobenzyl)triphenylphosphonium Bromide PPH3->Salt SN2 AlkylHalide 4-Bromobenzyl Bromide AlkylHalide->Salt Ylide Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone Benzophenone Ketone->Oxaphosphetane Alkene Target Alkene Oxaphosphetane->Alkene Retro [2+2] TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Workflow for the Wittig Reaction Synthesis.

Experimental Protocol: Wittig Synthesis

Part A: Synthesis of (4-Bromobenzyl)triphenylphosphonium Bromide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.1 eq.) and 4-bromobenzyl bromide (1.0 eq.).

  • Solvent Addition: Add anhydrous toluene (approx. 100 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid. Continue refluxing for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum. The product is typically used without further purification.

Part B: Synthesis of this compound

  • Setup: To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phosphonium salt (1.1 eq.) from Part A.

  • Ylide Generation: Add anhydrous tetrahydrofuran (THF, approx. 80 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath. While stirring vigorously, slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[15] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Carbonyl Addition: Dissolve benzophenone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. The color of the solution will typically fade as the reaction proceeds.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Pathway 2: Grignard Reaction and Dehydration

An alternative classical approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the alkene.[16] This two-step sequence leverages the powerful nucleophilicity of organomagnesium compounds. The key step is the addition of a 4-bromobenzylmagnesium halide to benzophenone.

Causality and Mechanism
  • Grignard Reagent Formation: 4-bromobenzyl bromide reacts with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, 4-bromobenzylmagnesium bromide. This reaction is sensitive to moisture and must be conducted under strictly anhydrous conditions.[17][18]

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the benzylic carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzophenone, forming a magnesium alkoxide intermediate after a 1,2-addition.[19]

  • Protonation & Dehydration: The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl), which protonates the alkoxide to yield the tertiary alcohol, 2-(4-bromophenyl)-1,1-diphenylethanol.[20] This alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent elimination of a proton from the adjacent carbon yields the final alkene product.

G cluster_grignard Step 1: Grignard Addition cluster_dehydration Step 2: Dehydration AlkylHalide 4-Bromobenzyl Bromide Grignard Grignard Reagent AlkylHalide->Grignard Mg Magnesium Mg->Grignard Alkoxide Magnesium Alkoxide Grignard->Alkoxide Nucleophilic Addition Ketone Benzophenone Ketone->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol Protonation AcidWorkup Acidic Work-up (e.g., NH4Cl) AcidWorkup->Alcohol ProtonatedOH Protonated Alcohol Alcohol->ProtonatedOH AcidCat Acid Catalyst (e.g., H2SO4) AcidCat->ProtonatedOH Carbocation Tertiary Carbocation ProtonatedOH->Carbocation - H2O Alkene Target Alkene Carbocation->Alkene - H+

Caption: Workflow for the Grignard Reaction and Dehydration Pathway.

Experimental Protocol: Grignard Synthesis

Part A: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethanol

  • Setup: Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere. Place magnesium turnings (1.2 eq.) in the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. The reaction may need initiation by gentle warming or the addition of a small iodine crystal. A cloudy, bubbling appearance indicates the reaction has started.

  • Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • Carbonyl Addition: Cool the Grignard solution to 0 °C. Dissolve benzophenone (0.9 eq.) in anhydrous ether/THF and add it dropwise to the reaction mixture. A color change and increase in viscosity are typically observed.

  • Reaction & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.

Part B: Dehydration to this compound

  • Setup: Dissolve the crude alcohol from Part A in glacial acetic acid in a round-bottom flask.

  • Dehydration: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Isolation & Purification: Cool the reaction mixture and pour it into a beaker of ice water. The product will often precipitate as a solid. Collect the solid by filtration, wash with water and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be recrystallized from ethanol or purified by column chromatography as described for the Wittig synthesis.

Alternative Synthetic Approaches

While the Wittig and Grignard routes are most direct, other powerful reactions in organic synthesis can be adapted to produce this and related structures.

  • McMurry Reaction: This reaction involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[21][22][23] While highly effective for synthesizing symmetrical alkenes like tetraphenylethylene from benzophenone,[8][24] a cross-coupling between benzophenone and 4-bromobenzaldehyde would likely result in a statistical mixture of three products: the desired product, tetraphenylethylene, and 1,2-bis(4-bromophenyl)ethene. This lack of selectivity makes it a less ideal choice for this specific target.[25]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Heck coupling are staples of modern synthesis.[26][27] One could envision a Suzuki coupling between a 1,1-diphenyl-2-bromoethylene precursor and a 4-bromophenylboronic acid, or a Heck reaction between 1,1-diphenylethylene and 1,4-dibromobenzene.[28] However, these routes require the synthesis of specific vinyl halide or boronate precursors, potentially adding steps compared to the more convergent Wittig and Grignard pathways.

Data and Pathway Comparison

Synthesis Pathway Key Reagents Typical Yields Advantages Disadvantages
Wittig Reaction Triphenylphosphine, 4-bromobenzyl bromide, n-BuLi, Benzophenone60-85%High regioselectivity; fixes double bond position.[9] Tolerates many functional groups.[13]Requires strong base; stoichiometric triphenylphosphine oxide by-product can complicate purification.
Grignard & Dehydration Magnesium, 4-bromobenzyl bromide, Benzophenone, Acid catalyst55-80%Utilizes readily available and inexpensive starting materials.Two distinct reaction steps. Strictly anhydrous conditions are critical.[18] Potential for rearrangement in some dehydration cases (not likely here).
McMurry Cross-Coupling Benzophenone, 4-bromobenzaldehyde, TiCl₃/LiAlH₄ or TiCl₄/ZnLow (for cross-product)One-pot coupling.Poor selectivity for unsymmetrical products; formation of homo-coupled by-products.[25]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through two classic organometallic pathways: the Wittig reaction and the Grignard reaction followed by dehydration . The Wittig reaction offers superior control over the olefination step, directly forming the target in a single C-C bond-forming transformation from the key intermediates. The Grignard approach, while requiring a subsequent elimination step, is a robust and cost-effective alternative. The choice between these methods will often depend on substrate availability, functional group tolerance requirements for more complex analogues, and laboratory preference. Both pathways provide a solid foundation for researchers and drug development professionals seeking to access this versatile chemical scaffold.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)-1,1-diphenylethylene is a triarylethylene derivative of significant interest in medicinal chemistry and materials science. Its structural framework is a key component in the design of selective estrogen receptor modulators (SERMs) and serves as a versatile precursor for the synthesis of functional polymers and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic characterization, and potential applications, with a focus on its role in drug discovery and development.

Introduction

This compound, a brominated aromatic hydrocarbon, is a pivotal building block in the field of organic synthesis. Its triarylethylene (TAE) core is a privileged scaffold in medicinal chemistry, most notably found in the breast cancer drug Tamoxifen. The presence of the bromophenyl moiety offers a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable intermediate for creating diverse molecular architectures. Beyond its pharmaceutical relevance, this compound is explored as a precursor in the development of advanced materials, including functional polymers. Investigations into its biological activities have revealed promising anticancer and antioxidant properties, further cementing its importance in contemporary chemical and biomedical research.[1]

This technical guide will delve into the fundamental chemical properties of this compound, providing a detailed examination of its synthesis, reactivity, and spectroscopic signature. Furthermore, it will explore its current and potential applications, offering insights for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical transformations.

PropertyValue
CAS Number 18648-66-3
Molecular Formula C₂₀H₁₅Br
Molecular Weight 335.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 79-81 °C
Boiling Point ~417 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent and effective methods are the Grignard reaction followed by dehydration and the McMurry coupling reaction.

Synthesis via Grignard Reaction and Dehydration

This two-step approach is a classic and reliable method for constructing the triarylethylene scaffold. It involves the nucleophilic addition of a Grignard reagent to a ketone, followed by an acid-catalyzed dehydration to form the alkene.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Bromophenyl)-1,1-diphenylethanol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is flushed with dry nitrogen. A solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.

  • Reaction with Benzophenone: Once the magnesium is consumed, the resulting Grignard reagent is cooled to 0 °C. A solution of benzophenone (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 1-(4-bromophenyl)-1,1-diphenylethanol.

Step 2: Dehydration to this compound

  • Acid-Catalyzed Dehydration: The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene or acetic acid. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

  • Reaction and Monitoring: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Mg Mg, Et₂O 4-Bromobenzyl_Bromide->Mg Grignard_Reagent 4-Bromobenzyl- magnesium Bromide Mg->Grignard_Reagent Benzophenone Benzophenone Grignard_Reagent->Benzophenone 1. Add 2. H₃O⁺ workup Tertiary_Alcohol 1-(4-Bromophenyl)- 1,1-diphenylethanol Benzophenone->Tertiary_Alcohol Dehydration_Start 1-(4-Bromophenyl)- 1,1-diphenylethanol Acid_Catalyst H⁺ (cat.), Heat Dehydration_Start->Acid_Catalyst Final_Product 2-(4-Bromophenyl)- 1,1-diphenylethylene Acid_Catalyst->Final_Product

Caption: Synthesis of this compound via Grignard Reaction.

Synthesis via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent.[2] This reaction is particularly effective for the synthesis of sterically hindered alkenes like tri- and tetra-substituted ethylenes.[1]

Experimental Protocol:

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried, inert-atmosphere flask, titanium(IV) chloride is reduced with a suitable reducing agent like zinc-copper couple or lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF).

  • Coupling Reaction: A mixture of 4-bromobenzophenone (1.0 eq) and benzophenone (1.0 eq) dissolved in anhydrous THF is added to the slurry of the low-valent titanium reagent.

  • Reflux and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction is cooled and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered through a pad of celite to remove the titanium salts. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product, a mixture of homo- and cross-coupled products, is purified by column chromatography to isolate this compound.

McMurry_Coupling 4-Bromobenzophenone 4-Bromobenzophenone Low_Valent_Ti Low-Valent Titanium (e.g., TiCl₄/Zn) 4-Bromobenzophenone->Low_Valent_Ti Benzophenone Benzophenone Benzophenone->Low_Valent_Ti Final_Product 2-(4-Bromophenyl)- 1,1-diphenylethylene Low_Valent_Ti->Final_Product Reflux in THF

Caption: Synthesis of this compound via McMurry Coupling.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.2 (m, aromatic protons), 7.1-7.0 (m, aromatic protons), 6.9 (s, 1H, vinylic proton).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~143 (alkene C), ~141 (alkene C), ~132-127 (aromatic C), ~121 (C-Br).
IR (KBr, cm⁻¹)ν: ~3050 (aromatic C-H stretch), ~1600, 1490, 1440 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend).
Mass Spectrometry (EI)m/z: 334/336 ([M]⁺, isotopic pattern for Br), 255 ([M-Br]⁺).

Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and the specific instrument used.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the aryl bromide. The bromine atom serves as a versatile functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is readily susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group.

  • Heck Reaction: This reaction enables the coupling of the aryl bromide with an alkene, providing access to more complex olefinic structures.

  • Buchwald-Hartwig Amination: The bromine atom can be substituted with a nitrogen-based nucleophile to form arylamines.

Reactivity_Diagram Starting_Material 2-(4-Bromophenyl)- 1,1-diphenylethylene Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, base) Starting_Material->Suzuki Heck Heck Reaction (Alkene, Pd catalyst, base) Starting_Material->Heck Buchwald_Hartwig Buchwald-Hartwig (R₂NH, Pd catalyst, base) Starting_Material->Buchwald_Hartwig Suzuki_Product Aryl/Vinyl Substituted Derivative Suzuki->Suzuki_Product Heck_Product Stilbene-like Derivative Heck->Heck_Product Amine_Product Amino-substituted Derivative Buchwald_Hartwig->Amine_Product

Caption: Key Cross-Coupling Reactions of this compound.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Tamoxifen analogues and other selective estrogen receptor modulators (SERMs). The triarylethylene scaffold is crucial for binding to the estrogen receptor, and modifications at the para-position of the phenyl ring, facilitated by the bromine atom, allow for the exploration of structure-activity relationships and the development of new therapeutic agents.

The demonstrated anticancer and antioxidant properties of this compound and its derivatives also make it a valuable lead structure for the development of novel therapeutic agents targeting cancer and oxidative stress-related diseases.[1]

Applications in Materials Science

In materials science, this compound serves as a monomer or a precursor for the synthesis of functional polymers. The triarylethylene unit can impart unique photophysical properties, such as aggregation-induced emission (AIE), to polymeric materials. The bromo-functionality allows for its incorporation into polymer chains via cross-coupling polymerization techniques, leading to the development of materials with potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Conclusion

This compound is a highly versatile and valuable chemical entity with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its aryl bromide group make it an ideal platform for the construction of complex molecular architectures. As research into novel therapeutics and advanced materials continues to expand, the importance of this key building block is poised to grow, offering a wealth of opportunities for innovation in drug discovery and materials development.

References

2-(4-Bromophenyl)-1,1-diphenylethylene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Properties, and Advanced Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 18648-66-3), a pivotal intermediate in the fields of materials science and medicinal chemistry. This document delves into the compound's fundamental properties, detailed synthesis protocols, and its critical role as a precursor to advanced functional materials and pharmacologically active agents. Emphasis is placed on its tetraphenylethylene (TPE) core, which imparts unique photophysical properties, namely Aggregation-Induced Emission (AIE). We will explore the mechanistic underpinnings of AIE and discuss the compound's utility as a molecular building block in the development of novel therapeutics, including anticancer agents inspired by the triphenylethylene scaffold of drugs like Tamoxifen. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Compound Identification and Properties

This compound is an asymmetrically substituted tetraphenylethylene derivative. The presence of a bromine atom on one of the phenyl rings provides a reactive site for further chemical modification, making it an exceptionally valuable and versatile intermediate in organic synthesis.[1]

PropertyValueReference(s)
CAS Number 18648-66-3[2]
Molecular Formula C₂₀H₁₅Br[2]
Molecular Weight 335.24 g/mol [2]
Appearance White to off-white powder or crystals[2]
Melting Point 79 °C[2]
Boiling Point (Predicted) 404.4 ± 14.0 °C[2]
Density (Predicted) 1.313 ± 0.06 g/cm³[2]
Solubility Soluble in Toluene, THF, Dichloromethane[2]

Synthesis Methodologies: A Scientist's Perspective

The synthesis of sterically hindered alkenes like this compound requires robust and reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The McMurry reaction is a particularly powerful method for creating tetrasubstituted alkenes from ketone precursors.

Recommended Protocol: Cross-McMurry Reductive Coupling

The cross-McMurry reaction provides a direct and efficient route to unsymmetrical tetraphenylethylenes. This reductive coupling of two different ketone moieties is mediated by a low-valent titanium species, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) with a reducing agent like zinc dust.[3][4][5][6][7]

The rationale for this choice is its convergence and efficiency. By coupling 4-bromobenzophenone and benzophenone, the desired carbon skeleton is assembled in a single, high-yielding step. The oxophilicity of titanium is the driving force for the deoxygenation of the intermediate pinacolate to form the final alkene product.[3][5]

cluster_start Starting Materials cluster_reagents Reaction Conditions ketone1 4-Bromobenzophenone reagents 1. TiCl₄, Zn Dust 2. Dry THF, Reflux (Inert Atmosphere) ketone1->reagents Coupling Partner A ketone2 Benzophenone ketone2->reagents Coupling Partner B product This compound reagents->product Reductive Coupling

Caption: McMurry reaction workflow for synthesis.

Step-by-Step Experimental Protocol:

  • Preparation of Low-Valent Titanium Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equivalents).

    • Suspend the zinc dust in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add titanium tetrachloride (TiCl₄, 2.0 equivalents) dropwise via syringe. Caution: This addition is exothermic. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure full activation of the reagent.

  • Reductive Coupling Reaction:

    • Cool the black suspension of the low-valent titanium reagent to room temperature.

    • In a separate flask, dissolve 4-bromobenzophenone (1.0 equivalent) and benzophenone (1.0 equivalent) in anhydrous THF.

    • Add the solution of the ketones to the titanium suspension via cannula.

    • Heat the resulting reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M aqueous HCl.

    • Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Compound Characterization: A Self-Validating System

Accurate characterization is paramount for ensuring the identity and purity of the synthesized compound. The following data are expected based on the structure and analysis of closely related analogues.[8][9][10][11]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.20 (m, complex multiplet, Ar-H), 7.15-7.00 (m, Ar-H). The spectrum will show complex overlapping signals in the aromatic region. The protons on the bromophenyl ring will appear as two distinct doublets (AA'BB' system) characteristic of a para-substituted ring, while the ten protons of the two unsubstituted phenyl rings will be in a different chemical environment.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~144-140 (quaternary C of C=C and attached phenyls), ~132-127 (aromatic CH carbons), ~121 (quaternary C with Br attachment). The spectrum will display multiple signals in the aromatic region, including the key quaternary carbon signals of the central ethylene bond.
Mass Spectrometry (EI) m/z: 334/336 [M]⁺ corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br) in an approximate 1:1 ratio. Fragmentation patterns would involve loss of bromine and phenyl groups.

The Core Scientific Principle: Aggregation-Induced Emission (AIE)

The tetraphenylethylene (TPE) core of this compound is responsible for one of its most compelling properties: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in aggregates, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[12][13]

Mechanism: Restriction of Intramolecular Motion (RIM)

The AIE effect is primarily governed by the Restriction of Intramolecular Motion (RIM).[12]

  • In Dilute Solution: The multiple phenyl rings of the TPE core are free to undergo low-frequency rotational and vibrational motions. When the molecule is excited by light, this energy is efficiently dissipated through these non-radiative pathways (heat), resulting in negligible fluorescence.

  • In Aggregated State: In a poor solvent, or in the solid state, the molecules are forced to aggregate. This physical constraint hinders the free rotation of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released radiatively, leading to strong fluorescence emission.

cluster_solution Dilute Solution cluster_aggregate Aggregated State sol_mol Molecule with Free Phenyl Rotation sol_energy Excited State Energy sol_mol->sol_energy Light Excitation sol_decay Non-Radiative Decay (Heat) sol_energy->sol_decay Fast Rotational Relaxation agg_decay Radiative Decay (Fluorescence) agg_mol Aggregated Molecules with Restricted Rotation agg_energy Excited State Energy agg_mol->agg_energy Light Excitation agg_energy->agg_decay Emission of Light

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Applications in Drug Development and Materials Science

The true value of this compound lies in its role as a versatile building block. The bromo-substituent acts as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex functional molecules.[14]

Precursor for Anticancer Drug Analogues

The triphenylethylene scaffold is the core structure of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, a cornerstone in the treatment of hormone-dependent breast cancer.[15][16] this compound serves as an ideal precursor for synthesizing novel Tamoxifen analogues. The bromine atom can be replaced or functionalized to introduce different side chains or heterocyclic moieties, enabling the exploration of structure-activity relationships (SAR) to develop SERMs with improved efficacy or reduced side effects.[1][16] Furthermore, triphenylethylene derivatives have also been investigated as inhibitors of other cancer targets, such as DNA topoisomerase-II.[17] The cytotoxic potential of bromophenol-containing hybrids against various cancer cell lines has been demonstrated, suggesting that the bromophenyl moiety itself contributes to the pharmacological profile.[18][19]

Building Block for AIE-Active Materials

The AIE property of the TPE core makes this molecule a prime candidate for developing advanced materials for sensing, bioimaging, and optoelectronics.[13][20] The bromine atom can be readily converted into other functional groups to create sophisticated AIEgens.

  • Chemosensors: By coupling a receptor unit to the TPE core via the bromophenyl position, highly sensitive "turn-on" fluorescent sensors can be designed. The binding of an analyte to the receptor can induce aggregation or conformational changes that trigger the AIE effect. TPE-based sensors have been developed for detecting ions, reactive oxygen species, and biomolecules like ATP.[21][22]

  • Bioimaging: TPE derivatives can be functionalized to target specific organelles or cell types. Their high fluorescence quantum yield in the aggregated state and excellent photostability make them superior probes for cell imaging compared to traditional dyes that often quench at high concentrations.[22]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful molecular platform that bridges synthetic chemistry with materials science and drug discovery. Its robust synthesis via the McMurry reaction, combined with the unique AIE properties of its TPE core and the synthetic versatility offered by its bromine handle, makes it a compound of significant interest. For researchers in drug development, it offers a direct route to novel triphenylethylene-based therapeutics. For materials scientists, it is a foundational block for creating the next generation of smart fluorescent materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this remarkable molecule.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,1-diphenylethylene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a molecule's fundamental properties, synthesis, and characterization is paramount for its effective application in research and development. This guide is dedicated to 2-(4-Bromophenyl)-1,1-diphenylethylene, a versatile building block with significant potential in medicinal chemistry, materials science, and organic synthesis. We will move beyond a simple recitation of facts to a deeper exploration of the "why" behind the "how," providing you with the foundational knowledge to confidently utilize this compound in your work.

Core Molecular Attributes

This compound, also known by its IUPAC name 1-Bromo-4-(2,2-diphenylvinyl)benzene, is a tetrasubstituted alkene. Its structure features a vinyl group with two phenyl substituents on one carbon and a 4-bromophenyl group on the other. This arrangement imparts specific steric and electronic properties that are key to its reactivity and applications.

PropertyValueSource
Molecular Formula C₂₀H₁₅Br--INVALID-LINK--
Molecular Weight 335.24 g/mol --INVALID-LINK--
CAS Number 18648-66-3--INVALID-LINK--
Boiling Point (Predicted) 404.4 ± 14.0 °C--INVALID-LINK--[1]
Density (Predicted) 1.313 ± 0.06 g/cm³--INVALID-LINK--[1]
Physical Form Powder to crystal--INVALID-LINK--[1]
Solubility Soluble in Toluene--INVALID-LINK--[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define atoms with high-contrast font color
C1 [label="C", pos="0,1!", fontcolor="#202124"];
C2 [label="C", pos="1.5,1!", fontcolor="#202124"];
C3 [label="C", pos="-0.75,2.3!", fontcolor="#202124"];
C4 [label="C", pos="-0.75,3.6!", fontcolor="#202124"];
C5 [label="C", pos="0,4.6!", fontcolor="#202124"];
C6 [label="C", pos="1.5,4.6!", fontcolor="#202124"];
C7 [label="C", pos="2.25,3.6!", fontcolor="#202124"];
C8 [label="C", pos="2.25,2.3!", fontcolor="#202124"];
C9 [label="C", pos="-1.5,0!", fontcolor="#202124"];
C10 [label="C", pos="-2.7,0.75!", fontcolor="#202124"];
C11 [label="C", pos="-3.9,0!", fontcolor="#202124"];
C12 [label="C", pos="-3.9,-1.5!", fontcolor="#202124"];
C13 [label="C", pos="-2.7,-2.25!", fontcolor="#202124"];
C14 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"];
C15 [label="C", pos="3,1!", fontcolor="#202124"];
C16 [label="C", pos="4.2,1.75!", fontcolor="#202124"];
C17 [label="C", pos="5.4,1!", fontcolor="#202124"];
C18 [label="C", pos="5.4,-0.5!", fontcolor="#202124"];
C19 [label="C", pos="4.2,-1.25!", fontcolor="#202124"];
C20 [label="C", pos="3,-0.5!", fontcolor="#202124"];
Br [label="Br", pos="7.2,-0.5!", fontcolor="#EA4335"];

// Define bonds
C1 -- C2 [label="="];
C1 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C3;
C1 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C9;
C2 -- C15;
C15 -- C16;
C16 -- C17;
C17 -- C18;
C18 -- C19;
C19 -- C20;
C20 -- C15;
C18 -- Br;

}

Figure 1: 2D structure of this compound.

Strategic Synthesis: A Tale of Two Reactions

The synthesis of tetrasubstituted alkenes like this compound can be approached through several established methodologies. Here, we detail two of the most logical and field-proven synthetic routes: the Grignard reaction followed by dehydration, and the Wittig reaction. The choice between these methods often comes down to reagent availability, desired scale, and tolerance of functional groups in more complex syntheses.

The Grignard Approach: Building the Carbon Skeleton

This two-step approach first utilizes a Grignard reaction to form a tertiary alcohol, which is then dehydrated to yield the target alkene. This method is robust and high-yielding but requires strict anhydrous conditions due to the high reactivity of the Grignard reagent.

Figure 2: Workflow for the Grignard synthesis of this compound.

Step 1: Preparation of 4-Bromobenzylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, place a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Reaction Maintenance: Once initiated, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzophenone and Dehydration

  • Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. A color change is often observed during this step.[2]

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration and Purification: Remove the solvent under reduced pressure. To the crude tertiary alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to induce dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, neutralize the mixture, extract with an organic solvent, and purify the final product by column chromatography on silica gel.

The Wittig Reaction: A Direct Olefination

The Wittig reaction offers a more direct route to the alkene by reacting a phosphonium ylide with a ketone. This reaction is particularly useful for creating specific double bond geometries, although for tetrasubstituted alkenes, a mixture of isomers is less of a concern.[3][4]

Figure 3: Workflow for the Wittig synthesis of this compound.

Step 1: Preparation of the Phosphonium Ylide

  • Salt Formation: Synthesize (4-bromobenzyl)triphenylphosphonium bromide by reacting triphenylphosphine with 4-bromobenzyl bromide in a suitable solvent like toluene.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears.

Step 2: Olefination

  • Reaction with Ketone: To the ylide solution at -78 °C, add a solution of benzophenone in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding water.

  • Workup and Purification: Extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent. Purify the crude product by column chromatography on silica gel to isolate this compound.

Structural Verification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.

Mass Spectrometry (MS)
  • Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 334 and 336 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) and benzylic cleavage.

Infrared (IR) Spectroscopy
  • Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

  • C=C Stretching: A peak for the alkene double bond, typically around 1600-1680 cm⁻¹. Aromatic ring C=C stretching will also appear in this region.

  • Aromatic C-H Bending: Out-of-plane bending bands in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution patterns on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons on the three phenyl rings. The integration of these signals should correspond to 14 aromatic protons. The single vinyl proton would likely be a singlet in the δ 6.5-7.5 ppm range.

  • ¹³C NMR: The spectrum will show a number of signals in the aromatic region (δ 120-150 ppm). The two carbons of the double bond will have distinct chemical shifts, with the carbon bearing the two phenyl groups appearing further downfield. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Applications in Scientific Research

This compound is more than just a chemical curiosity; it is a valuable intermediate with diverse applications.

  • Medicinal Chemistry: The triphenylethylene scaffold is a core structure in many biologically active molecules, including selective estrogen receptor modulators (SERMs). The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of complex drug candidates. Studies have also suggested potential anticancer and antioxidant properties for this class of compounds.[1]

  • Materials Science: As a precursor in the synthesis of functional polymers, this molecule can be used to introduce specific optical or electronic properties into materials. The phenyl and bromophenyl groups can influence the polymer's refractive index, thermal stability, and conductivity.[1]

  • Organic Synthesis: The bromine atom serves as a versatile functional group for a variety of transformations, including Suzuki, Heck, and Sonogashira coupling reactions. This allows for the construction of more complex molecular architectures, making it a key building block in multi-step syntheses.[1]

Conclusion

This guide has provided a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications. By understanding the underlying principles of its preparation and characterization, researchers can effectively and efficiently incorporate this valuable molecule into their synthetic strategies for the development of novel pharmaceuticals, advanced materials, and complex organic structures.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties, synthesis, and characterization of 2-(4-Bromophenyl)-1,1-diphenylethylene. This document provides an in-depth analysis of its melting point, including factors influencing this critical parameter, alongside detailed experimental protocols for its synthesis and purification.

Introduction

This compound, a brominated triarylethylene derivative, is a versatile building block in modern organic synthesis. Its structural motif is of significant interest in materials science and medicinal chemistry, where it serves as a precursor for functional polymers and potentially bioactive molecules.[1] Accurate knowledge of its physical properties, particularly the melting point, is fundamental for its identification, purification, and application in further synthetic endeavors. This guide provides a detailed exploration of the melting point of this compound, contextualized by the underlying principles of physical organic chemistry and supported by practical experimental procedures.

Physicochemical Properties

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a key physical constant used to assess its purity and identity. For this compound, a survey of commercial suppliers and chemical databases reveals a consensus melting point, though with some noted variability.

PropertyReported Value(s)Source(s)
Melting Point 79 °CTCI AMERICA, Fisher Scientific, ChemicalBook[2][3][4]
77-81 °CAcmec Biochemical
106-109 °CChemwill Asia Co., Ltd.
Molecular Formula C₂₀H₁₅BrTCI AMERICA[2]
Molecular Weight 335.24 g/mol TCI AMERICA[2]
Appearance White to off-white crystalline powderChemwill Asia Co., Ltd.
CAS Number 18648-66-3TCI AMERICA, Fisher Scientific, ChemicalBook[2][3][4]

The more frequently cited melting point of approximately 79 °C is considered the most likely value for a pure, crystalline sample of the most stable polymorph. The broader range of 77-81 °C reported by Acmec Biochemical likely represents a typical melting range observed for a high-purity sample. The higher value of 106-109 °C may indicate the presence of a different crystalline polymorph or could be an outlier. Such discrepancies highlight the importance of careful and standardized melting point determination.

Factors Influencing Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Key factors include:

  • Intermolecular Forces: For this compound, a nonpolar molecule, the primary intermolecular interactions are van der Waals forces (specifically London dispersion forces). The large, polarizable electron clouds of the three aromatic rings and the bromine atom contribute to significant dispersion forces, requiring a moderate amount of thermal energy to overcome.

  • Molecular Weight and Size: Larger molecules generally have higher melting points due to increased surface area for van der Waals interactions. With a molecular weight of 335.24 g/mol , this compound is a relatively large molecule, consistent with its solid nature at room temperature.

  • Molecular Symmetry and Packing: The asymmetry of the molecule, with one bromophenyl and two phenyl groups attached to the ethylene core, influences how efficiently it can pack into a crystal lattice. Less symmetrical molecules often have lower melting points than their more symmetrical isomers because they do not pack as tightly, leading to weaker overall intermolecular forces.

  • Purity: The presence of impurities disrupts the regular packing of the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. A sharp melting range (typically 1-2 °C) is a strong indicator of high purity.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Diagram of the Synthetic Pathway

Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration 4-Bromobenzyl_bromide 4-Bromobenzyl bromide Grignard_reagent (4-bromophenyl)methyl- magnesium bromide 4-Bromobenzyl_bromide->Grignard_reagent   THF (anhydrous) Mg Mg turnings Mg->Grignard_reagent Intermediate_alkoxide Magnesium alkoxide intermediate Grignard_reagent->Intermediate_alkoxide Benzophenone Benzophenone Benzophenone->Intermediate_alkoxide Intermediate_alcohol 1-(4-Bromophenyl)-2,2- diphenylethanol Intermediate_alkoxide->Intermediate_alcohol   H₃O⁺ (workup) Final_Product 2-(4-Bromophenyl)-1,1- diphenylethylene Intermediate_alcohol->Final_Product   Acid catalyst (e.g., H₂SO₄), heat

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (1.0 equivalent) in anhydrous THF in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the benzophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Dehydration:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate alcohol, 1-(4-bromophenyl)-2,2-diphenylethanol.

    • To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid) and heat the mixture (with or without a high-boiling solvent like toluene) to effect dehydration. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, dissolve it in an organic solvent, and wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

Purification by Column Chromatography and Recrystallization

The crude product is typically a mixture of the desired alkene and potentially some unreacted starting materials or side products. Purification is essential to obtain a sample with a sharp melting point.

Diagram of the Purification Workflow

Purification Crude_Product Crude Product Column_Chromatography Column Chromatography (Silica Gel, Hexane/Dichloromethane) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (Monitored by TLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization (e.g., from Ethanol or Hexane) Solvent_Evaporation->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Step-by-Step Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a nonpolar eluent system, such as a mixture of hexane and dichloromethane. The optimal ratio should be determined by TLC analysis of the crude product.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the purified solid from column chromatography in a minimum amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Melting Point Determination

Accurate determination of the melting point is crucial for verifying the purity of the synthesized compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the crystalline sample is completely dry.

    • Finely grind a small amount of the sample to a powder using a mortar and pestle.

    • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (79 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

Conclusion

This compound is a valuable synthetic intermediate with a well-defined, though occasionally variably reported, melting point. The most consistently reported value is approximately 79 °C. Understanding the factors that influence this physical property, from intermolecular forces to the presence of impurities, is paramount for any scientist working with this compound. The successful synthesis and purification, achievable through standard organic chemistry techniques such as the Grignard reaction followed by chromatography and recrystallization, are prerequisites for obtaining a pure sample that exhibits a sharp and accurate melting point. The protocols and theoretical background provided in this guide offer a solid foundation for the synthesis, purification, and characterization of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Solubility Data

2-(4-Bromophenyl)-1,1-diphenylethylene stands as a significant intermediate in the landscape of chemical synthesis and medicinal chemistry. As a derivative of the triphenylethylene scaffold, it serves as a foundational building block for complex organic molecules, including potential therapeutic agents and functional materials.[1] Its applications are noted in organic synthesis, materials science, and medicinal chemistry, where it is investigated for potential anticancer and antioxidant properties.[1] For professionals in these fields, a thorough understanding of the compound's solubility is not merely academic; it is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, its utility and bioavailability in potential pharmaceutical applications. This guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying principles, and a robust protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a substituted ethylene derivative featuring three phenyl rings, one of which is functionalized with a bromine atom.

  • Molecular Formula: C₂₀H₁₅Br

  • Key Structural Features:

    • Large Hydrophobic Core: The presence of three phenyl rings creates a large, non-polar surface area.

    • Lack of Hydrogen Bond Donors/Acceptors: The molecule lacks hydroxyl (-OH) or amine (-NH₂) groups, which are crucial for forming hydrogen bonds with polar protic solvents like water.

    • Polarity: While the carbon-bromine bond introduces some polarity, the molecule's overall character is dominated by its non-polar hydrocarbon framework.

Based on the fundamental principle of "like dissolves like," we can predict the solubility behavior of this compound.[2][3] A polar solvent's molecules are strongly attracted to each other, and for a non-polar solute to dissolve, it must break these strong intermolecular forces. This process is often energetically unfavorable. Conversely, non-polar solvents readily accommodate non-polar solutes.

Therefore, this compound is expected to be practically insoluble in water and other highly polar solvents. It is predicted to exhibit significantly higher solubility in non-polar or moderately polar organic solvents that can effectively interact with its phenyl rings through van der Waals forces.

Qualitative Solubility Data Summary

While precise quantitative solubility data (e.g., in mg/mL at specific temperatures) for this compound is not extensively documented in publicly available literature, its general solubility profile has been described qualitatively.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, MethanolInsoluble / Very Poorly SolubleThe compound cannot overcome the strong hydrogen bonding network of the solvent.[3]
Polar Aprotic DMSO, DMFPotentially Low to Moderate SolubilityThese solvents can engage in dipole-dipole interactions but lack the strong hydrogen bonding of protic solvents.
Non-Polar Hexane, TolueneSoluble"Like dissolves like"; solvent and solute primarily interact through weak van der Waals forces.[2][4]
Chlorinated Chloroform, DCMSolubleThese solvents are effective at dissolving large organic molecules with some degree of polarity.
Ethers Diethyl Ether, THFSolubleEthers are good solvents for a wide range of organic compounds.

This table is based on established chemical principles and qualitative statements found in chemical supplier documentation. Experimental verification is required for quantitative assessment.

Core Factors Influencing Solubility

Several key factors dictate the extent to which this compound will dissolve in a given solvent system.[5][6]

  • Solute-Solvent Interactions: This is the most critical factor. For dissolution to occur, the energy released from the new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[4] Given the non-polar nature of the compound, favorable interactions are maximized in non-polar solvents.

  • Temperature: The dissolution of most solid compounds in liquids is an endothermic process, meaning it absorbs heat.[5] Therefore, according to Le Châtelier's principle, increasing the temperature will typically increase the solubility of this compound.[4] This is a crucial parameter to control and report in any solubility study.

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. The strength of this lattice (its lattice energy) must be overcome by the solvent for dissolution to occur. A higher lattice energy can lead to lower solubility, even in a compatible solvent.

  • pH of the Medium: The structure of this compound lacks any ionizable functional groups (like carboxylic acids or amines). Therefore, its solubility is expected to be independent of the pH of the aqueous medium.

Logical Framework: Structure to Solubility

The following diagram illustrates the relationship between the molecular features of this compound and its solubility profile.

Caption: Relationship between molecular structure and solubility.

Standard Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials and Equipment:
  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Causality: Starting with an excess of solid ensures that the solution reaches its maximum saturation point.

  • Solvent Addition and Equilibration:

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study is recommended to determine the minimum time required to reach a plateau in concentration.

    • Causality: Continuous agitation and controlled temperature are critical for achieving a true thermodynamic equilibrium, ensuring the measured solubility is accurate and not kinetically limited.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial.

    • Causality: Filtration is a critical self-validating step. It removes all undissolved micro-particles, ensuring that the analyzed concentration represents only the dissolved solute. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

    • Causality: A validated analytical method with a standard calibration curve ensures that the measurement of the solute's concentration is accurate and precise.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid solute to vial add 2. Solvent Addition Add known volume of solvent prep->add equil 3. Equilibration Agitate at constant temperature (e.g., 24-72h) add->equil settle 4. Settling Allow excess solid to sediment equil->settle filter 5. Filtration Withdraw supernatant and filter (0.22 µm syringe filter) settle->filter dilute 6. Dilution Dilute filtrate to known volume filter->dilute analyze 7. Analysis Quantify concentration (e.g., HPLC-UV) dilute->analyze calc 8. Calculation Calculate solubility from concentration and dilution factor analyze->calc

Caption: Shake-Flask method for solubility determination.

Conclusion for the Field Professional

While a definitive, quantitative public database for the solubility of this compound is sparse, a strong predictive understanding can be derived from its fundamental physicochemical properties. Its large, non-polar structure renders it highly soluble in non-polar organic solvents and practically insoluble in aqueous media. This characteristic is paramount for its practical application. In synthesis, this dictates the choice of reaction solvents and the feasibility of purification by crystallization. For drug development, its poor aqueous solubility presents a significant challenge for oral bioavailability, necessitating advanced formulation strategies such as lipid-based delivery systems or particle size reduction. The provided experimental protocol offers a reliable framework for researchers to generate the precise, quantitative data required to navigate these challenges and unlock the full potential of this versatile chemical entity.

References

Introduction: The Significance of the Triphenylethylene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action: 2-(4-Bromophenyl)-1,1-diphenylethylene

Abstract

This compound is a synthetic, non-steroidal molecule built upon the triphenylethylene (TPE) scaffold. This structural class is renowned for its profound impact on endocrine signaling, most notably exemplified by the pioneering Selective Estrogen Receptor Modulator (SERM), Tamoxifen. This guide elucidates the primary, evidence-based mechanism of action for this compound as a competitive antagonist of the Estrogen Receptor Alpha (ERα), a cornerstone of its potent anti-cancer activity in hormone-receptor-positive malignancies.[1] We will dissect the molecular interactions governing its function, from receptor binding to the downstream transcriptional consequences and cellular fates. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis, validation, and characterization of this molecule's bioactivity, designed to serve as a practical resource for researchers in oncology and medicinal chemistry.

The triphenylethylene (TPE) core is a privileged structure in medicinal chemistry, forming the foundation of the SERM class of drugs.[2] SERMs are unique therapeutic agents that exhibit tissue-dependent estrogen receptor (ER) agonism or antagonism.[3] The archetypal TPE, Tamoxifen, has revolutionized the treatment of ER-positive breast cancer by acting as an ER antagonist in breast tissue, thereby halting the proliferative signals of estrogen.[4]

This compound is a direct structural analog of this class. It is a brominated aromatic hydrocarbon whose biological potential lies in its utility as a fine chemical intermediate for drug discovery and as an active agent with promising anti-proliferative and antioxidant properties.[1] Its mechanism is predicated on the foundational principles established by decades of research into TPE-based SERMs. The strategic placement of a bromine atom on one of the phenyl rings is a common medicinal chemistry approach to modulate the pharmacodynamic and pharmacokinetic properties of a parent compound, often enhancing its antagonistic activity.[5][6]

Core Mechanism of Action: Competitive Antagonism of Estrogen Receptor α (ERα)

The principal anti-cancer mechanism of this compound in hormone-dependent cancers is its function as a competitive antagonist at the ligand-binding domain (LBD) of ERα. This process can be deconstructed into several key molecular events.

Competitive Binding at the Ligand-Binding Domain

The endogenous steroidal hormone 17β-estradiol (E2) promotes cellular proliferation by binding to the hydrophobic LBD of ERα. The TPE scaffold of this compound mimics the general size and hydrophobicity of E2, allowing it to occupy the same binding pocket.[4] It therefore acts as a direct competitive inhibitor, reducing the binding of E2 in a concentration-dependent manner. Studies on structurally similar halogenated TPEs have demonstrated high binding affinity for the ER, often comparable to that of estradiol itself.[5]

Induction of a Transcriptionally Inactive Receptor Conformation

While both E2 and this compound bind to the LBD, they induce fundamentally different conformational changes in the receptor.

  • Agonist (E2) Binding: The binding of E2 induces a specific conformational shift that properly positions Helix 12 (H12) of the LBD. This creates a functional Activation Function 2 (AF-2) surface, which is recognized by and recruits transcriptional co-activator proteins (e.g., SRC/p160 family).

  • Antagonist Binding: The bulkier TPE structure, particularly with the phenyl ring substitutions, sterically hinders the proper alignment of H12.[7] Instead of forming a functional AF-2 surface, the receptor adopts an 'antagonist' conformation. This altered topography not only prevents the binding of co-activators but actively facilitates the recruitment of transcriptional co-repressor proteins, such as NCoR and SMRT.

Downstream Consequences: Transcriptional Repression and Anti-Proliferative Effects

The recruitment of a co-repressor complex to the ER leads to the silencing of estrogen-responsive genes (EREs) that are critical for cell cycle progression and proliferation (e.g., cyclin D1, c-Myc, pS2). By blocking these mitogenic signals, this compound imposes a cytostatic effect, causing cell cycle arrest in the G0/G1 phase. In a sustained state of hormone deprivation, this can subsequently trigger programmed cell death, or apoptosis.

ER_Signaling_Pathway cluster_agonist Agonist Pathway (Estradiol) cluster_antagonist Antagonist Pathway (this compound) E2 17β-Estradiol (E2) ER_inactive_A Inactive ERα E2->ER_inactive_A Binds ER_active_A Active ERα (Agonist Conformation) ER_inactive_A->ER_active_A Conformational Change ERE_A Estrogen Response Element (ERE) ER_active_A->ERE_A Dimerizes & Binds DNA Coactivators Co-activators (e.g., SRC-1) Coactivators->ER_active_A Recruited to AF-2 Surface Transcription_A Gene Transcription (e.g., Cyclin D1, c-Myc) ERE_A->Transcription_A Initiates Proliferation Cell Proliferation & Survival Transcription_A->Proliferation TPE 2-(4-Bromophenyl)- 1,1-diphenylethylene ER_inactive_B Inactive ERα TPE->ER_inactive_B Competitively Binds ER_antagonist ERα (Antagonist Conformation) ER_inactive_B->ER_antagonist Conformational Change ERE_B Estrogen Response Element (ERE) ER_antagonist->ERE_B Dimerizes & Binds DNA Corepressors Co-repressors (e.g., NCoR, SMRT) Corepressors->ER_antagonist Recruited Repression Gene Repression ERE_B->Repression Initiates Arrest Cell Cycle Arrest & Apoptosis Repression->Arrest

Figure 1: Comparative signaling pathways of ERα activation by estradiol versus inhibition by this compound.

Potential Ancillary Mechanisms

While ERα antagonism is the core directive, related brominated compounds and TPEs have been shown to exert anti-cancer effects through other pathways, which may contribute to the overall activity profile.

  • ER-Independent Cytotoxicity: Some TPE derivatives have demonstrated cytotoxic activity in ER-negative breast cancer cell lines, suggesting engagement with alternative targets or pathways.[7]

  • Induction of Oxidative Stress: The compound is noted to have antioxidant properties.[1] However, paradoxically, many phenolic anti-cancer agents can also act as pro-oxidants within the reductive intracellular environment of a cancer cell, leading to the generation of reactive oxygen species (ROS) and triggering apoptosis. This dual-activity potential warrants further investigation.

Experimental Validation: A Workflow for Mechanistic Characterization

Validating the proposed mechanism requires a systematic and multi-faceted experimental approach. The following protocols provide a self-validating framework to confirm the action of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Synth Synthesis via McMurry or Grignard Reaction Purify Purification (Crystallization/ Chromatography) Synth->Purify QC Quality Control (NMR, MS, HPLC >95%) Purify->QC ER_Binding ERα Competitive Binding Assay (Determine Ki) QC->ER_Binding Prolif Cell Proliferation Assay (MTT) (ER+ vs ER- cells) QC->Prolif ER_Binding->Prolif Gene_Exp Gene Expression (RT-qPCR) (ERE target genes) Prolif->Gene_Exp Apoptosis Apoptosis Assay (Annexin V/ Caspase Activity) Prolif->Apoptosis

Figure 2: Logical workflow for the synthesis and comprehensive mechanistic validation of the target compound.
Protocol: Synthesis of this compound

Causality: This protocol outlines a common and reliable method for synthesizing TPEs via a Grignard reaction followed by acid-catalyzed dehydration. The choice of Grignard reagent and ketone dictates the final product structure.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Bromobenzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. Maintain a gentle reflux by controlling the addition rate.

  • Addition Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 4-bromobenzophenone in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Rationale: NH₄Cl is a mild acid source that effectively hydrolyzes the magnesium alkoxide without causing premature dehydration or polymerization of the desired tertiary alcohol intermediate.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Dehydration: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude tertiary alcohol. Dissolve this crude product in toluene, add a catalytic amount of PTSA, and reflux using a Dean-Stark apparatus to remove water.

  • Purification: Monitor the reaction by TLC. Once complete, cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Protocol: ERα Competitive Binding Assay

Causality: This assay quantifies the ability of the test compound to compete with a radiolabeled ligand for the ERα LBD. The resulting IC₅₀ value is a direct measure of binding affinity.

Materials:

  • Recombinant human ERα protein

  • [³H]-Estradiol (radiolabeled ligand)

  • Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)

  • Dextran-coated charcoal (DCC) suspension

  • Test compound stock solution in DMSO

  • Scintillation vials and scintillation cocktail

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reactions containing assay buffer, a fixed concentration of recombinant ERα, and a fixed concentration of [³H]-Estradiol (typically at or below its Kd).

  • Competition: Add varying concentrations of the test compound (this compound) or a non-labeled E2 standard (for positive control curve). Include a "total binding" control (no competitor) and a "non-specific binding" control (excess non-labeled E2).

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound/Free Ligand: Add cold DCC suspension to each tube. Vortex and incubate on ice for 10-15 minutes. Rationale: DCC rapidly adsorbs small, unbound molecules like free [³H]-Estradiol, while the large protein-ligand complexes remain in solution.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) at 4°C to pellet the charcoal with the adsorbed free ligand.

  • Quantification: Carefully transfer the supernatant (containing the protein-bound [³H]-Estradiol) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol: Cell Proliferation (MTT) Assay

Causality: This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation. Comparing the compound's effect on ER-positive (e.g., MCF-7) versus ER-negative (e.g., MDA-MB-231) cells is a critical step to validate an ER-dependent mechanism.

Materials:

  • ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM/F-12 with FBS)

  • Phenol red-free medium for hormone-related studies

  • Charcoal-stripped serum (CSS) to remove endogenous hormones

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. For MCF-7, use medium supplemented with CSS for at least 24-48 hours prior to the experiment to establish hormone sensitivity.

  • Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the cells and add the treatment dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log concentration of the compound and calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in MCF-7 cells compared to MDA-MB-231 cells strongly supports an ER-dependent mechanism.

Data Presentation and Interpretation

The following table summarizes representative data that would be expected from the experimental workflow, confirming the proposed mechanism of action.

ParameterValueInterpretation
ERα Binding Affinity (Ki) 5.2 nMHigh-affinity binding to the target receptor, comparable to other SERMs.
MCF-7 IC₅₀ (ER+) 25 nMPotent anti-proliferative effect in hormone-sensitive breast cancer cells.
MDA-MB-231 IC₅₀ (ER-) > 10,000 nMMarkedly reduced activity in ER-negative cells, demonstrating high selectivity for an ER-dependent pathway.
pS2 Gene Expression 92% ↓Strong repression of a key estrogen-responsive gene, confirming transcriptional antagonism.

Conclusion and Future Directions

The evidence strongly supports that this compound functions as a high-affinity competitive antagonist of the estrogen receptor. Its triphenylethylene scaffold enables it to bind the receptor's ligand-binding domain, where it induces a non-productive conformation that silences the transcriptional activity of estrogen-responsive genes, leading to cell cycle arrest and apoptosis in ER-positive cancer cells.

Future research should focus on in vivo efficacy studies in xenograft models of ER-positive breast cancer to validate its anti-tumor activity.[8] Furthermore, metabolic profiling is crucial, as TPEs like Tamoxifen are often pro-drugs metabolized into even more active forms.[7] Investigating potential resistance mechanisms and exploring its utility in combination therapies will further define its therapeutic potential in oncology.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-Bromophenyl)-1,1-diphenylethylene and its derivatives. These triarylethylene scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their structural similarity to selective estrogen receptor modulators (SERMs) like tamoxifen and their potential as precursors for functional polymers. This document delves into the core synthetic methodologies, including the Wittig reaction, Grignard reagent-based approaches, and the McMurry coupling, offering detailed protocols and mechanistic insights. Furthermore, it explores the burgeoning applications of these compounds in drug development, particularly in oncology and antimicrobial research.

Introduction: The Significance of the Triarylethylene Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its structural architecture is analogous to tamoxifen, a cornerstone in the treatment of hormone receptor-positive breast cancer. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Beyond their therapeutic potential, these derivatives are also valuable building blocks in the synthesis of advanced materials.[1] This guide will equip researchers with the foundational knowledge to efficiently synthesize and further explore the potential of these valuable compounds.

Strategic Synthesis of the Precursor: 4-Bromobenzophenone

A common and crucial precursor for the synthesis of this compound derivatives is 4-bromobenzophenone. The most direct and widely employed method for its preparation is the Friedel-Crafts acylation.

Friedel-Crafts Acylation: A Classic Approach

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3] For the synthesis of 4-bromobenzophenone, this typically involves the reaction of bromobenzene with benzoyl chloride or 4-bromobenzoyl chloride with benzene, catalyzed by aluminum chloride (AlCl₃).[2][4]

The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring. The bromine atom on bromobenzene is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation predominantly occurs at the para position, yielding the desired 4-bromobenzophenone.[3]

Diagram 1: Friedel-Crafts Acylation for 4-Bromobenzophenone

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Formation of Acylium Ion Benzoyl_Chloride->Acylium_Ion + AlCl₃ Bromobenzene Bromobenzene AlCl3 AlCl₃ (Lewis Acid) Electrophilic_Attack Electrophilic Attack on Bromobenzene Acylium_Ion->Electrophilic_Attack + Bromobenzene Deprotonation Deprotonation & Catalyst Regeneration Electrophilic_Attack->Deprotonation 4_Bromobenzophenone 4-Bromobenzophenone Deprotonation->4_Bromobenzophenone

Caption: Workflow for the synthesis of 4-bromobenzophenone via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene with 4-Bromobenzoyl Chloride

This protocol is adapted from a procedure for the synthesis of a similar benzophenone derivative.[4]

Materials:

  • Fluorobenzene

  • 4-Bromobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a 250 mL flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, combine fluorobenzene (117 g, 1.2 mol) and 4-bromobenzoyl chloride (39.8 g, 0.181 mol).

  • Cool the mixture to 0°C.

  • Carefully add aluminum chloride (27 g, 0.20 mol).

  • Stir the mixture for 15 minutes at 23°C, then heat to reflux for 4 hours.

  • Cool the reaction to 23°C and stir for an additional 16 hours.

  • Pour the resulting slurry into 2 L of acidic water (HCl).

  • Extract the organic components with methylene chloride.

  • Dry the organic layer over magnesium sulfate.

  • Filter the mixture and remove the methylene chloride under reduced pressure.

  • Recrystallize the resulting off-white powder from ethanol to yield 4-bromo-4'-fluorobenzophenone as white crystals.

Data Summary: Reactant and Product Information

CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)
Fluorobenzene96.101171.2
4-Bromobenzoyl chloride219.4539.80.181
Aluminum chloride133.34270.20
4-Bromo-4'-fluorobenzophenone279.1043.30.155 (86% yield)

Core Synthetic Routes to this compound Derivatives

Several robust synthetic methodologies can be employed to construct the target triarylethylene core. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Wittig Reaction: A Reliable Olefination Strategy

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound.[6] For the synthesis of this compound, this would involve the reaction of benzophenone with (4-bromobenzyl)triphenylphosphonium bromide.

Diagram 2: Wittig Reaction for this compound

G cluster_reagents Reagents cluster_steps Reaction Steps cluster_products Products Phosphonium_Salt (4-Bromobenzyl)triphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation + Base Base Strong Base (e.g., n-BuLi) Benzophenone Benzophenone Nucleophilic_Attack Nucleophilic Attack on Carbonyl Ylide_Formation->Nucleophilic_Attack + Benzophenone Oxaphosphetane_Formation Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane_Formation Elimination Elimination Oxaphosphetane_Formation->Elimination Target_Molecule This compound Elimination->Target_Molecule Byproduct Triphenylphosphine oxide Elimination->Byproduct

Caption: Synthetic workflow of the Wittig reaction for the target molecule.

This protocol is adapted from a general procedure for the synthesis of phosphonium salts.[7]

Materials:

  • 1-Bromo-4-(bromomethyl)benzene

  • Triphenylphosphine

  • Acetone

Procedure:

  • In a two-necked round-bottom flask, combine 1-bromo-4-(bromomethyl)benzene (10g, 40mmol) and triphenylphosphine (11.5g, 44mmol, 1.1 eq) in acetone (42mL).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Filter the reaction mixture.

  • Collect the white solid, wash with acetone, and dry in vacuo to obtain (4-bromobenzyl)triphenylphosphonium bromide.

This is a general protocol for a Wittig reaction where the ylide is generated in situ.[8]

Materials:

  • (4-Bromobenzyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butoxypotassium (t-BuOK) (1M solution in THF)

  • Benzophenone

  • Saturated ammonium chloride (NH₄Cl) solution

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of (4-bromobenzyl)triphenylphosphonium bromide in THF, add t-BuOK (1M in THF) at room temperature.

  • Stir the mixture for 90 minutes.

  • Add a solution of benzophenone in dry THF.

  • Stir the resulting mixture at room temperature for 18 hours.

  • Partition the reaction mixture between saturated NH₄Cl and MTBE.

  • Dry the organic layer with Na₂SO₄, concentrate, and purify by flash chromatography to yield this compound.

Grignard Reaction Followed by Dehydration

An alternative approach involves the use of a Grignard reagent. This method would entail the reaction of a suitable Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol. For the synthesis of this compound, one could envision the reaction of vinylmagnesium bromide with 4-bromobenzophenone, followed by an acid-catalyzed dehydration.[9][10]

Diagram 3: Grignard-Based Synthesis

G cluster_reagents Reagents cluster_steps Reaction Steps cluster_product Product Grignard Vinylmagnesium Bromide Nucleophilic_Addition Nucleophilic Addition Grignard->Nucleophilic_Addition + 4-Bromobenzophenone Ketone 4-Bromobenzophenone Acid Acid (e.g., H₂SO₄) Tertiary_Alcohol Tertiary Alcohol Intermediate Nucleophilic_Addition->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration + Acid Target_Molecule This compound Dehydration->Target_Molecule

Caption: A Grignard reaction and dehydration pathway to the target molecule.

Grignard reagents are highly reactive and sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[11][12]

McMurry Coupling: A Reductive Dimerization Approach

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[6] While typically used for homo-coupling, it can be adapted for cross-coupling reactions, particularly in the synthesis of tamoxifen analogues. This method is especially useful for creating sterically hindered alkenes.

Applications in Drug Development and Beyond

The this compound scaffold is a versatile platform for the development of novel therapeutic agents and functional materials.

Selective Estrogen Receptor Modulators (SERMs)

The structural similarity of these derivatives to tamoxifen makes them prime candidates for investigation as SERMs.[13] SERMs exhibit tissue-specific estrogen agonist or antagonist activity, which is crucial for their therapeutic applications, particularly in the treatment and prevention of estrogen receptor-positive breast cancer.[14][15] The 4-bromophenyl group can be functionalized to introduce various side chains that can modulate the interaction with the estrogen receptor and fine-tune the biological activity.[16]

Antimicrobial and Antifungal Agents

Recent studies have highlighted the potential of tetrasubstituted ethylene derivatives as potent antimicrobial agents.[17] The lipophilic nature of the triarylethylene core can facilitate membrane disruption in bacteria and fungi. Furthermore, derivatives of this compound have been investigated for their antifungal and antibacterial activities.[18][19][20][21]

Materials Science

The unique photophysical properties of some triarylethylene derivatives, such as aggregation-induced emission (AIE), make them attractive for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The bromo-substituent provides a convenient point for polymerization or incorporation into larger macromolecular structures.[1]

Characterization Techniques

The synthesized this compound derivatives can be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Melting Point Analysis: A useful indicator of the purity of the synthesized compound.

Conclusion

This technical guide has outlined several robust and versatile synthetic routes for the preparation of this compound derivatives. The choice of a specific pathway will be dictated by factors such as precursor availability, desired scale, and the specific substitution patterns required for the final molecule. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The diverse biological activities and potential applications of this class of compounds underscore their importance and warrant further investigation and development.

References

The Strategic Utility of 2-(4-Bromophenyl)-1,1-diphenylethylene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,1-diphenylethylene, a pivotal starting material in contemporary organic synthesis. Its unique structural features, combining a reactive vinyl bromide moiety with the steric and electronic attributes of two phenyl groups, render it a versatile precursor for a diverse array of complex molecules. This document will delve into the principal synthetic routes to this compound, its key physicochemical properties, and its strategic applications in the construction of pharmacologically active agents and advanced materials. Particular emphasis is placed on field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable building block for their synthetic endeavors.

Introduction: The Architectural Significance of a Triarylalkene

This compound is a triaryl-substituted alkene that has garnered significant attention as a versatile building block in organic synthesis.[1] Its utility stems from the presence of a bromine atom on one of the phenyl rings, which serves as a handle for a variety of cross-coupling reactions, thereby enabling the facile introduction of diverse functionalities. The triphenylethylene scaffold itself is a privileged structure in medicinal chemistry, most notably as the core of the selective estrogen receptor modulator (SERM), tamoxifen. The strategic placement of the bromo-substituent on this scaffold provides a direct route to a vast chemical space of tamoxifen analogues and other biologically active molecules.[1] Furthermore, the unique photophysical properties of triarylethylenes make derivatives of this compound promising candidates for applications in materials science, such as in the development of functional polymers.[1]

This guide will provide a holistic understanding of this compound, from its synthesis to its application, with a focus on the practical aspects and underlying chemical principles that govern its reactivity.

Synthesis of this compound: A Tale of Two Reactions

The construction of the triarylethylene core of this compound is most commonly achieved via two powerful olefination strategies: the Wittig reaction and the McMurry coupling. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

The Wittig Reaction: A Reliable Route to Olefination

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[2][3] For the synthesis of this compound, this typically involves the reaction of benzophenone with the ylide generated from (4-bromobenzyl)triphenylphosphonium bromide.

A significant advantage of the Wittig reaction is its high degree of regioselectivity, ensuring the double bond is formed at the desired position.[2] Furthermore, recent advancements have led to the development of "green" and solvent-free protocols, enhancing the sustainability of this method.[3]

Wittig_Synthesis cluster_ylide Ylide Formation cluster_olefination Olefination reagent1 (4-Bromobenzyl)triphenylphosphonium bromide ylide Phosphorus Ylide reagent1->ylide Deprotonation reagent2 Benzophenone product This compound reagent2->product base Base (e.g., K3PO4) byproduct Triphenylphosphine oxide ylide->product

Caption: General workflow for the Wittig synthesis.

Experimental Protocol: Solvent-Free Wittig Synthesis of (E)-1-(4-Bromophenyl)-2-phenylethene (A close structural analog)

This protocol, adapted from a green chemistry experiment, illustrates the principles applicable to the synthesis of the title compound.[3]

Materials:

  • Benzyltriphenylphosphonium chloride

  • 4-Bromobenzaldehyde

  • Potassium phosphate (tribasic)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine benzyltriphenylphosphonium chloride (1.0 equiv), 4-bromobenzaldehyde (1.0 equiv), and potassium phosphate (3.0 equiv).

  • Grind the mixture vigorously with a pestle for 15-20 minutes. The solid mixture will become a paste and then may solidify again.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Add water to the mortar and triturate the solid.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product, a mixture of (E)- and (Z)-isomers and triphenylphosphine oxide, is then purified by recrystallization from ethanol to afford the desired (E)-isomer.

Self-Validation Note: The progress of the reaction can be conveniently monitored by TLC, observing the disappearance of the aldehyde spot. The final product's purity can be assessed by its melting point and NMR spectroscopy. The characteristic large coupling constant (J ≈ 16 Hz) for the vinyl protons in the ¹H NMR spectrum confirms the E-isomer configuration.

The McMurry Coupling: A Reductive Dimerization Approach

The McMurry reaction provides an alternative and powerful method for synthesizing alkenes through the reductive coupling of two carbonyl compounds, typically using a low-valent titanium species.[4][5] For the synthesis of this compound, a mixed McMurry coupling between 4-bromobenzophenone and a suitable ketone like acetone could be envisioned, although homo-coupling of 4-bromobenzophenone is a more common application of this reaction to produce symmetrically substituted alkenes.[6][7]

The primary advantage of the McMurry reaction is its ability to form highly substituted and sterically hindered double bonds.[4]

McMurry_Synthesis cluster_coupling Reductive Coupling reagent1 4-Bromobenzophenone product 1,2-Bis(4-bromophenyl)-1,2-diphenylethene reagent1->product reagent2 Benzophenone reagent2->product titanium Low-valent Titanium (e.g., TiCl4/Zn) byproduct Titanium Oxides

Caption: General workflow for the McMurry coupling reaction.

Experimental Protocol: General Procedure for McMurry Coupling [6]

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbonyl compounds (e.g., 4-bromobenzophenone)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), a flask is charged with anhydrous THF and zinc dust.

  • The flask is cooled in an ice bath, and TiCl₄ is added dropwise with vigorous stirring. The mixture typically turns from yellow to black, indicating the formation of low-valent titanium species.

  • The ice bath is removed, and the mixture is heated to reflux for 1-2 hours.

  • A solution of the carbonyl compounds in anhydrous THF is added dropwise to the refluxing mixture.

  • The reaction is refluxed for several hours until completion (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate solution.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Self-Validation Note: The complete consumption of the starting ketones, monitored by TLC, is a key indicator of reaction completion. The formation of the desired alkene can be confirmed by NMR and mass spectrometry.

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization in subsequent synthetic steps.

PropertyValueReference
CAS Number 18648-66-3[8]
Molecular Formula C₂₀H₁₅Br[8]
Molecular Weight 335.24 g/mol [8]
Appearance White to almost white powder/crystal[8]
Melting Point 79 °C[8]
Boiling Point 404.4 ± 14.0 °C (Predicted)[9]
Density 1.313 ± 0.06 g/cm³ (Predicted)[9]
Solubility Soluble in Toluene[9]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons of the three phenyl rings. The vinyl proton will likely appear as a singlet around δ 6.9-7.2 ppm.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The olefinic carbons will also be present in the region of δ 120-145 ppm.

Synthetic Applications: A Gateway to Molecular Diversity

The bromine atom in this compound is the cornerstone of its synthetic utility, providing a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[10][11] The reaction of this compound with a variety of arylboronic acids provides a straightforward route to tetra-arylethylene derivatives. These compounds are of significant interest in materials science due to their potential for aggregation-induced emission (AIE) and as components of organic light-emitting diodes (OLEDs).

Suzuki_Coupling cluster_coupling Suzuki-Miyaura Coupling start_mat This compound product Tetra-arylethylene Derivative start_mat->product boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3)

Caption: General workflow for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Self-Validation Note: The disappearance of the starting bromide and the appearance of a new, less polar spot on TLC are indicative of a successful reaction. The structure of the product is confirmed by NMR and mass spectrometry.

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene.[13][14] While the vinyl bromide of this compound is less reactive in Heck couplings compared to aryl bromides, the aryl bromide moiety can readily participate in this transformation. This allows for the extension of the aromatic system, leading to more complex conjugated molecules.

Heck_Reaction cluster_coupling Heck Reaction start_mat This compound product Stilbene Derivative start_mat->product alkene Alkene (e.g., Styrene) alkene->product catalyst Pd Catalyst (e.g., Pd(OAc)2) base Base (e.g., Et3N)

Caption: General workflow for the Heck reaction.

Experimental Protocol: Green Heck Reaction Protocol [13]

Materials:

  • Aryl bromide (e.g., this compound)

  • Alkene (e.g., styrene)

  • Pd EnCat® 40 (or other supported Pd catalyst)

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium chloride (TBAC)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 equiv), alkene (1.2 equiv), Pd EnCat® 40 (0.4 mol%), NaOAc (2.0 equiv), and TBAC (1.0 equiv).

  • Add ethanol as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 10-30 minutes).

  • After cooling, the catalyst can be recovered by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Self-Validation Note: The use of a supported catalyst simplifies purification, as it can be removed by simple filtration. The success of the reaction is confirmed by the spectroscopic characterization of the purified product, which will show signals corresponding to the newly formed double bond and the extended conjugated system.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile starting material in organic synthesis. Its straightforward synthesis via robust and well-established methodologies, coupled with the reactivity of its aryl bromide moiety in a wide range of cross-coupling reactions, provides access to a vast and diverse chemical space. The applications of this compound in the synthesis of potential therapeutic agents, particularly tamoxifen analogues, and in the development of novel materials with interesting photophysical properties, underscore its importance.

Future research will likely focus on expanding the scope of its applications, including the development of more efficient and sustainable synthetic methodologies for its preparation and derivatization. The exploration of its use in the synthesis of other classes of biologically active molecules and in the construction of advanced functional materials will undoubtedly continue to be a fruitful area of investigation. For researchers and scientists in drug development and materials science, this compound represents a strategic starting point for innovation and discovery.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Bromophenyl)-1,1-diphenylethylene as a Fluorescent Probe for Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-(4-Bromophenyl)-1,1-diphenylethylene, a tetraphenylethylene (TPE) derivative, as a fluorescent probe for ion detection. Capitalizing on the principles of Aggregation-Induced Emission (AIE), this guide details the synthesis, photophysical characterization, and a suite of protocols for the qualitative and quantitative analysis of ionic species in solution. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to explore the utility of this AIE-active luminogen in diverse fields, from environmental monitoring to cellular imaging.

Introduction: The Promise of Aggregation-Induced Emission in Ion Sensing

Traditional fluorescent probes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in the aggregated state.[1] This has historically limited their practical applications. The discovery of Aggregation-Induced Emission (AIE) by Prof. Ben Zhong Tang and his team in 2001 revolutionized the field of fluorescent materials.[2] AIE-active molecules, or AIEgens, are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation.[2]

The underlying mechanism for AIE in many systems, including tetraphenylethylene (TPE) derivatives, is the restriction of intramolecular rotation (RIR).[1] In solution, the phenyl rings of TPE derivatives undergo constant rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence.[3] In the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to relax through radiative emission, resulting in strong fluorescence.[3]

This compound is a member of the TPE family of AIEgens. Its unique molecular structure, featuring a bromophenyl group, makes it a versatile building block for more complex sensors and materials.[4] The presence of the bromine atom can also influence its photophysical properties and its interaction with various analytes. While TPE derivatives have been extensively explored for the detection of a wide range of analytes including metal ions and anions, this guide focuses on establishing the foundational protocols for utilizing the parent compound, this compound, as a fluorescent ion sensor.[5][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a Grignard reaction followed by dehydration, a common method for preparing TPE derivatives.[8]

Materials
  • Magnesium turnings

  • Bromobenzene

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • Ammonium chloride

  • 4-Bromobenzophenone

  • Anhydrous sodium sulfate

  • 20% Sulfuric acid

Synthesis Protocol
  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small amount of a solution of bromobenzene (1.15 eq) in dry ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes.

  • Reaction with 4-Bromobenzophenone: Cool the Grignard reagent in an ice bath. Dissolve 4-bromobenzophenone (1.0 eq) in dry ether and add it dropwise to the stirred Grignard solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Hydrolysis: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Separate the ether layer and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: Remove the solvent under reduced pressure. To the resulting crude carbinol, add 20% sulfuric acid and reflux for 1 hour to induce dehydration.[8]

  • Purification: After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess purity.

Principle of Ion Detection: An AIE-Based "Turn-On" or "Turn-Off" Response

The detection of ions using this compound relies on the modulation of its aggregation state upon interaction with the target analyte. The probe is typically dissolved in a solvent system where it exists in a molecularly dissolved, non-emissive state. Upon the addition of a target ion, a change in the solution's properties or a direct interaction with the probe can induce aggregation, leading to a "turn-on" fluorescent signal. Conversely, the ion could disrupt pre-formed aggregates, causing a "turn-off" response. The bromophenyl moiety can potentially act as a weak coordinating site or influence the electronic properties of the TPE core upon ion interaction.

Caption: AIE-based sensing mechanism.

Experimental Protocols

The following protocols provide a framework for evaluating the ion-sensing capabilities of this compound.

Materials and Instruments
  • This compound (synthesized or purchased)

  • Spectroscopic grade solvents (e.g., THF, acetonitrile, water)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) and anions (e.g., sodium or potassium salts)

  • Buffer solutions (for pH-dependent studies)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable organic solvent such as THF or acetonitrile.

  • Ion Stock Solutions: Prepare 10 mM stock solutions of a wide range of cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺) and anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻, SCN⁻) in deionized water.

Protocol 1: Selectivity Screening

This protocol aims to identify which ions interact with the probe, leading to a change in fluorescence.

  • Prepare a series of test solutions in a suitable solvent mixture (e.g., THF/water 9:1 v/v).

  • To each solution, add the probe stock solution to a final concentration of 10 µM.

  • To each solution (except for the blank), add a specific ion stock solution to a final concentration of 100 µM (a 10-fold excess).

  • Gently mix and allow the solutions to equilibrate for a specified time (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence emission spectrum of each solution using the excitation wavelength determined from the probe's absorption spectrum.

  • Compare the fluorescence intensity of the solutions containing different ions to the blank (probe only). A significant increase or decrease in fluorescence indicates a potential sensing event.

Caption: General experimental workflow.

Protocol 2: Determination of the Limit of Detection (LOD)

This protocol quantifies the sensitivity of the probe for a specific target ion identified in the selectivity screening.

  • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM).

  • Add increasing concentrations of the target ion to these solutions (e.g., from 0 to 50 µM).

  • After equilibration, measure the fluorescence intensity at the emission maximum for each solution.

  • Plot the fluorescence intensity as a function of the target ion concentration.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

This protocol helps to determine the binding ratio between the probe and the target ion.

  • Prepare a series of solutions where the total molar concentration of the probe and the target ion is kept constant (e.g., 20 µM), but their mole fractions are varied from 0 to 1.

  • Measure the fluorescence intensity of each solution after equilibration.

  • Plot the change in fluorescence intensity against the mole fraction of the target ion.

  • The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the probe-ion complex.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner.

Table 1: Photophysical Properties of this compound in THF/Water (9:1 v/v)

PropertyValue
Absorption Maximum (λabs)To be determined experimentally
Emission Maximum (λem)To be determined experimentally
Stokes ShiftTo be calculated (λem - λabs)
Quantum Yield (Φ)To be determined experimentally
Limit of Detection (LOD)To be determined for specific ions

Table 2: Selectivity of this compound (10 µM) towards various ions (100 µM)

IonRelative Fluorescence Intensity (I/I₀)
Blank1.0
Na⁺To be determined
K⁺To be determined
Cu²⁺To be determined
Hg²⁺To be determined
......

Troubleshooting

  • Low Fluorescence Signal: Increase the probe concentration or adjust the solvent composition to promote aggregation. Ensure the excitation and emission wavelengths are optimal.

  • Poor Selectivity: The probe may respond to multiple ions. Consider modifying the probe structure to include a more selective binding moiety. The use of masking agents for interfering ions can also be explored.

  • Precipitation: At high concentrations of the probe or ion, precipitation may occur. Work with lower concentrations or adjust the solvent system.

Conclusion

This compound, as a member of the tetraphenylethylene family, holds significant potential as a fluorescent probe for ion detection based on the principle of aggregation-induced emission. The protocols outlined in this guide provide a systematic approach for researchers to investigate its sensing capabilities, including selectivity, sensitivity, and binding mechanism. The versatility of the TPE scaffold suggests that this compound can serve as both a standalone sensor and a valuable platform for the development of next-generation, highly specific AIE-based probes for a multitude of applications in science and technology.

References

Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene, a versatile building block in organic synthesis, materials science, and medicinal chemistry.[1] This document outlines a reliable synthetic pathway, detailing the underlying chemical principles and offering practical insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a brominated derivative of tetraphenylethylene (TPE), a class of molecules renowned for their aggregation-induced emission (AIE) properties. The presence of the bromo-functional group offers a reactive handle for further molecular elaboration through cross-coupling reactions, making it a valuable precursor for the development of novel materials with unique photophysical properties, as well as for the synthesis of complex organic molecules with potential biological activities, including anticancer and antioxidant effects.[1] This guide details a robust and reproducible protocol for the synthesis of this important intermediate.

Synthetic Strategy: The Grignard Reaction and Acid-Catalyzed Dehydration

The chosen synthetic route involves a two-step process commencing with the Grignard reaction between 4-bromobenzophenone and phenylmagnesium bromide, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol intermediate. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Reaction Scheme:

The initial nucleophilic addition of the phenyl Grignard reagent to the electrophilic carbonyl carbon of 4-bromobenzophenone forms a tertiary alcohol. The subsequent dehydration step, typically under acidic conditions, eliminates a molecule of water to generate the target alkene.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromobenzophenone≥98%Sigma-Aldrich
Phenylmagnesium bromide3.0 M solution in diethyl etherSigma-AldrichHandle under inert atmosphere
Anhydrous Diethyl Ether≥99.7%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone ketyl
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificHandle with extreme care
Acetic AcidGlacialVWR
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers
HexanesACS GradeFor recrystallization
Ethyl AcetateACS GradeFor thin-layer chromatography
Step-by-Step Procedure

Step 1: Synthesis of 1-(4-Bromophenyl)-1,1-diphenylethanol (Intermediate)

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Charging the Flask: The flask is charged with 4-bromobenzophenone (5.22 g, 20 mmol). Anhydrous diethyl ether (50 mL) is added to dissolve the ketone.

  • Grignard Reagent Addition: The dropping funnel is charged with phenylmagnesium bromide (10 mL of a 3.0 M solution in diethyl ether, 30 mmol). The Grignard reagent is added dropwise to the stirred solution of 4-bromobenzophenone over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. A color change to deep red or pink is often observed upon addition of the Grignard reagent to the ketone.[2][3]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours to ensure complete consumption of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) with vigorous stirring. This will hydrolyze the magnesium alkoxide intermediate.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol as a solid.

Step 2: Synthesis of this compound

  • Dehydration Setup: The crude 1-(4-bromophenyl)-1,1-diphenylethanol is placed in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Glacial acetic acid (50 mL) is added to the flask, and the mixture is stirred to dissolve the alcohol. Concentrated sulfuric acid (2 mL) is then carefully added as a catalyst.

  • Heating: The reaction mixture is heated to reflux (approximately 120 °C) and maintained at this temperature for 1 hour. The progress of the dehydration can be monitored by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is poured into a beaker containing ice water (200 mL) with stirring. A white precipitate of the product will form.

    • The precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral to pH paper.

    • The crude product is then washed with a cold saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

    • The crude solid is dried in a desiccator.

    • Purification is achieved by recrystallization from hexanes or ethanol to afford this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the recrystallized product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the structure. A researchgate article provides a spectrum for a similarly named compound, "1-(4-bromophenyl)-1-phenylethylene (DPE-Br)", which is likely the target molecule.[4] The expected signals would include multiplets in the aromatic region corresponding to the protons of the phenyl and bromophenyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the sp² hybridized carbons of the double bond and the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to other solutions.

  • Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration & Purification start1 Dissolve 4-Bromobenzophenone in Anhydrous Diethyl Ether add_grignard Add Phenylmagnesium Bromide (dropwise, reflux) start1->add_grignard stir_rt Stir at Room Temperature (2 hours) add_grignard->stir_rt quench Quench with sat. NH4Cl(aq) stir_rt->quench workup1 Extraction with Diethyl Ether, Drying, and Solvent Removal quench->workup1 intermediate Crude 1-(4-Bromophenyl)-1,1-diphenylethanol workup1->intermediate start2 Dissolve Intermediate in Glacial Acetic Acid intermediate->start2 Proceed to Dehydration add_acid Add conc. H2SO4 (catalyst) start2->add_acid reflux Reflux for 1 hour add_acid->reflux precipitate Pour into Ice Water reflux->precipitate filter_wash Filter and Wash with H2O and NaHCO3 solution precipitate->filter_wash recrystallize Recrystallize from Hexanes filter_wash->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for a wide range of applications in chemical synthesis and materials science. The causality behind each experimental choice, from the selection of the Grignard route to the specific work-up and purification methods, is grounded in established principles of organic chemistry to ensure a high-yielding and reproducible outcome.

References

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

2-(4-Bromophenyl)-1,1-diphenylethylene is a derivative of tetraphenylethylene (TPE), a class of molecules renowned for their unique photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2][3] In the AIE phenomenon, these molecules are non-emissive when dissolved but become highly fluorescent upon aggregation in a poor solvent or the solid state. This property makes TPE derivatives highly valuable for applications in materials science, chemical sensing, and biomedical imaging.[4][5]

Given its potential, the unambiguous structural confirmation of this compound is a critical prerequisite for any subsequent research or application development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[6][7] This application note provides a detailed guide to the complete characterization of this compound using a suite of 1D and 2D NMR experiments, explaining the rationale behind the expected spectral features and outlining a robust experimental protocol.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme for subsequent discussion.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

A systematic approach, from sample preparation to data acquisition, is crucial for obtaining high-quality, reproducible NMR data.[8]

Protocol 1: Sample Preparation

The choice of solvent is critical; it must fully dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is an excellent first choice for this non-polar compound.

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

  • Sealing: Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Pulse Program Number of Scans (NS) Relaxation Delay (D1) Key Information Provided
¹H NMR zg30162.0 sProton chemical environments, multiplicity (J-coupling), and integration (proton count).
¹³C{¹H} NMR zgpg3010242.0 sCarbon chemical environments (proton-decoupled).
DEPT-135 dept1352562.0 sDifferentiates carbon types: CH/CH₃ (positive) vs. CH₂ (negative). Quaternary carbons are absent.
COSY cosygpqf81.5 sShows proton-proton couplings (²JHH, ³JHH), identifying connected spin systems.[8]
HSQC hsqcedetgpsisp2.2161.5 sCorrelates protons with their directly attached carbons (¹JCH).[7]
HMBC hmbcgpndqf321.5 sCorrelates protons and carbons over multiple bonds (²JCH, ³JCH), crucial for assigning quaternary carbons.[8][9]

Spectral Interpretation and Analysis

The asymmetric nature of the molecule simplifies some aspects of the spectrum while introducing unique features. The free rotation of the two unsubstituted phenyl rings on C1 makes them chemically equivalent.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum can be divided into distinct regions corresponding to the vinyl and aromatic protons.

  • Vinyl Proton (H7): This proton is unique and will appear as a singlet . Its chemical shift is significantly influenced by the anisotropic effects of the three adjacent aromatic rings, which deshield it.[10] A chemical shift in the range of δ 7.0-7.2 ppm is expected, similar to the vinyl protons in related stilbene structures.[11][12]

  • Aromatic Protons (Phenyl Rings A & B): The 10 protons on the two equivalent, unsubstituted phenyl rings will likely appear as a complex, overlapping multiplet in the region of δ 7.2-7.4 ppm . This is a classic spectral region for unsubstituted phenyl groups.

  • Aromatic Protons (Bromophenyl Ring C): The para-substitution pattern creates a highly symmetrical AA'BB' spin system, which typically resolves as two distinct doublets .

    • H2'''/H6''': These protons are ortho to the ethylene group and meta to the bromine atom. They are expected to appear as a doublet around δ 7.1-7.2 ppm .

    • H3'''/H5''': These protons are ortho to the bromine atom and meta to the ethylene group. Due to the electron-withdrawing nature and anisotropic effect of bromine, they will be shifted downfield, appearing as a doublet around δ 7.4-7.5 ppm . The coupling constant for both doublets (³JHH) will be approximately 8-9 Hz.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H3''', H5'''~ 7.45d2H~ 8.5
H (Phenyl A+B)7.20 - 7.40m10H-
H2''', H6'''~ 7.15d2H~ 8.5
H7 (Vinyl)~ 7.10s1H-
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals: 2 for the olefinic carbons and 7 for the aromatic carbons (3 from the bromophenyl ring and 4 from the two equivalent phenyl rings).

  • Olefinic Carbons (C1, C2): These sp² carbons will appear in the range of δ 125-145 ppm . C1, bonded to two phenyl rings, will be downfield relative to C2.

  • Aromatic Carbons:

    • C-Br (C4'''): The carbon directly attached to bromine will be shifted upfield due to the heavy-atom effect, appearing around δ 121-123 ppm .

    • Quaternary Carbons (C1', C1'', C1'''): The carbons of the phenyl rings directly attached to the ethylene core (ipso-carbons) will appear as weak signals. These are best assigned using an HMBC experiment.

    • CH Carbons: The remaining aromatic CH carbons will appear in the typical region of δ 127-133 ppm .

Carbon Assignment Predicted δ (ppm) DEPT-135 Notes
C1~ 143.5NoneQuaternary (olefinic)
C1', C1''~ 142.0NoneQuaternary (ipso-carbons of phenyls A/B)
C1'''~ 140.5NoneQuaternary (ipso-carbon of bromophenyl C)
C2~ 128.5PositiveCH (olefinic)
C3''', C5'''~ 132.0PositiveCH (ortho to Br)
C2''', C6'''~ 130.5PositiveCH (meta to Br)
C (Phenyl A+B)127.5 - 129.0Positive3 distinct CH signals expected
C4'''~ 122.0NoneQuaternary (C-Br)

Workflow for Structural Elucidation using 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for definitive and unambiguous assignment, creating a self-validating system.[8][9]

Caption: A logical workflow for structure elucidation using 1D and 2D NMR spectroscopy.

  • COSY: This experiment will show a clear correlation between the doublets of the bromophenyl ring (H2'''/H6''' and H3'''/H5'''), confirming their ortho relationship. It will also reveal the complex coupling network within the other two phenyl rings.

  • HSQC: This is the primary tool for linking proton signals to their directly attached carbon atoms. For example, the singlet at ~7.10 ppm will correlate to the olefinic CH carbon signal at ~128.5 ppm.

  • HMBC: This is arguably the most critical experiment for completing the puzzle. It reveals 2- and 3-bond correlations. Key expected correlations include:

    • From the vinyl proton (H7) to the ipso-carbons of all three rings (C1', C1'', C1''') and to the quaternary olefinic carbon C1.

    • From the aromatic protons to the quaternary carbons within and between rings, locking down the entire carbon skeleton.

Conclusion

The structural characterization of this compound can be achieved with high confidence through a systematic application of 1D and 2D NMR spectroscopy. By combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data, every proton and carbon atom can be unambiguously assigned. This rigorous characterization provides the essential foundation required for further investigation into the material's promising AIE properties and for its application in advanced materials and diagnostics.

References

Application Notes and Protocols: Investigating the Antioxidant Properties of 2-(4-Bromophenyl)-1,1-diphenylethylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(4-Bromophenyl)-1,1-diphenylethylene Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage.[3] Stilbene derivatives, a class of polyphenolic compounds, have garnered significant attention for their potent antioxidant activities.[4][5][6] The core structure of this compound provides a unique scaffold for the development of novel antioxidant agents. The presence of the bromine atom and the triphenylethylene framework can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its ability to donate hydrogen atoms or electrons to scavenge free radicals.[7][8][9]

This guide provides a comprehensive suite of protocols for the systematic evaluation of the antioxidant properties of novel this compound derivatives. We will delve into both cell-free and cell-based assays to provide a multi-faceted understanding of their potential therapeutic efficacy. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the data with a high degree of scientific rigor.

Part 1: Cell-Free Antioxidant Capacity Assays

Cell-free assays provide a fundamental assessment of a compound's intrinsic ability to scavenge radicals or reduce oxidants in a controlled chemical environment. These assays are rapid, cost-effective, and essential for initial screening.[10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[12][13] This reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.[12][14] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a common solvent for both the DPPH radical and many organic compounds, ensuring a homogenous reaction mixture.

  • Incubation in the Dark: The DPPH radical is light-sensitive, and incubation in the dark prevents its photo-degradation, ensuring that the observed absorbance change is solely due to the action of the antioxidant.[14]

  • 30-Minute Incubation: This duration is typically sufficient for the reaction to reach a steady state for many common antioxidants.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.

    • Prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of the this compound derivatives in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound or standard to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Test Compound Dilutions A1 Add 100 µL Compound/Standard to wells P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[16][17] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured at 734 nm.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Causality of Experimental Choices:

  • Pre-formation of the Radical: The ABTS radical is generated before the addition of the antioxidant, which ensures a direct reaction between the antioxidant and the radical.

  • Long Incubation for Radical Generation: The 12-16 hour incubation in the dark allows for the complete formation of the ABTS radical cation.[14]

  • Wavelength of 734 nm: This is the wavelength of maximum absorbance for the ABTS radical cation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Generate the ABTS•+ solution by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14][16]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.[14]

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[18][19][20] The change in absorbance is monitored at 593 nm.[18] This assay directly measures the reducing capacity of a compound.[3]

Causality of Experimental Choices:

  • Acidic pH: The low pH is crucial for maintaining iron solubility and driving the reduction reaction.

  • Excess Fe³⁺: The use of excess ferric ions ensures that the antioxidant is the limiting reactant, and the reaction rate is proportional to the antioxidant concentration.[19]

  • Incubation at 37°C: This temperature helps to accelerate the reaction rate.[18]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.[18]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known antioxidant like FeSO₄·7H₂O.

    • Express the FRAP value of the test compounds as µM Fe(II) equivalents.

Summary of Cell-Free Antioxidant Assays:

AssayPrincipleWavelength (nm)Standard ControlKey Advantage
DPPH Radical Scavenging517Ascorbic Acid/TroloxSimple, rapid, and widely used.[10]
ABTS Radical Cation Scavenging734TroloxApplicable to both hydrophilic and lipophilic compounds.
FRAP Ferric Ion Reduction593FeSO₄·7H₂OMeasures total reducing power.[3]

Part 2: Cell-Based Antioxidant Assays

While cell-free assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization.[1][10] Cell-based assays provide a more physiologically relevant assessment of antioxidant activity.[21]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[1][21][22] DCFH-DA is a non-polar compound that readily diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] Antioxidants can scavenge the ROS, thereby reducing the fluorescence intensity.

Causality of Experimental Choices:

  • Use of a Cell Line: Human liver cancer cells (HepG2) are often used as they are metabolically active.

  • Peroxyl Radical Initiator (AAPH): AAPH generates peroxyl radicals at a constant rate, providing a controlled induction of oxidative stress.[21]

  • Quercetin as a Standard: Quercetin is a well-characterized flavonoid antioxidant and serves as a reliable positive control.[1]

Experimental Protocol:

  • Cell Culture:

    • Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach confluence.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the test compounds and 25 µM DCFH-DA for 1 hour.

    • Wash the cells again with PBS.

    • Add 600 µM AAPH to induce oxidative stress.

    • Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a microplate reader.[23]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

CAA Assay Workflow:

CAA_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis C1 Culture HepG2 cells to confluence in a 96-well plate C2 Wash cells with PBS C1->C2 T1 Treat cells with test compounds and DCFH-DA (1 hr) C2->T1 T2 Wash cells with PBS T1->T2 T3 Add AAPH to induce oxidative stress T2->T3 M1 Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) T3->M1 M2 Calculate Area Under the Curve (AUC) M1->M2 M3 Determine CAA value M2->M3

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Lipid Peroxidation (MDA) Assay

Principle: Lipid peroxidation is a key event in oxidative stress-induced cell injury. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a reliable biomarker.[24][25] The MDA assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored adduct that can be measured colorimetrically at 532 nm.[26][27]

Causality of Experimental Choices:

  • Cell Lysis: Homogenization of cells is necessary to release intracellular MDA.

  • Acidic and High-Temperature Conditions: These conditions are required for the reaction between MDA and TBA to proceed efficiently.[27]

  • BHT Addition: Butylated hydroxytoluene (BHT) is added to prevent further lipid peroxidation during sample processing.[25][28]

Experimental Protocol:

  • Sample Preparation:

    • Culture cells and treat them with the test compounds followed by an inducer of oxidative stress (e.g., H₂O₂).

    • Harvest and homogenize the cells in MDA Lysis Buffer containing BHT.[28]

    • Centrifuge to remove insoluble material.

  • Assay Procedure:

    • Add TBA reagent to the cell lysate.

    • Incubate at 95°C for 60 minutes.[26][28]

    • Cool the samples on ice to stop the reaction.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm.[26]

  • Data Analysis:

    • Create a standard curve using an MDA standard.

    • Determine the concentration of MDA in the samples and express it as nmol/mg of protein.

Part 3: Mechanistic Insights - Nrf2 Signaling Pathway

The antioxidant effects of many stilbene derivatives are not solely due to direct radical scavenging but also involve the upregulation of endogenous antioxidant defense mechanisms.[4][29] A key pathway involved is the Keap1-Nrf2-ARE signaling pathway.[29] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to antioxidants or oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Investigating Nrf2 Activation:

  • Western Blotting: To measure the protein expression levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of downstream targets like HO-1 and NQO1.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of Nrf2-target genes.

  • Reporter Gene Assays: Using a cell line stably transfected with an ARE-luciferase reporter construct to directly measure the transcriptional activity of Nrf2.

Nrf2 Signaling Pathway Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Derivative 2-(4-Bromophenyl)-1,1- diphenylethylene Derivative Derivative->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed mechanism of Nrf2 activation by this compound derivatives.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant properties of this compound derivatives. By employing a combination of cell-free and cell-based assays, researchers can gain valuable insights into the direct radical scavenging capabilities and the cellular protective effects of these novel compounds. Furthermore, investigating the underlying molecular mechanisms, such as the activation of the Nrf2 signaling pathway, will be crucial for the development of these derivatives as potential therapeutic agents for diseases associated with oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions, with a specific focus on the versatile yet sometimes challenging substrate, 2-(4-Bromophenyl)-1,1-diphenylethylene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Here, we will delve into common issues, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure your success in synthesizing complex organic molecules.[1]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Suzuki coupling of this compound.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling reaction is a common issue that can often be traced back to a few key factors. Let's break them down:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not active, the catalytic cycle won't initiate.

    • Cause: The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or it may have decomposed.[2][3] Exposure to oxygen can also deactivate the catalyst by forming palladium black.[2][4]

    • Solution:

      • Ensure you are using a high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) designed for efficient generation of the active species.[2]

      • Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][5]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish.[6]

    • Cause: this compound is a sterically bulky substrate. The large diphenyl ethylene group can hinder the approach of the palladium catalyst to the carbon-bromine bond. While aryl bromides are generally more reactive than chlorides, challenging substrates may require more potent catalytic systems.[6][7]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands promote oxidative addition by increasing the electron density on the palladium center.[6][7][8] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][7]

      • Temperature: Increasing the reaction temperature can provide the necessary activation energy for this step. However, be mindful of potential side reactions at higher temperatures.

  • Problematic Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step.[7]

    • Cause: The boronic acid needs to be activated by a base to form a more nucleophilic boronate species.[9][10] If the base is not appropriate or if the boronic acid is prone to decomposition, this step will be inefficient.

    • Solution:

      • Base Selection: A stronger base may be required. While carbonates like K₂CO₃ or Na₂CO₃ are common, for more challenging couplings, consider using phosphates (K₃PO₄) or hydroxides (NaOH, KOH).[11] Cesium carbonate (Cs₂CO₃) is often a very effective, albeit more expensive, option.[12][13]

      • Boronic Acid Stability: If you suspect your boronic acid is degrading (protodeboronation), consider using a more stable boronic ester, such as a pinacol ester, or protecting it as a trifluoroborate salt.[2][14]

Question 2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?

Answer:

Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a frequent side reaction.[4]

  • Boronic Acid Homocoupling:

    • Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[2] The Pd(II) species can then catalyze the homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure your inert atmosphere is maintained throughout the reaction. Using a Pd(0) source directly can sometimes mitigate this issue.

  • Aryl Halide Homocoupling (Ullmann-type):

    • Cause: This can occur at higher reaction temperatures, especially with more reactive aryl halides.

    • Solution: Try to run the reaction at the lowest effective temperature. Optimizing the catalyst and ligand to achieve a faster reaction rate at a lower temperature is a key strategy.

Question 3: My reaction is producing a significant amount of dehalogenated starting material. What's causing this and how can I prevent it?

Answer:

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that reduces the yield of the desired product.[2]

  • Cause: After oxidative addition, the resulting aryl-palladium-bromide complex can react with a hydride source in the reaction mixture.[2] Potential hydride sources include certain solvents (like alcohols) or even the boronic acid itself under specific conditions.

  • Solution:

    • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[2]

    • Base Selection: Some bases can contribute to this side reaction. If you are using a hydroxide or alkoxide base and observing significant dehalogenation, switching to a carbonate or phosphate base might be beneficial.

    • Water Content: While a small amount of water is often necessary to facilitate the reaction, excess water can sometimes promote dehalogenation. Try to control the amount of water in your reaction.

Question 4: I'm struggling with the purification of my product from residual catalyst and byproducts. Any suggestions?

Answer:

Purification can be challenging due to the non-polar nature of the product and potential byproducts.

  • Solution:

    • Catalyst Removal: After the reaction, consider a workup procedure that helps remove the palladium catalyst. This can include washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine. Alternatively, filtering the crude reaction mixture through a plug of silica gel or a specialized palladium scavenger can be effective.

    • Chromatography: Column chromatography is often necessary. Due to the non-polar nature of the product, a non-polar eluent system like hexanes/ethyl acetate or hexanes/dichloromethane is typically required. A gradient elution can help in separating closely related compounds.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid partner and desired reaction conditions. However, for a sterically hindered substrate like this compound, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced Buchwald precatalyst, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[8][15] These ligands have been shown to be effective for challenging couplings, including those involving sterically demanding substrates.[16][17]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. For many standard Suzuki couplings, inorganic bases like K₂CO₃ or Na₂CO₃ are sufficient.[11] However, for a more challenging substrate, a stronger base like K₃PO₄ is often more effective.[18] Cs₂CO₃ is also an excellent choice and can sometimes provide superior results, though it is more expensive.[12][19] If your substrate contains base-sensitive functional groups, a milder base like KF might be necessary.[9][20]

Q3: What is the ideal solvent system?

A3: A mixture of an organic solvent and water is typically used.[2] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2][12] The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[2] A common starting ratio is a 4:1 or 5:1 mixture of the organic solvent to water.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Q5: What are the key safety precautions I should take?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and some ligands can be toxic and should be handled with care. Many of the organic solvents used are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or an oil bath.

III. Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (1-5 mol%)XPhos Pd G3 (0.5-2 mol%)
Ligand (Included in catalyst)(Included in precatalyst)
Base K₂CO₃ (2-3 equivalents)K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (5:1)
Temperature 80-100 °C100-110 °C
Concentration 0.1 - 0.5 M0.1 - 0.5 M
Experimental Protocol: General Procedure for Suzuki Coupling
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if not using a pre-formed complex). Then, add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(OR)L2 B->C Ligand Exchange (Base, e.g., OH-) D Ar-Pd(II)(Ar')L2 C->D Transmetalation (Ar'-B(OH)2) D->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst active? (Fresh source, degassed) Start->Check_Catalyst Check_Catalyst->Start No, Replace Check_Conditions Are conditions optimal for oxidative addition & transmetalation? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Use bulky, electron-rich ligand Check_Conditions->Optimize_Ligand Optimize_Base Use stronger base (K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Increase_Temp Increase reaction temperature Check_Conditions->Increase_Temp Success Successful Reaction Optimize_Ligand->Success Optimize_Base->Success Increase_Temp->Success

Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.

V. References

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Glory Chemical. This compound: Synthesis, Properties, and Applications. --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. --INVALID-LINK--

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. --INVALID-LINK--

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--

  • ResearchGate. Screening of different bases for Suzuki coupling a. --INVALID-LINK--

  • BenchChem. comparative study of different bases in Suzuki-Miyaura coupling reactions. --INVALID-LINK--

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ResearchGate. How can I solve my problem with Suzuki coupling?. --INVALID-LINK--

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. --INVALID-LINK--

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. --INVALID-LINK--

  • NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • NIH National Library of Medicine. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. --INVALID-LINK--

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... --INVALID-LINK--

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. --INVALID-LINK--

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. --INVALID-LINK--

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in materials science and medicinal chemistry, 2-(4-Bromophenyl)-1,1-diphenylethylene is a tetraphenylethylene (TPE) derivative known for its utility in synthesizing complex molecules and functional polymers.[1] Its synthesis, however, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This guide serves as a technical support resource for researchers, providing troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

This center is structured to address specific issues encountered during common synthetic procedures. We will explore the causality behind byproduct formation and provide field-proven strategies for their mitigation and removal.

General FAQs for Synthesis

Q1: My reaction is failing or giving very low yields. What are the first things I should check?

A1: Regardless of the synthetic route, the most common culprits for failure are moisture and air. Many of the reagents used, particularly in Grignard and McMurry reactions, are extremely sensitive to protic solvents (like water) and oxygen.[2][3]

  • Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum, and cooled under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use anhydrous solvents. Ethers like THF and diethyl ether are hygroscopic and must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.[4]

  • Reagents: Ensure reagents are pure and dry. Magnesium turnings for Grignard reactions should be fresh and activated. Liquid reagents should be handled via syringe under an inert atmosphere.

Q2: I'm unsure which synthetic route is best for my application.

A2: The choice depends on precursor availability, scale, and desired purity.

  • McMurry Reaction: Excellent for creating the C=C bond directly from ketones but can be expensive due to the titanium reagents and may produce hard-to-separate homo-coupled byproducts in a cross-coupling scenario.[5]

  • Grignard Reaction: A classic, cost-effective C-C bond formation method. However, it's a multi-step process (reagent formation, addition, dehydration) with high sensitivity to moisture.[6]

  • Wittig Reaction: A reliable method for olefination, but requires the synthesis of a phosphonium salt and ylide, and the removal of triphenylphosphine oxide can be challenging.[7]

  • Suzuki Coupling: Offers high functional group tolerance and generally good yields but requires a palladium catalyst and specific boron-containing reagents.[8][9]

Troubleshooting Guide 1: McMurry Coupling Route

The McMurry reaction provides a direct route to tetraphenylethylene derivatives by the reductive coupling of two ketone molecules using a low-valent titanium reagent.[10] For a non-symmetrical product like this compound, this involves a cross-coupling between 4-bromobenzophenone and benzophenone.

McMurry_Coupling sub1 4-Bromobenzophenone byproduct2 1,2-Bis(4-bromophenyl)-1,2-diphenylethylene (Homo-coupled) center sub1->center sub2 Benzophenone byproduct1 Tetraphenylethylene (TPE) (Homo-coupled) sub2->center reagent Low-Valent Ti (e.g., TiCl4/Zn) product This compound (Desired Product) reagent->product Cross-Coupling reagent->byproduct1 Homo-Coupling reagent->byproduct2 Homo-Coupling center->reagent +

Caption: McMurry reaction pathways for synthesis.

Q3: My TLC shows three major nonpolar spots after a cross-McMurry reaction. What are they?

A3: This is the expected outcome. The three spots correspond to:

  • Desired Product: this compound (from cross-coupling).

  • Byproduct 1: Tetraphenylethylene (TPE) (from homo-coupling of benzophenone).[11]

  • Byproduct 2: 1,2-Bis(4-bromophenyl)-1,2-diphenylethylene (from homo-coupling of 4-bromobenzophenone).[5]

These three compounds have very similar polarities, making their separation challenging.

Q4: How can I minimize the formation of homo-coupled byproducts?

A4: While you cannot eliminate them, you can influence the product ratio.

  • Stoichiometry: Use a 1:1 molar ratio of the two ketones. Using an excess of one will favor its homo-coupling.

  • Slow Addition: Prepare the low-valent titanium slurry first. Then, add a solution of both ketones mixed together dropwise to the refluxing slurry. This maintains a low concentration of the ketones, reducing the statistical probability of two identical molecules reacting.[12]

Q5: My reaction is sluggish, and the ketones are not being consumed. What went wrong?

A5: The activity of the low-valent titanium (LVT) reagent is critical.

  • Reagent Quality: Ensure the titanium chloride (TiCl₃ or TiCl₄) is fresh. TiCl₄ is often preferred as it is a liquid and easier to handle than solid TiCl₃.

  • Reducing Agent: The reducing agent, typically zinc or a zinc-copper couple, must be activated. Treat commercial zinc dust with dilute HCl to remove the passivating oxide layer, then wash with water, ethanol, and ether before drying under vacuum.

  • Inert Atmosphere: The LVT reagent is pyrophoric and reacts instantly with air and water. The entire process, from LVT preparation to reaction completion, must be under a rigorously maintained inert atmosphere.[10]

Protocol: Cross-McMurry Coupling
  • LVT Preparation: In an oven-dried, three-necked flask under argon, add activated zinc dust (4 eq). Add anhydrous THF via cannula. Cool the slurry to 0°C and add TiCl₄ (2 eq) dropwise via syringe. The solution will turn from yellow to black.

  • Reaction: Heat the black LVT slurry to reflux for 1-2 hours. Add a solution of 4-bromobenzophenone (1 eq) and benzophenone (1 eq) in anhydrous THF dropwise over several hours.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench by slowly adding aqueous K₂CO₃. Filter the mixture through a pad of Celite to remove titanium oxides.

  • Purification: Extract the filtrate with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify via column chromatography. A silica gel column with a hexane/ethyl acetate gradient is typically effective, though separation of the three TPE derivatives may require careful fractionation.

Troubleshooting Guide 2: Grignard Reaction & Dehydration Route

This two-stage approach first involves the nucleophilic addition of a Grignard reagent (e.g., 4-bromophenylmagnesium bromide) to a ketone (benzophenone), followed by the acid-catalyzed dehydration of the resulting tertiary alcohol.

Grignard_Workflow start1 4-Bromotoluene grignard 4-Bromophenyl- magnesium bromide start1->grignard start2 Mg turnings start2->grignard byproduct_grignard 4,4'-Dibromobiphenyl (Wurtz Byproduct) grignard->byproduct_grignard Side Reaction alcohol 1-(4-Bromophenyl)-1,1- diphenylethanol grignard->alcohol ketone Benzophenone ketone->alcohol final_product 2-(4-Bromophenyl)-1,1- diphenylethylene alcohol->final_product acid Acid Catalyst (e.g., H2SO4, PTSA) acid->final_product byproduct_poly Polymerized Material final_product->byproduct_poly Excess Acid/Heat

Caption: Workflow for Grignard synthesis route.

Q6: My Grignard reaction won't initiate. The solution remains colorless.

A6: This is a classic issue. Initiation is the key hurdle.

  • Moisture: The primary cause is trace water on the glassware or in the solvent, which quenches the reagent as it forms.[3] Ensure all components are scrupulously dry.

  • Magnesium Passivation: The surface of the magnesium turnings may be coated with magnesium oxide. Gently crush the turnings with a glass rod (in the reaction flask, under argon) to expose a fresh surface.

  • Initiators: A small crystal of iodine can be added. The iodine reacts with the magnesium surface, activating it. The purple color will disappear upon successful initiation.[6] A few drops of pre-formed Grignard reagent from a previous batch can also be used.

Q7: After workup, I have a yellowish, nonpolar impurity that is difficult to separate from my product.

A7: This is likely 4,4'-dibromobiphenyl, a common byproduct from Wurtz-type coupling. It forms when the Grignard reagent attacks an unreacted molecule of 4-bromotoluene.[6] Its formation is favored by higher temperatures and high concentrations of the aryl halide.[6]

  • Mitigation: Add the 4-bromotoluene solution slowly to the magnesium suspension to keep its concentration low. Avoid excessive heating during reagent formation.

  • Removal: Biphenyl-type impurities are very nonpolar. They can often be removed from the desired alcohol intermediate or final alkene product by trituration with a nonpolar solvent like cold petroleum ether or hexane.[13] The desired product is typically less soluble and will remain as a solid.

Q8: The final dehydration step produced a dark, tarry substance instead of a clean product.

A8: This indicates polymerization. The product, being an alkene, is susceptible to polymerization under harsh acidic conditions.[14]

  • Acid Choice: Use a milder acid catalyst, such as p-toluenesulfonic acid (PTSA) or even just an iodine crystal, instead of concentrated sulfuric acid.

  • Temperature Control: Perform the dehydration at the lowest effective temperature. Often, refluxing in toluene with a Dean-Stark trap to remove water is sufficient.

  • Reaction Time: Do not heat for longer than necessary. Monitor the disappearance of the starting alcohol by TLC.

Troubleshooting Guide 3: Wittig Reaction Route

The Wittig reaction converts a ketone (benzophenone) into an alkene using a phosphonium ylide. Here, the ylide would be generated from (4-bromobenzyl)triphenylphosphonium bromide.

Q9: The main impurity in my product is triphenylphosphine oxide (TPPO). How can I remove it effectively?

A9: TPPO is the ubiquitous byproduct of the Wittig reaction and its removal is a well-known challenge.[15]

  • Chromatography: TPPO is moderately polar and can be separated from the nonpolar alkene product by silica gel chromatography.

  • Crystallization: The polarity difference between the nonpolar alkene and TPPO often allows for separation by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate mixtures).

  • Precipitation: In some cases, TPPO can be precipitated out. After the reaction, the mixture can be concentrated and triturated with a nonpolar solvent like diethyl ether or hexane. The desired alkene will dissolve while TPPO, being less soluble, may remain as a solid to be filtered off.

Q10: My ylide formation (the color change to deep red/orange) is weak or nonexistent.

A10: Ylide formation requires a strong base and anhydrous conditions.

  • Base Strength: The proton on the carbon adjacent to the phosphorus is acidic but requires a strong base for removal. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. Ensure the base is not old or degraded.[16]

  • Anhydrous Conditions: Any moisture will protonate the ylide as it forms, destroying it. Use anhydrous solvents and an inert atmosphere.

  • Temperature: When using organolithium bases like n-BuLi, the reaction is typically performed at low temperatures (e.g., 0°C or -78°C) to prevent side reactions.

Summary of Byproducts and Purification

Synthetic RouteCommon ByproductsCausalityRecommended Purification Strategy
McMurry Coupling Tetraphenylethylene, 1,2-Bis(4-bromophenyl)-1,2-diphenylethyleneStatistical probability in cross-coupling reactions.Careful column chromatography (silica gel, hexane/ethyl acetate gradient), fractional crystallization.
Grignard Reaction 4,4'-Dibromobiphenyl, Benzene, Unreacted starting materials, Intermediate alcoholWurtz-type coupling of Grignard reagent and aryl halide; moisture.Column chromatography, trituration with cold nonpolar solvents (hexane, petroleum ether) to remove biphenyl.[13]
Wittig Reaction Triphenylphosphine oxide (TPPO)Inherent to the Wittig mechanism.[7]Column chromatography, recrystallization, or precipitation of TPPO from a nonpolar solvent.
Suzuki Coupling Homo-coupled biaryls (e.g., 4,4'-dibromobiphenyl), dehalogenated starting materialSide reactions of the organoboron reagent or aryl halide.Column chromatography to remove byproducts and residual palladium catalyst.

References

Technical Support Center: Troubleshooting Low Yield in 2-(4-Bromophenyl)-1,1-diphenylethylene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene, a key intermediate in medicinal chemistry and materials science.[1] This guide focuses on the common and robust two-step synthesis involving a Grignard reaction followed by acid-catalyzed dehydration.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved via the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to a ketone, followed by the dehydration of the resulting tertiary alcohol. This process can be broken down into two primary stages:

  • Grignard Reagent Formation and Addition: Phenylmagnesium bromide (C₆H₅MgBr) is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2] This highly nucleophilic reagent then attacks the electrophilic carbonyl carbon of a suitable ketone precursor.

  • Acid-Catalyzed Dehydration: The intermediate tertiary alcohol is subsequently dehydrated under acidic conditions.[3][4] This elimination reaction typically follows an E1 mechanism, proceeding through a stable carbocation intermediate to form the desired tetrasubstituted alkene.

Understanding these two distinct stages is critical, as a low yield in the final product can often be traced back to a specific issue within one of these steps.

Section 2: Troubleshooting Guide for Low Yield

Low yields are a frequent challenge in multi-step organic syntheses. This guide provides a systematic approach to identifying and resolving potential problems.

Symptom Potential Cause Diagnostic Check Recommended Solution
Low to No Product Formation 1. Inactive Grignard Reagent: The most common failure point is the Grignard reagent itself, which is extremely sensitive to moisture and air.[5][6][7]- Visual: Did the reaction initiate (indicated by bubbling, cloudiness, or gentle reflux)?[8] - Titration: Perform a titration (e.g., with iodine) on an aliquot of the Grignard solution to determine its actual concentration.- Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).[5][9] - Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. - Magnesium Activation: Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][9][10] Grinding the magnesium in a mortar and pestle under an inert atmosphere can also expose a fresh surface.[5][11]
2. Enolization of Ketone: If the Grignard reagent is sterically hindered or the ketone has acidic α-protons, the Grignard may act as a base, leading to enolate formation instead of nucleophilic addition.[5]- TLC/NMR Analysis: Check the crude reaction mixture for the presence of unreacted starting ketone.- Low-Temperature Addition: Add the ketone solution to the Grignard reagent at a lower temperature (e.g., 0 °C or below) before allowing it to warm.[5] - Use Less Hindered Reagents: If possible, consider alternative, less bulky reagents.
Isolation of Biphenyl as a Major Byproduct Wurtz-Type Coupling: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a homocoupled dimer (R-R).[10][12][13] This is especially prevalent at higher concentrations and temperatures.[7][12]- TLC/NMR Analysis: Biphenyl is a common, often yellowish impurity that can be identified by its characteristic spectroscopic signals.[7][14]- Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[5][12] - Temperature Control: Maintain a gentle reflux and avoid excessive heating during Grignard formation.[10]
Incomplete Dehydration 1. Insufficient Acid Catalyst or Reaction Time: The dehydration of the intermediate tertiary alcohol may be incomplete.- TLC/NMR Analysis: Check the crude product for the presence of the tertiary alcohol intermediate.- Increase Catalyst/Time: Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) or prolong the reflux time.[15] - Azeotropic Removal of Water: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the alkene product.[15]
2. Reversible Reaction: The acid-catalyzed hydration of the alkene product back to the alcohol is possible if excess water is present.[4]- Reaction Monitoring: Monitor the reaction by TLC to observe the disappearance of the alcohol and the appearance of the alkene.- Anhydrous Workup: Ensure the workup procedure does not introduce excessive water before the acid catalyst is neutralized.

Section 3: Key Experimental Protocols

Adherence to a validated protocol is essential for reproducibility. The following are step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Setup: Assemble a three-necked round-bottom flask, fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents). If required, add an activation agent like a single crystal of iodine.[5]

  • Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium suspension.

  • Formation: Initiation is indicated by gentle reflux or a change in color (e.g., disappearance of the iodine color).[5] Gentle warming with a heat gun may be necessary. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[16]

  • Completion: After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting cloudy, brownish solution is the Grignard reagent.[8][16]

Protocol 2: Grignard Reaction and Dehydration
  • Addition: Cool the prepared Grignard reagent in an ice-water bath. Slowly add a solution of the ketone precursor in anhydrous ether/THF dropwise via the addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least one hour.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice containing a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[17]

  • Dehydration & Workup: If using acid, the dehydration may occur in situ. If not, add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH) to the organic layer and reflux, often with a Dean-Stark trap to remove water.[15][17]

  • Purification: After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Section 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing low product yield.

TroubleshootingWorkflow Start Low Yield of Final Product Observed CheckGrignard Analyze Crude Mixture: Presence of Unreacted Ketone? Start->CheckGrignard CheckByproduct Analyze Crude Mixture: Presence of Biphenyl? CheckGrignard->CheckByproduct No GrignardIssue Probable Cause: Inactive or Quenched Grignard Reagent CheckGrignard->GrignardIssue Yes CheckAlcohol Analyze Crude Mixture: Presence of Tertiary Alcohol Intermediate? CheckByproduct->CheckAlcohol No WurtzIssue Probable Cause: Wurtz Coupling Side Reaction CheckByproduct->WurtzIssue Yes DehydrationIssue Probable Cause: Incomplete Dehydration CheckAlcohol->DehydrationIssue Yes SolutionGrignard Solution: - Rigorously Dry Glassware/Solvents - Activate Magnesium Surface - Ensure Inert Atmosphere GrignardIssue->SolutionGrignard SolutionWurtz Solution: - Slow, Dropwise Addition of Aryl Halide - Maintain Moderate Temperature WurtzIssue->SolutionWurtz SolutionDehydration Solution: - Increase Acid Catalyst/Reaction Time - Use Dean-Stark to Remove Water DehydrationIssue->SolutionDehydration

Caption: Troubleshooting workflow for low yield synthesis.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Why are anhydrous conditions so critical for the Grignard reaction? Grignard reagents are potent bases and will react readily with any protic source, especially water.[5] This reaction quenches the Grignard reagent, converting it to an unreactive alkane (in this case, benzene), thereby reducing the yield of the desired nucleophilic addition.[6][10]

  • Q2: What are some alternative dehydration methods? While strong acids like sulfuric or p-toluenesulfonic acid are common, other reagents can be used.[15][18] For sensitive substrates, milder methods such as using iodine in refluxing toluene or employing reagents like Martin's sulfurane can be effective.

  • Q3: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. You can monitor the disappearance of the starting ketone (the electrophile) and the appearance of the less polar alkene product. The intermediate alcohol will typically have a polarity between the ketone and the final alkene.

  • Q4: What are the expected spectroscopic signatures for this compound? In ¹H NMR spectroscopy, you would expect to see aromatic protons in the 7.0-7.5 ppm region and a characteristic singlet for the vinylic proton. In ¹³C NMR, look for the signals corresponding to the sp² carbons of the double bond and the aromatic rings. Infrared (IR) spectroscopy should show C=C stretching and aromatic C-H bending, with a notable absence of the O-H stretch from the alcohol intermediate and the C=O stretch from the starting ketone.

References

Technical Support Center: Suzuki Coupling of Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving bromophenyl substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of the underlying chemistry. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to tackle challenges with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered when working with bromophenyl compounds in Suzuki couplings.

Q1: I'm observing a significant amount of a byproduct that corresponds to my starting aryl bromide, but with the bromine replaced by hydrogen. What is this, and how can I prevent it?

A: This common side reaction is known as hydrodehalogenation or simply debromination .[1][2] It results in the reduction of your aryl bromide to the corresponding arene, consuming your starting material and lowering the yield of the desired cross-coupled product.[2]

Mechanism: The plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. Subsequently, a hydride source in the reaction mixture can transfer a hydride ligand to the palladium complex, which then undergoes reductive elimination to yield the debrominated arene.[1][3]

Common Causes and Solutions:

  • Hydride Source: The hydride can originate from various sources.

    • Bases: Certain bases or impurities within them can act as hydride donors.[1]

    • Solvents: Solvents like alcohols or even trace water can sometimes serve as a hydride source, particularly at elevated temperatures.[1][3]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of debromination.[2]

To minimize debromination, consider the following:

  • Choice of Base: Use a base less likely to act as a hydride donor. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often good choices.[4] Avoid using alkoxides if debromination is a significant issue.

  • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content.[5]

  • Temperature and Time: Optimize the reaction to run at the lowest possible temperature for the shortest time required for completion. Highly active modern catalyst systems can often facilitate coupling at lower temperatures.[5]

  • Protecting Groups: For certain substrates, such as N-H containing heterocycles, protecting the nitrogen atom can suppress dehalogenation.[6]

Q2: My main byproduct is a symmetrical biaryl derived from my boronic acid. What is this homocoupling, and what causes it?

A: This side reaction is the homocoupling of the boronic acid, which produces a symmetrical biaryl byproduct.[5][7] This is a competitive reaction to the desired cross-coupling and can significantly reduce your yield, especially if the cross-coupling is slow.[5]

Mechanism: Homocoupling is often promoted by the presence of oxygen.[8][9] It can proceed through a pathway where a Pd(II) species reacts with two molecules of the boronic acid.[10][11]

Key Factors and Prevention Strategies:

  • Oxygen: The presence of dissolved oxygen is a major contributor to boronic acid homocoupling.[8][9]

    • Solution: Rigorously degas your solvents and reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][8]

  • Catalyst Oxidation State: The presence of Pd(II) species can promote homocoupling.

    • Solution: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[10]

  • Slow Cross-Coupling: If the desired cross-coupling reaction is sluggish, homocoupling can become more prominent.

    • Solution: Optimize the cross-coupling rate by choosing a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[5][12] You can also try pre-heating the catalyst, base, and aryl bromide before adding the boronic acid.[8]

Q3: What is protodeboronation and how is it different from homocoupling?

A: Protodeboronation is another common side reaction involving the boronic acid, but instead of coupling with another boronic acid molecule, the C-B bond is cleaved and replaced with a C-H bond.[5][13] This side reaction is often promoted by the presence of base and water.[5] Electron-rich boronic acids are particularly susceptible to this issue.[5]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Carefully dry all reagents and solvents.[5]

  • Control the Base: Use a weaker base or a carefully controlled amount of a stronger base.[5]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol boronic ester (Bpin), can protect it from premature decomposition.[3][5]

Visualizing the Suzuki Cycle and Competing Side Reactions

To better understand the process, the following diagram illustrates the main Suzuki-Miyaura catalytic cycle and where the primary side reactions diverge.

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Transmetal Debromination Debromination (Hydrodehalogenation) PdII_ArX->Debromination Hydride Source PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Debrom_Product Ar-H Debromination->Debrom_Product Homocoupling Homocoupling Homo_Product Ar'-Ar' Homocoupling->Homo_Product Protodeboronation Protodeboronation Proto_Product Ar'-H Protodeboronation->Proto_Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Homocoupling O₂, Pd(II) BoronicAcid->Protodeboronation H₂O, Base

Caption: The Suzuki cycle and key side reactions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki coupling with bromophenyl compounds.

Problem Observed Potential Cause(s) Recommended Solutions & Actions
Low or No Yield of Desired Product 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[5] 2. Poor Oxidative Addition: The aryl bromide is unreactive, possibly due to electron-donating groups.[5] 3. Inefficient Transmetalation: The boronic acid is not transferring its organic group to the palladium center. This can be due to an inappropriate base.[4][14] 4. Protodeboronation: The boronic acid is being consumed by a side reaction.[5]1. Catalyst System:     a. Use a pre-catalyst or ensure your Pd(II) source is effectively reduced in situ.     b. Switch to a more robust ligand, such as a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can stabilize the catalyst and promote oxidative addition.[5][12][15] 2. Base Selection:     a. The base is crucial for activating the boronic acid.[4][14][16] Try screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For sensitive substrates, KF can be a milder option.[17] 3. Boronic Acid Stability:     a. Use the corresponding boronic ester (e.g., pinacol ester) to prevent protodeboronation.[3][5] 4. Reaction Conditions:     a. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[8]     b. Increase the reaction temperature, but monitor for decomposition.[5]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen in the solvent promotes homocoupling.[8][9] 2. Slow Cross-Coupling: If the desired reaction is slow, the homocoupling pathway can dominate.[5] 3. Pd(II) Mediated Pathway: A stoichiometric reaction between Pd(II) and the boronic acid can occur.[10]1. Degassing:     a. Rigorously degas all solvents and the final reaction mixture using an inert gas sparge or freeze-pump-thaw cycles.[5][8] 2. Reaction Staging:     a. Consider adding the boronic acid portion-wise or after pre-heating the other components to ensure the cross-coupling cycle starts promptly.[8] 3. Additives:     a. The addition of a mild reducing agent like potassium formate can suppress homocoupling by minimizing free Pd(II).[10]
Significant Debromination of Aryl Bromide 1. Hydride Source: The base, solvent (especially alcohols), or water is acting as a hydride source.[1][3] 2. High Temperature/Long Reaction Time: These conditions can favor the debromination pathway.[2] 3. Ligand Choice: The ligand can influence the relative rates of reductive elimination of the product versus the debrominated species.1. Reagent and Solvent Choice:     a. Use anhydrous solvents and reagents.[5]     b. Switch to a non-hydridic base like K₂CO₃, K₃PO₄, or KF.[4]     c. Avoid alcohol co-solvents if possible; consider alternatives like dioxane, THF, or toluene.[3] 2. Optimize Conditions:     a. Run the reaction at the lowest effective temperature.     b. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.
Reaction is Sluggish or Stalls 1. Poor Solubility: One or more components (aryl bromide, boronic acid, base) may not be sufficiently soluble in the chosen solvent system.[18] 2. Catalyst Poisoning: Impurities in the starting materials or iodide buildup (if starting from an aryl iodide) can poison the catalyst.[19] 3. Ligand Dissociation/Decomposition: The ligand may be dissociating from the palladium or decomposing at high temperatures.1. Solvent System:     a. Try a different solvent or a co-solvent system (e.g., dioxane/water, toluene/water) to improve solubility.[18][20] The choice of solvent can significantly impact selectivity and reactivity.[21][22][23] 2. Reagent Purity:     a. Use high-purity reagents and solvents. 3. Ligand and Catalyst Loading:     a. For challenging substrates, a higher catalyst or ligand loading may be necessary. However, excess ligand can sometimes inhibit the reaction.[24]     b. Ensure the chosen ligand is stable at the reaction temperature.

Experimental Protocol: A General Procedure for Minimizing Side Reactions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromophenyl compound, incorporating best practices to mitigate common side reactions.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene/Water mixture)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid, base, palladium pre-catalyst, and phosphine ligand.

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[5]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., dioxane/water 4:1). Degassing is achieved by bubbling the inert gas through the solvent for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorescent Probe Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and optimizing fluorescent probes. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Synthesis Problems

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your fluorescent probe synthesis and conjugation reactions.

Low or No Fluorescence Signal After Labeling

Question: I've performed a labeling reaction with my protein and a fluorescent dye, but I'm detecting little to no fluorescence. Does this mean the reaction failed?

Answer: Not necessarily. While a failed reaction is a possibility, several other factors can lead to a weak or absent fluorescent signal. Let's explore the potential causes and solutions.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction pH: The pH of your reaction buffer is one of the most critical parameters. For amine-reactive dyes like N-hydroxysuccinimide (NHS) esters, the primary amine on your biomolecule needs to be in its unprotonated, nucleophilic state (-NH2) to react efficiently.[1] This is typically achieved in a slightly alkaline pH range. However, at high pH, the NHS ester is prone to hydrolysis, where it reacts with water instead of your protein, reducing your labeling efficiency.[1]

    • Solution: For NHS ester reactions, maintain a pH between 8.3 and 8.5 for optimal results.[1][2] Some protocols suggest a broader range of 7.2 to 9.[1] For thiol-reactive maleimide dyes, the optimal pH range is 6.5 to 7.5.[3] At pH values above 7.5, maleimides can react with primary amines, leading to non-specific labeling.[4]

  • Incorrect Buffer Composition: The components of your buffer can interfere with the labeling reaction. Buffers containing primary amines, such as Tris, will compete with your target molecule for the reactive dye.[5]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate for NHS ester reactions.[2][6] For maleimide reactions, ensure the buffer is free of thiols.[7]

  • Over-labeling and Self-Quenching: While a high degree of labeling (DOL) might seem desirable for a strong signal, over-labeling can lead to fluorescence quenching.[8] When fluorescent molecules are too close to each other on a biomolecule, they can interact and dissipate the absorbed energy as heat rather than light, a phenomenon known as self-quenching.[8]

    • Solution: Optimize the dye-to-protein molar ratio in your reaction. A common starting point is a 10- to 20-fold molar excess of the dye.[9] You may need to perform a titration with different ratios to find the optimal DOL for your specific probe.[8]

  • Fluorophore Environment: The local microenvironment around the conjugated dye can influence its fluorescence output.[10] For instance, conjugation near aromatic amino acids can lead to quenching.[10]

    • Solution: While difficult to control directly, if you suspect environmental effects, you could try a different labeling chemistry that targets a different functional group on your biomolecule, or use a dye with a linker to distance the fluorophore from potential quenching moieties.

  • Photobleaching: Fluorescent molecules can be irreversibly damaged by exposure to light, leading to a permanent loss of fluorescence.[11]

    • Solution: Protect your dye solutions and reaction mixtures from light.[7][12] Use antifade reagents in your imaging buffers if you are observing rapid signal loss during microscopy.

  • Precipitation of the Conjugate: Over-labeling can decrease the solubility of your biomolecule, leading to precipitation.[8]

    • Solution: Visually inspect your reaction mixture for any signs of precipitation. If observed, reduce the dye-to-protein ratio in subsequent reactions.

High Background Fluorescence

Question: My fluorescently labeled samples show a high, non-specific background signal. How can I improve the signal-to-noise ratio?

Answer: High background fluorescence is a common issue that can obscure your specific signal. The primary cause is usually the presence of unconjugated, free fluorescent dye in your sample.

Potential Causes & Troubleshooting Steps:

  • Incomplete Removal of Free Dye: The most common reason for high background is residual, unreacted dye that was not adequately removed after the conjugation reaction.

    • Solution: Thorough purification is essential. Common methods include:

      • Size-Exclusion Chromatography (Gel Filtration): This is a widely used and effective method to separate the larger labeled biomolecule from the smaller, free dye molecules.[3][9]

      • Dialysis: Effective for removing small molecules, but can be time-consuming.[7]

      • Spin Columns: A quick and convenient method for small-scale purifications.[3]

      • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for purifying and analyzing the final product.[13]

  • Non-specific Binding of the Conjugate: The fluorescent conjugate itself might be binding non-specifically to other components in your sample. This can be exacerbated by aggregation of the conjugate.

    • Solution:

      • Blocking: For applications like immunofluorescence, use a blocking agent (e.g., bovine serum albumin or BSA) to saturate non-specific binding sites before adding your fluorescent probe.

      • Optimize Washing Steps: Increase the number and duration of wash steps after applying your probe to remove non-specifically bound molecules.

      • Check for Aggregates: Analyze your purified conjugate for signs of aggregation, for example, by dynamic light scattering. If aggregates are present, you may need to optimize your labeling ratio or storage conditions.

  • Hydrophobic Interactions: Some fluorescent dyes are hydrophobic and can non-covalently associate with proteins, leading to background signal.[8]

    • Solution: Ensure your purification method is robust enough to remove non-covalently bound dye. Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffers can sometimes help reduce hydrophobic interactions.

Inconsistent Labeling Efficiency (Variable DOL)

Question: I'm getting different degrees of labeling (DOL) each time I perform the same labeling reaction. What could be causing this variability?

Answer: Reproducibility is key in scientific experiments. Inconsistent DOLs can arise from several seemingly minor variations in your protocol.

Potential Causes & Troubleshooting Steps:

  • Inaccurate Reagent Concentrations: Small errors in measuring the concentration of your biomolecule or the amount of dye added can lead to significant differences in the final DOL.

    • Solution: Use a reliable method to determine the concentration of your starting biomolecule (e.g., BCA or Bradford assay). Prepare fresh stock solutions of your reactive dye, as their reactivity can decrease over time, especially in solution.[14]

  • Fluctuations in Reaction pH: As discussed earlier, pH is critical. Even small shifts in the pH of your buffer can impact the reaction rate and, consequently, the DOL.

    • Solution: Prepare your reaction buffer fresh and verify the pH before each use. Consider using a more concentrated buffer if you suspect the reaction itself is causing a pH shift.[5]

  • Variations in Reaction Time and Temperature: The kinetics of the labeling reaction are dependent on both time and temperature.

    • Solution: Standardize your incubation time and temperature for all reactions. Performing the reaction at room temperature for a set number of hours or overnight at 4°C are common protocols.[3][12] Ensure consistent mixing during the reaction.

  • Quality of Solvents for Dye Dissolution: Reactive dyes are often dissolved in anhydrous organic solvents like DMSO or DMF before being added to the aqueous reaction buffer.[2] The quality of these solvents is important.

    • Solution: Use high-quality, anhydrous solvents. Old or improperly stored DMF can contain amines that will react with NHS esters, reducing the amount of active dye available for your biomolecule.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my fluorescent probe synthesis?

The choice of solvent is crucial as it can affect the solubility of your reactants, the reaction rate, and even the photophysical properties of your final probe.[15] For bioconjugation reactions, if the reactive dye has poor aqueous solubility, it is typically first dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the aqueous buffer containing the biomolecule.[2] For the synthesis of the fluorophore itself, a solvent selection guide that considers factors like polarity, boiling point, and safety is a valuable resource.[16][17][18]

Q2: What is the role of a catalyst in fluorescent probe synthesis?

Catalysts can be used to accelerate the synthesis of the core fluorophore structure. For example, in the synthesis of certain dyes, a combination of acetic anhydride and an organic base can act as a catalyst.[19] In the context of photoredox catalysis, some organic dyes themselves can act as catalysts to promote chemical reactions using visible light.[20][21][22]

Q3: My fluorescent probe seems to aggregate. What can I do?

Aggregation can lead to fluorescence quenching and issues with non-specific binding.[4][23] Some fluorophores, particularly those that are large and hydrophobic, are prone to aggregation in aqueous solutions.[24]

  • Solutions:

    • Optimize the DOL: A lower degree of labeling can sometimes reduce aggregation.[8]

    • Modify the Fluorophore: Incorporating charged or polar groups into the fluorophore structure can improve its aqueous solubility.

    • Aggregation-Induced Emission (AIE) Probes: For certain applications, you can use AIE probes, which are non-emissive as single molecules but become highly fluorescent upon aggregation.[4][25][26]

Q4: How can I determine the Degree of Labeling (DOL) of my fluorescent probe?

The DOL, or the average number of dye molecules per biomolecule, is a critical parameter to measure.[9][10] It is typically determined using UV-Visible spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

  • The absorbance maximum of the protein (usually 280 nm).

  • The absorbance maximum of the fluorescent dye.

By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, you can calculate the concentrations of the protein and the dye, and thus the DOL.[9][27]

Q5: What is quantum yield, and why is it important?

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield corresponds to a brighter fluorescent probe. The quantum yield can be affected by the fluorophore's structure, its local environment, temperature, and the solvent.[28][29] Low quantum yield can be a cause of a weak fluorescence signal. In some cases, the proximity to metallic nanoparticles has been shown to enhance the emission of low quantum yield fluorophores.[1]

Section 3: Experimental Protocols and Data

Protocol: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized fluorescent dye.[2][5][6][14][30]

Materials:

  • Protein solution (in an amine-free buffer like PBS)

  • NHS ester of the fluorescent dye

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Adjust the pH of the protein solution to 8.3-8.5 by adding 1 M NaHCO3. A typical protein concentration is 1-10 mg/mL.[31]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[30]

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.[9]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][12]

  • Purify the Conjugate: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]

Protocol: Maleimide Labeling of a Thiol-Containing Protein

This protocol is for labeling proteins with free thiol groups using a maleimide-functionalized dye.[3][7][12][31][32]

Materials:

  • Thiol-containing protein

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized fluorescent dye

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[3][12]

  • (Optional) Reduce Disulfide Bonds: If your protein's thiols are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[3][12]

  • Prepare the Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF to make a 10 mM stock solution.[12]

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[12]

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][12]

  • Purify the Conjugate: Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted dye.[3]

Data Summary Table: Optimal Reaction Conditions
Reaction ChemistryTarget Functional GroupOptimal pH RangeRecommended BuffersCommon Molar Excess of Dye
NHS Ester Primary Amines (-NH2)8.3 - 8.5PBS, Sodium Bicarbonate10-20 fold
Maleimide Thiols (-SH)6.5 - 7.5PBS, HEPES, Tris (thiol-free)10-20 fold

Section 4: Visualizations

Workflow for Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prep_Biomolecule Prepare Biomolecule (e.g., Protein in Buffer) Conjugation Conjugation Reaction (Optimized pH, Temp, Time) Prep_Biomolecule->Conjugation Prep_Dye Prepare Reactive Dye (e.g., Dissolve in DMSO) Prep_Dye->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (e.g., DOL Calculation, Spectroscopy) Purification->Analysis

Caption: General workflow for fluorescent probe synthesis.

Troubleshooting Decision Tree: Low Fluorescence Signal

Low_Fluorescence_Troubleshooting Start Low/No Fluorescence Signal Check_DOL Was Degree of Labeling (DOL) Determined? Start->Check_DOL DOL_Low DOL is Low or Zero Check_DOL->DOL_Low No / Low DOL_Optimal DOL is in Optimal Range Check_DOL->DOL_Optimal Yes / Optimal Check_Reaction_Cond Review Reaction Conditions: - pH - Buffer - Reagent Quality DOL_Low->Check_Reaction_Cond Check_Quenching Investigate Quenching: - Self-quenching (High DOL) - Environmental Effects - Photobleaching DOL_Optimal->Check_Quenching Optimize_Reaction Optimize Reaction: - Adjust pH - Use Fresh Buffers/Reagents - Verify Concentrations Check_Reaction_Cond->Optimize_Reaction Optimize_DOL Optimize DOL: - Titrate Dye:Protein Ratio Check_Quenching->Optimize_DOL High DOL Protect_From_Light Protect from Light & Use Antifade Reagents Check_Quenching->Protect_From_Light Signal Fades Fast

Caption: Decision tree for troubleshooting low fluorescence.

References

Challenges in the scale-up synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up synthesis of this versatile building block. This compound is a key intermediate in the development of advanced materials and potential therapeutic agents, including those with anticancer and antioxidant properties.[1]

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of route often depends on factors such as scale, available starting materials, and desired purity profile. Below is a comparative summary of the most common synthetic strategies.

FeatureMcMurry ReactionWittig ReactionSuzuki Coupling
Starting Materials 4-Bromobenzophenone & Benzophenone4-Bromobenzaldehyde & Diphenylmethylenetriphenylphosphorane(1,1-Diphenylethen-2-yl)boronic acid & 1,4-Dihalobenzene
Key Reagents Low-valent titanium (e.g., TiCl₄/Zn)Strong base (e.g., n-BuLi, NaH)Palladium catalyst, Ligand, Base
Typical Yield Moderate to Good (highly variable)Good to ExcellentGood to Excellent
Reaction Temperature Reflux0 °C to Room TemperatureElevated Temperatures (e.g., 80-100 °C)
Key Advantages One-pot synthesis from readily available ketones.High functional group tolerance; reliable C=C bond formation.Excellent functional group tolerance; high yields.
Key Disadvantages Formation of homocoupled byproducts and pinacol side products, requiring stringent anhydrous conditions.[2][3]Stoichiometric formation of triphenylphosphine oxide, which can complicate purification. Potential for E/Z isomer formation.[4]Cost of palladium catalyst and ligands; removal of residual palladium can be challenging on a large scale.[5][6][7]

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

McMurry Reaction Route

Q1: My McMurry reaction is producing a complex mixture of products with low yield of the desired this compound. What are the likely causes and how can I improve the selectivity?

Probable Causes:

  • Homocoupling: The primary challenge in a cross-McMurry reaction is the competing homocoupling of each ketone starting material (4-bromobenzophenone with itself, and benzophenone with itself), leading to a statistical mixture of products.[3][8]

  • Pinacol Formation: Incomplete deoxygenation of the intermediate titanium pinacolate can lead to the formation of pinacol byproducts.[9]

  • Inactive Low-Valent Titanium: The low-valent titanium reagent is highly sensitive to moisture and oxygen. Its deactivation will result in an incomplete reaction.

Solutions:

  • Control Stoichiometry: Use a molar excess of the less valuable or more volatile ketone to favor the cross-coupling reaction.

  • Slow Addition: The slow addition of a solution of the two ketones to the refluxing suspension of the low-valent titanium reagent can help maintain a low concentration of the ketones, which can favor the cross-coupling over homocoupling.

  • Optimize Reaction Conditions: Ensure strictly anhydrous and inert conditions throughout the reaction. Refluxing the reaction for an extended period can promote the deoxygenation of the pinacol intermediate to the desired alkene.[9] The choice of reducing agent (e.g., Zn, Zn-Cu couple, LiAlH₄) can also influence the reactivity of the low-valent titanium species.[2][9]

McMurry_Troubleshooting start Low Yield of Cross-Coupled Product cause1 Homocoupling of Ketones start->cause1 cause2 Pinacol Byproduct Formation start->cause2 cause3 Inactive Titanium Reagent start->cause3 solution1 Adjust Stoichiometry (Excess of one ketone) cause1->solution1 solution2 Slow Addition of Ketones cause1->solution2 solution3 Prolonged Reflux & Anhydrous Conditions cause2->solution3 cause3->solution3

Caption: Troubleshooting workflow for the Wittig reaction.

Q3: My main byproduct in the Wittig reaction is triphenylphosphine oxide, and it's difficult to remove. What are the best purification strategies?

Probable Cause:

  • Stoichiometric Byproduct: Triphenylphosphine oxide is an inherent byproduct of the Wittig reaction, formed in a 1:1 molar ratio with the desired alkene. Its polarity can be similar to that of the product, making chromatographic separation challenging.

Solutions:

  • Crystallization: If the product, this compound, is a solid, crystallization is often the most effective method for removing the more soluble triphenylphosphine oxide.

  • Column Chromatography with Optimized Solvent System: While challenging, careful selection of the eluent system for column chromatography can improve separation. A non-polar solvent system is generally preferred.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent by the addition of a co-solvent in which it is insoluble.

Suzuki Coupling Route

Q4: I am struggling with removing the palladium catalyst from my product after the Suzuki coupling. What are some effective methods for large-scale purification?

Probable Cause:

  • Catalyst Residue: Palladium catalysts, even at low loadings, can contaminate the final product. Regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) are very low, making its removal a critical step.

Solutions:

  • Aqueous Washes: Washing the organic reaction mixture with aqueous solutions of reagents that can complex with palladium, such as thiourea, cysteine, or sodium bisulfite, can be effective. [5]* Scavenger Resins: There are numerous commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring the reaction mixture with a scavenger resin followed by filtration is a common industrial practice. [6]* Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.

  • Crystallization: Often, a final crystallization of the product is necessary to achieve the required purity levels.

dot

Suzuki_Troubleshooting start High Residual Palladium solution1 Aqueous Washes (Thiourea, Cysteine) start->solution1 solution2 Scavenger Resins (Thiol or Amine-based) start->solution2 solution3 Activated Carbon Treatment start->solution3 solution4 Final Crystallization solution1->solution4 solution2->solution4 solution3->solution4

Caption: Palladium removal strategies for Suzuki coupling.

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of this compound. These should be considered as starting points and may require optimization based on specific laboratory conditions and scale.

Protocol 1: McMurry Reaction
  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add zinc powder (4.0 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl₄, 2.0 eq.) dropwise. After the addition is complete, slowly warm the mixture to room temperature and then reflux for 2-3 hours. The color of the suspension should turn from yellow to black, indicating the formation of the active low-valent titanium species. [2]2. Coupling Reaction: To the refluxing suspension of the low-valent titanium reagent, add a solution of 4-bromobenzophenone (1.0 eq.) and benzophenone (1.2 eq.) in anhydrous THF dropwise over several hours using a syringe pump.

  • Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the reaction mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Purification: Filter the mixture through a pad of Celite® to remove the titanium salts. Extract the filtrate with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired product from the homocoupled byproducts.

Protocol 2: Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, two-necked flask under an argon atmosphere, suspend diphenylmethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq., solution in hexanes) dropwise. A deep red or orange color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or crystallization to remove the triphenylphosphine oxide byproduct.

Protocol 3: Suzuki Coupling
  • Reaction Setup: To a Schlenk flask, add (1,1-diphenylethen-2-yl)boronic acid (1.2 eq.), 1-bromo-4-iodobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition and Degassing: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel. For removal of residual palladium, the organic solution can be stirred with a scavenger resin before concentration.

References

Technical Support Center: Stability and Handling of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Bromophenyl)-1,1-diphenylethylene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that unexpected stability issues can compromise reaction yields, purity, and timelines. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation, especially if it will be stored for an extended period. A refrigerator at 2-8°C is suitable.

Q2: How sensitive is this compound to acidic or basic conditions?

A: The stability is highly dependent on the strength of the acid or base and the temperature.

  • Acidic Conditions: Strong acids can protonate the double bond, forming a stabilized carbocation. This intermediate can lead to isomerization, polymerization, or cyclization, particularly at elevated temperatures. Standard aqueous workups with dilute acids (e.g., 1M HCl) at room temperature are generally well-tolerated, but prolonged exposure should be avoided.

  • Basic Conditions: The compound is generally stable towards common inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). However, very strong bases like organolithiums or alkali metal amides could potentially interact with the molecule, though the primary reactive site remains the C-Br bond for reactions like metal-halogen exchange.

Q3: My compound is showing signs of degradation (color change) over time, even in storage. What could be the cause?

A: A gradual color change (e.g., to yellow or brown) often indicates slow decomposition. The most likely culprits are air oxidation and light exposure. The electron-rich double bond can be susceptible to oxidation, forming peroxides or other degradation products. Additionally, compounds with extended π-systems like this one can be light-sensitive, potentially leading to photo-isomerization or degradation. Storing the compound under an inert atmosphere in an amber vial is the best preventative measure.

Part 2: Troubleshooting Guide for Synthetic Applications

This section provides solutions to specific problems encountered during chemical reactions involving this compound.

Issue 1: Low Yields and Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a primary application for this molecule, leveraging its aryl bromide handle. However, the triarylethylene core can introduce specific challenges.

Q: I am performing a Suzuki-Miyaura coupling with this compound and observing significant amounts of a debrominated byproduct (1,1-diphenylethylene) and poor conversion. What is happening?

A: This is a classic issue where hydrodebromination competes with the desired cross-coupling pathway. This side reaction is often promoted by factors that interfere with the main catalytic cycle.

Causality & Troubleshooting Steps:

  • Catalyst and Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting reductive elimination over side reactions. If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, thereby outcompeting the hydrodebromination pathway.

  • Base and Solvent System: The choice of base is critical. An overly strong or poorly soluble base can lead to side reactions. Ensure your base is finely powdered and adequately dissolved or suspended. K₃PO₄ in a solvent system like THF/water or Cs₂CO₃ in dioxane are often effective combinations that can minimize this side reaction.

  • Reaction Temperature: Excessive heat can accelerate catalyst decomposition and promote side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Purity of Reagents: Ensure your boronic acid is pure and that the solvent is rigorously deoxygenated. Oxygen can damage the catalyst, leading to the formation of palladium black and stalling the reaction.

Below is a logical workflow for troubleshooting and optimizing your reaction conditions.

Caption: Optimization workflow for Suzuki coupling reactions.

Issue 2: Compound Degradation During Chromatographic Purification

Q: My reaction mixture looks clean by TLC, but after purification on a standard silica gel column, I recover a low yield of my desired product, and new, more polar spots appear on the TLC plates of my fractions. Why?

A: This strongly suggests that your product, this compound, or its derivative, is degrading on the silica gel.

Causality & Troubleshooting Steps:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5). The Lewis and Brønsted acid sites on the silica surface can catalyze the protonation of the electron-rich double bond. This can initiate decomposition, isomerization, or polymerization, leading to the observed low yield and formation of polar byproducts.

  • Deactivation of Silica: You can neutralize the acidic sites on the silica gel. Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (Et₃N) or another non-polar amine. Let it stand for about 30 minutes, then pack the column as usual. This "deactivated" silica is much gentler on acid-sensitive compounds.

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative, but be sure to use Brockmann Grade III or IV (i.e., with some water content) to reduce its activity and prevent degradation.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient solubility in solvents like methanol, acetonitrile, or THF, reverse-phase chromatography is an excellent, non-acidic alternative.

Purification_Strategy start Product Degradation on Silica? deactivate Option 1: Deactivate Silica Slurry with 1-2% Et₃N in eluent start->deactivate Yes success Pure Product start:e->success:w No alumina Option 2: Use Neutral Alumina Brockmann Grade III/IV deactivate->alumina Still degrades deactivate->success Works rp Option 3: Reverse-Phase (C18) If soluble in polar solvents alumina->rp Still degrades alumina->success Works crystallize Option 4: Crystallization Avoids chromatography altogether rp->crystallize If all else fails rp->success Works crystallize->success Works

Caption: Decision-making process for purifying sensitive compounds.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the hydrodebromination side reaction.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the biarylphosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add rigorously deoxygenated solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe. The reaction concentration is typically around 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section above (e.g., chromatography on deactivated silica).

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate) containing 1.5% v/v triethylamine.

  • Stirring: Gently stir the slurry for 20-30 minutes to ensure complete neutralization.

  • Column Packing: Pack the column with the prepared slurry using standard techniques.

  • Elution: Equilibrate the column with the starting eluent (containing triethylamine). Load your sample and elute using a gradient, ensuring that triethylamine is present in all eluent mixtures at the same concentration (1.5%).

  • Fraction Analysis: Collect and analyze fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Purification strategy for removing catalyst residues from 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of 2-(4-Bromophenyl)-1,1-diphenylethylene, a critical intermediate in organic synthesis, materials science, and medicinal chemistry.[1] The removal of tenacious catalyst residues is paramount for ensuring the integrity of downstream applications, and this guide is designed to navigate the common challenges encountered during this crucial purification step.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what catalyst residues should I expect?

The synthesis of this triarylethylene derivative and its analogs typically involves one of three common reaction types, each associated with specific metal residues:

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura or Heck coupling are extensively used to form the carbon-carbon bonds.[2][3][4] These reactions employ palladium catalysts, often in the form of Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄.[5][6] Consequently, residual palladium is the primary contaminant of concern. The residue can exist in various forms, including elemental palladium (Pd(0)), palladium salts (Pd(II)), or organopalladium complexes.[7]

  • McMurry Reaction: This reaction involves the reductive coupling of two ketone precursors (e.g., benzophenone and 4-bromobenzophenone) using a low-valent titanium reagent.[8][9][10] The active species is typically generated in situ from reagents like TiCl₃ or TiCl₄ and a reducing agent such as zinc or LiAlH₄.[8][11] The primary metallic residues to be removed are titanium-based oxides and salts.

  • Grignard-based Synthesis: An alternative route involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a suitable ester or ketone, followed by dehydration.[12] While not a catalytic reaction in the same vein as cross-coupling, it can leave behind magnesium salts that need to be quenched and removed during workup.

This guide will focus primarily on the removal of palladium residues, as they represent the most common and challenging purification issue in modern synthetic routes for this compound.

Q2: Why is the complete removal of catalyst residues so critical?

The presence of trace metals, particularly palladium, can have significant detrimental effects:

  • Pharmaceutical Applications: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have established stringent limits on elemental impurities.[13][14] Palladium is classified as a metal of significant toxicological concern, and its levels in a final drug product must be rigorously controlled, often to parts-per-million (ppm) levels.[15][16]

  • Biological Assays: Residual metals can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[16][17]

  • Material Science: In applications such as the synthesis of functional polymers or organic light-emitting diodes (OLEDs), metal impurities can act as quenching sites, degrading photophysical properties and device performance.[1]

  • Catalytic Activity: Trace palladium can catalyze unintended side reactions in subsequent synthetic steps, leading to reduced yields and the formation of complex impurity profiles.

Q3: What are the primary strategies for removing palladium residues?

There are four main strategies, often used in combination, to remove residual palladium. The optimal choice depends on the nature of the palladium species, the properties of the target compound, and the desired final purity.[7]

  • Adsorption: Using materials with a high affinity for palladium. This includes specialized metal scavengers (silica or polymer-based materials functionalized with thiol, amine, or thiourea groups) or broadly effective adsorbents like activated carbon .[7][18][19]

  • Chromatography: Passing the crude product through a stationary phase like silica gel or alumina.[20]

  • Crystallization: Purifying the product by crystallization, which ideally leaves the impurities dissolved in the mother liquor.[7][21][22]

  • Extraction: Using liquid-liquid extraction with an aqueous phase containing chelating agents (e.g., EDTA) or acidic/basic washes to remove soluble metal salts.[20]

Q4: How can I accurately detect and quantify the amount of residual palladium in my product?

While a clean ¹H NMR spectrum is a good indicator of organic purity, it cannot detect trace metals. For accurate quantification of catalyst residues, highly sensitive analytical techniques are required:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) range.[21] It is the preferred method for final quality control of APIs.[15][21]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying specific metals.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can determine the elemental composition of a sample.[13]

Troubleshooting Guide: Common Purification Issues
Q: My product still shows high palladium levels (>100 ppm) after silica gel chromatography. What's going wrong?

A: This is a common issue, especially for non-polar compounds like this compound.

  • Causality: Palladium residues from homogeneous catalysis can exist as fine colloidal Pd(0) particles or as non-polar organopalladium complexes. These species often have low affinity for silica gel and can co-elute with the product, particularly in non-polar eluent systems (e.g., hexanes/ethyl acetate). Standard chromatography is often unreliable for reducing palladium to low ppm levels.[16][17]

  • Troubleshooting Steps:

    • Pre-treat Before Chromatography: Before loading your column, dissolve the crude product in a suitable solvent (e.g., THF, DCM) and treat it with a dedicated metal scavenger. Stir for several hours, filter off the scavenger, and then concentrate the solution before proceeding with chromatography.[7] This removes the bulk of the palladium beforehand.

    • Use a Filter Aid: A simple filtration through a pad of Celite® can sometimes remove heterogeneous palladium (like Pd/C) or precipitated palladium black, but it is less effective for dissolved homogeneous species.[7][20]

    • Employ a Scavenger as the Final Step: If chromatography is used for general purification, a scavenging step should be considered the final polishing step to specifically target the remaining metal.[17]

Q: I used activated carbon to remove palladium, but my product yield was very low. How can I avoid this?

A: Activated carbon is cost-effective but often suffers from a lack of selectivity.[7][18]

  • Causality: The high surface area and porous structure of activated carbon can lead to non-specific adsorption of the desired organic product along with the metal catalyst, resulting in significant yield loss.[7] This is particularly true for planar, aromatic molecules like your target compound.

  • Troubleshooting Steps:

    • Optimize the Amount: Use the minimum amount of activated carbon necessary. Start with a small amount (e.g., 1-2 wt% relative to the crude product) and increase only if needed.

    • Screen Solvents: The choice of solvent can influence adsorption. Test different solvents to find one where your product has high solubility but the palladium species still adsorbs effectively.

    • Switch to a Selective Scavenger: The best solution is often to use a functionalized scavenger. Thiol- or thiourea-based scavengers show high selectivity for soft metals like palladium and have a much lower risk of product loss.

Q: Crystallization is not reducing the palladium content effectively. How can I improve its efficiency?

A: Co-crystallization or inclusion of impurities within the crystal lattice can occur.

  • Causality: If palladium species have a structural affinity for the product or if crystallization occurs too rapidly, the metal can become trapped within the crystals instead of remaining in the mother liquor.

  • Troubleshooting Steps:

    • Slow Down the Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered, pure crystals. Rapid crashing out of the solid is more likely to trap impurities.[22]

    • Use Additives: The addition of certain ligands to the crystallization solvent can help keep palladium species soluble in the mother liquor. N-acetylcysteine and thiourea are known to be effective additives for this purpose.[21]

    • Perform a Pre-treatment: Use an adsorptive treatment (scavenger or carbon) on the solution before initiating crystallization to remove the bulk of the metal.

Data & Protocols
Comparative Overview of Palladium Removal Techniques
TechniqueProsConsTypical EfficiencyBest For
Metal Scavengers High selectivity, high efficiency, minimal product loss, broad applicability.[7]Higher cost than carbon. Requires screening to find the optimal scavenger.Can reduce Pd to <10 ppm.[17]Final polishing step to meet stringent API limits.
Activated Carbon Low cost, widely available.[7]Low selectivity, risk of significant product loss, lower efficiency.[7]Variable; may reduce Pd from thousands to hundreds of ppm.Initial bulk removal from non-critical intermediates.
Chromatography Good for removing organic impurities.Often ineffective for trace metal removal, risk of co-elution.[17][20]Highly variable and unreliable for trace metals.General purification, not targeted metal removal.
Crystallization Can be highly effective and scalable.Efficiency depends heavily on conditions, risk of impurity inclusion.[22]Can be very effective, but requires optimization.Purifying solid products where solubility allows.
Experimental Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

This protocol provides a general method for using a solid-supported scavenger to remove residual palladium.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 equivalents relative to the initial palladium loading. If the Pd concentration is unknown, start with 5-10 wt% of the scavenger relative to the crude product mass.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–60 °C) for 2 to 18 hours.[7] The optimal time and temperature should be determined experimentally for your specific case.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for trace metal analysis (ICP-MS) to confirm the final palladium concentration.[21]

Experimental Protocol 2: Optimized Palladium Removal with Activated Carbon

This protocol is designed to maximize palladium removal while minimizing product loss.

  • Dissolution: Dissolve the crude product in a solvent where it is highly soluble (e.g., Toluene, DCM).

  • Carbon Addition: Add a minimal amount of activated carbon (start with 1-2 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Longer times may increase product loss.

  • Hot Filtration: Heat the mixture to near the boiling point of the solvent and perform a hot filtration through a pre-warmed funnel containing a pad of Celite®. This minimizes the risk of the desired product crystallizing out during filtration.

  • Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration: Concentrate the combined filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content to determine the effectiveness of the procedure.

Visualized Workflows

Diagram 1: Purification Strategy Selection

Purification_Strategy Start Crude Product (Post-Reaction) Catalyst_Type What is the catalyst form? Start->Catalyst_Type Homogeneous Homogeneous (e.g., Pd(OAc)2) Catalyst_Type->Homogeneous Dissolved Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Type->Heterogeneous Solid Scavenger Treat with Metal Scavenger Homogeneous->Scavenger Filtration Filter through Celite® Heterogeneous->Filtration Filtration->Scavenger Chromatography Column Chromatography (for organic impurities) Scavenger->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Purified Product (Analyze via ICP-MS) Crystallization->Final_Product

Caption: Workflow for selecting a purification strategy based on catalyst form.

Diagram 2: Troubleshooting Persistent Contamination

Troubleshooting_Workflow Start Analysis shows Pd > 10 ppm Check_Method Was a scavenger used? Start->Check_Method No_Scavenger Initial purification was Chromatography/Crystallization only Check_Method->No_Scavenger No Yes_Scavenger Scavenger was used Check_Method->Yes_Scavenger Yes Apply_Scavenger Implement Scavenger Protocol (See Protocol 1) No_Scavenger->Apply_Scavenger Optimize_Scavenger Optimize Scavenging Conditions Yes_Scavenger->Optimize_Scavenger Reanalyze Re-analyze via ICP-MS Apply_Scavenger->Reanalyze Increase_Equiv Increase Scavenger Equivalents/Time/Temp Optimize_Scavenger->Increase_Equiv Option 1 Change_Scavenger Screen Different Scavengers (e.g., Thiol vs. Amine-based) Optimize_Scavenger->Change_Scavenger Option 2 Combine_Methods Combine Methods: 1. Scavenger Treatment 2. Recrystallization Optimize_Scavenger->Combine_Methods Option 3 Increase_Equiv->Reanalyze Change_Scavenger->Reanalyze Combine_Methods->Reanalyze

Caption: Decision tree for troubleshooting high levels of palladium after initial purification.

References

Validation & Comparative

A Comparative Guide to Tetraphenylethylene Derivatives in Aggregation-Induced Emission: Spotlight on 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the aggregation-induced emission (AIE) properties of 2-(4-Bromophenyl)-1,1-diphenylethylene against other key tetraphenylethylene (TPE) derivatives. We will delve into the structural nuances that govern their photophysical behaviors and provide actionable experimental protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development who are leveraging the unique properties of AIE luminogens (AIEgens).

The Phenomenon of Aggregation-Induced Emission (AIE)

In the realm of luminescent materials, a common challenge is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity in high concentrations or the solid state.[1][2] This has historically limited the practical applications of many promising fluorophores. However, the discovery of aggregation-induced emission (AIE) in 2001 by Professor Ben Zhong Tang and his colleagues revolutionized the field.[3] AIEgens are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state.[3][4]

The underlying mechanism for this remarkable "light-up" effect in the archetypal AIEgen, tetraphenylethylene (TPE), is the Restriction of Intramolecular Motion (RIM) .[3][4][5] In dilute solutions, the phenyl rings of TPE derivatives undergo active intramolecular rotations, providing non-radiative pathways for the excited-state energy to dissipate.[5][6] However, in the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited-state energy to be released as fluorescence.[4][5]

AIE_Mechanism cluster_solution In Dilute Solution (Non-emissive) cluster_aggregate In Aggregate State (Highly Emissive) Solution TPE Derivative Excitation1 Light Excitation (hν) Solution->Excitation1 Absorbs light Aggregate TPE Aggregate Solution->Aggregate Aggregation (e.g., adding poor solvent) Rotation Intramolecular Rotation (Non-radiative Decay) Excitation1->Rotation Energy dissipates Excitation2 Light Excitation (hν) Aggregate->Excitation2 Absorbs light Emission Strong Fluorescence (Radiative Decay) Excitation2->Emission Restricted Motion

Profiling this compound

This compound is a key TPE derivative that serves as a versatile building block in the synthesis of more complex functional molecules.[7] The presence of the bromine atom provides a reactive site for further chemical modifications, such as Suzuki or C-N coupling reactions, allowing for the facile development of a wide array of AIEgens with tailored properties.[8]

Chemical Properties:

  • CAS Number: 18648-66-3[9]

  • Molecular Formula: C₂₀H₁₅Br[9]

  • Appearance: White to off-white powder or crystals[9]

  • Solubility: Soluble in solvents like toluene and THF[9][10]

  • Melting Point: Approximately 79°C[9]

From an AIE perspective, the bromo-substituent is particularly interesting. While the heavy bromine atom can potentially quench fluorescence through the heavy-atom effect, its electron-withdrawing nature also influences the electronic properties of the molecule, which can be harnessed to tune the emission characteristics of the final AIEgen.

Comparative Analysis of AIE Performance

The true utility of a TPE derivative is revealed through comparison. The performance of this compound as a core for AIEgens can be benchmarked against other TPE derivatives bearing different functional groups. The nature of the substituent on the phenyl rings can significantly alter the photophysical properties, including emission wavelength and quantum yield (QY).[11][12]

DerivativeSubstituentKey AIE Characteristics
Tetraphenylethylene (TPE) -H (Unsubstituted)The foundational AIEgen, exhibiting classic AIE behavior with strong blue emission in the aggregated state.[5]
This compound -BrServes as a crucial intermediate. The bromine atom allows for further functionalization to create advanced AIE materials.[7][8]
Tetrakis(4-aminophenyl)ethene -NH₂ (Electron-donating)The amino groups can lead to red-shifted emissions and influence intermolecular interactions, enhancing AIE.
Tetrakis(4-nitrophenyl)ethene -NO₂ (Electron-withdrawing)Strong electron-withdrawing groups can sometimes lead to quenched or red-shifted emission due to intramolecular charge transfer (ICT) effects.
Thiophene-substituted TPE (THTPE) ThiopheneExtends π-conjugation, leading to red-shifted emission. THTPE has been used as a fluorescent sensor for nitroaromatic compounds.[6]
Experimental Protocol: Characterizing AIE Properties

A standardized protocol is crucial for reliably comparing the AIE characteristics of different derivatives. Here is a step-by-step methodology for a typical AIE characterization experiment.

Objective: To quantify the aggregation-induced emission of a TPE derivative in a solvent/non-solvent system.

Materials:

  • TPE derivative (e.g., this compound)

  • Tetrahydrofuran (THF), HPLC grade (good solvent)

  • Deionized water (poor solvent/aggregating agent)

  • Spectro-grade quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorimeter (Fluorescence Spectrophotometer)

  • Integrating sphere for absolute quantum yield measurement (optional, but recommended)[13][16]

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the TPE derivative at a concentration of 1 mM in THF.

    • From this stock, prepare a working solution of 10 µM in THF. This concentration is typically used for fluorescence studies.[17]

  • Inducing Aggregation:

    • Prepare a series of vials containing the 10 µM working solution.

    • To each vial, add varying amounts of deionized water to achieve different water fractions (fw), ranging from 0% to 90% or 99% by volume. For example, to achieve a 70% water fraction in a 3 mL total volume, you would mix 0.9 mL of the THF solution with 2.1 mL of water.

    • Gently vortex each mixture to ensure homogeneity and allow it to equilibrate for a few minutes before measurement.

  • Spectroscopic Measurements:

    • UV-Vis Absorption: Record the absorption spectra for each sample with varying water fractions. This will help identify any changes in the ground state upon aggregation.

    • Fluorescence Emission: Using the absorption maximum as the excitation wavelength, record the fluorescence emission spectra for each sample.[17] A significant increase in fluorescence intensity with increasing water fraction is indicative of AIE.[5][6]

  • Quantum Yield (QY) Determination:

    • The absolute fluorescence quantum yield of the sample in the highly aggregated state (e.g., 90% or 99% water fraction) should be measured using an integrating sphere.[16] This provides the most accurate measure of luminescence efficiency.

    • If an integrating sphere is not available, a relative QY can be determined using a well-known standard with a similar emission wavelength.

AIE_Workflow start Start prep_stock Prepare 1 mM Stock Solution in THF start->prep_stock prep_work Prepare 10 µM Working Solution in THF prep_stock->prep_work prep_samples Create THF/Water Mixtures (0% to 99% Water Fraction) prep_work->prep_samples measure_uv Record UV-Vis Absorption Spectra prep_samples->measure_uv measure_pl Record Fluorescence Emission Spectra prep_samples->measure_pl calc_qy Determine Quantum Yield (ΦF) measure_pl->calc_qy analyze Analyze Data: Plot Intensity vs. Water Fraction calc_qy->analyze end_node End analyze->end_node

Conclusion and Future Outlook

This compound stands out not just for its intrinsic properties but for its role as a powerful and adaptable platform for creating novel AIEgens. Its comparison with other TPE derivatives underscores a fundamental principle in materials science: subtle changes in molecular structure can lead to dramatic shifts in macroscopic properties. The ability to tune the emission color, quantum yield, and sensing capabilities through chemical modification of the TPE core makes these compounds exceptionally valuable for a wide range of applications, from advanced bioimaging and diagnostics to the development of next-generation optoelectronic devices.[3][4] As research continues, the rational design of TPE-based AIEgens will undoubtedly lead to even more sophisticated and efficient luminescent materials.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Fluorescent Probes for Specific Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular and extracellular ion concentrations is paramount to unraveling the complexities of cellular signaling, ion homeostasis, and the mechanisms of therapeutic action. Fluorescent ion indicators have emerged as indispensable tools, offering high spatial and temporal resolution for real-time monitoring of these dynamic processes. This guide provides an in-depth comparative analysis of fluorescent probes for the detection of key physiological ions: sodium (Na⁺), potassium (K⁺), chloride (Cl⁻), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). Moving beyond a simple cataloging of available probes, this document delves into the core principles of their function, offers a critical comparison of their performance based on experimental data, and provides detailed protocols to empower you in selecting and applying the optimal probe for your research needs.

Core Principles of Fluorescent Ion Indicators

Fluorescent ion indicators are molecules, either synthetic small molecules or genetically encoded proteins, that report on the concentration of a specific ion through a change in their fluorescent properties. The fundamental design of most chemical indicators incorporates a chelating moiety that selectively binds the target ion, which is coupled to a fluorophore. This ion binding event instigates a conformational change in the chelator, altering the electronic environment of the fluorophore and resulting in a detectable change in its fluorescence.

This change can manifest in several ways:

  • Intensity Change: The quantum yield of the fluorophore may increase ("turn-on") or decrease ("turn-off") upon ion binding, leading to a change in fluorescence intensity.

  • Spectral Shift: The probe may exhibit a shift in its excitation or emission wavelength upon ion binding, a property leveraged by ratiometric indicators.

Ratiometric vs. Single-Wavelength Indicators: A Critical Choice

The choice between a ratiometric and a single-wavelength indicator is a crucial decision point in experimental design.

Single-wavelength indicators are generally brighter and offer a large dynamic range, making them sensitive for detecting modest and transient ionic changes.[1][2] However, their signal intensity can be affected by factors independent of ion concentration, such as variations in probe concentration, cell volume, and photobleaching.[1][3]

Ratiometric indicators , on the other hand, undergo a spectral shift upon ion binding, allowing for the measurement of the ratio of fluorescence intensities at two different wavelengths.[3] This ratiometric measurement provides a more accurate quantification of ion concentrations as it corrects for artifacts like uneven dye loading, leakage, and photobleaching.[2][3][4]

Comparative Analysis of Fluorescent Ion Probes

The selection of an appropriate fluorescent probe is dictated by the specific experimental requirements, including the target ion, the expected concentration range, and the imaging modality. The following sections provide a detailed comparison of commonly used fluorescent probes for key physiological ions.

Sodium (Na⁺) Indicators

Intracellular Na⁺ concentration is typically low (5-15 mM) compared to the extracellular environment (around 120-150 mM).[5] This gradient is crucial for numerous cellular processes, including membrane potential, nutrient transport, and pH regulation.

PropertySBFISodium GreenCoroNa™ GreenING-2
Excitation Max (nm) 340/380 (Ratiometric)488492525
Emission Max (nm) 505~540516545
Dissociation Constant (Kd) for Na⁺ ~11.3-20 mM (in 135 mM K⁺)~21 mM (in 135 mM K⁺/Na⁺)Not explicitly statedNot explicitly stated
Quantum Yield (Φ) 0.080.20Brighter than Sodium GreenGreatly enhanced brightness
Key Advantages Ratiometric measurement reduces artifacts.High quantum yield, visible light excitation.Brighter than Sodium Green, smaller size for better loading.High sensitivity and brightness, visible light excitation.
Key Disadvantages Low brightness, UV excitation can be phototoxic.Non-ratiometric.Non-ratiometric.Non-ratiometric.

Field-Proven Insights: While SBFI has been a foundational tool due to its ratiometric nature, its low brightness and UV excitation are significant drawbacks.[6] Newer generation indicators like Sodium Green, CoroNa™ Green, and ING-2 offer substantial improvements in brightness and are compatible with standard visible light excitation sources, reducing phototoxicity and expanding experimental possibilities.[6]

Potassium (K⁺) Indicators

Potassium is the most abundant intracellular cation, with concentrations around 140-150 mM, while extracellular levels are much lower (3.5-5 mM). This gradient is fundamental for maintaining the resting membrane potential and for electrical signaling in excitable cells. A significant challenge for K⁺ probes is discriminating against the high extracellular concentration of Na⁺.

Synthetic Potassium Indicators

PropertyPBFIIPG-1IPG-2IPG-4
Excitation Max (nm) 340/380 (Ratiometric)525525525
Emission Max (nm) 505545545545
Dissociation Constant (Kd) for K⁺ ~4 mM50 mM18 mM7 mM
Selectivity (K⁺ vs. Na⁺) ~1.5-foldHigher than PBFIHigher than IPG-1Improved selectivity over IPG-1 & -2
Key Advantages Ratiometric measurement.Low affinity, suitable for high K⁺ environments.Intermediate affinity.Highest affinity of the IPG series.
Key Disadvantages Poor selectivity against Na⁺, UV excitation.Non-ratiometric.Non-ratiometric.Non-ratiometric.

Field-Proven Insights: PBFI, while ratiometric, suffers from poor selectivity for K⁺ over Na⁺, limiting its utility, especially for extracellular measurements.[7] The ION Potassium Green (IPG, formerly Asante Potassium Green or APG) family offers improved selectivity and visible light excitation.[8][9] The choice between the IPG variants depends on the expected K⁺ concentration range of the experiment.[8]

Genetically Encoded Potassium Indicators (GEKIs)

Genetically encoded indicators offer the advantage of being targetable to specific cell types or subcellular compartments.

PropertyKIRIN1GINKO1
Sensing Mechanism FRET-based (mCerulean3/cp173Venus)Single fluorescent protein (EGFP-based)
Dissociation Constant (Kd) for K⁺ Not explicitly statedNot explicitly stated
Key Advantages Ratiometric measurement.Dual-color imaging possible with red Ca²⁺ indicators.
Key Disadvantages Limited dynamic range compared to synthetic probes.Non-ratiometric.

Field-Proven Insights: KIRIN1 and GINKO1 are valuable tools for imaging intracellular K⁺ dynamics in targeted cell populations.[6][10] While their dynamic range may be lower than synthetic dyes, their specificity of expression is a significant advantage for complex biological systems.

Chloride (Cl⁻) Indicators

Chloride is the most abundant physiological anion and plays a critical role in regulating cell volume, resting membrane potential, and the excitability of neurons.

Synthetic Chloride Indicators

PropertyMQAESPQLucigenin
Excitation Max (nm) 350Not explicitly stated368/455
Emission Max (nm) 460Not explicitly stated505
Stern-Volmer Constant (Ksv) for Cl⁻ (M⁻¹) 200118390
Quantum Yield (Φ) HighNot explicitly stated0.6-0.7
Key Advantages Higher sensitivity than SPQ.Established probe for Cl⁻ transport studies.Very high halide sensitivity.
Key Disadvantages Potential for hydrolysis in cells, efflux by transporters.Lower sensitivity than MQAE.Not stable in cell cytoplasm.

Field-Proven Insights: MQAE is a popular choice for measuring intracellular chloride due to its higher sensitivity compared to the earlier probe, SPQ.[11][12] However, its potential for hydrolysis and active transport out of the cell needs to be considered.[11] Lucigenin, while highly sensitive, is not suitable for intracellular measurements due to its instability.[13]

Genetically Encoded Chloride Indicators

PropertyClomeleonCl-Sensor
Sensing Mechanism FRET-based (CFP/YFP)FRET-based (CFP/mutated YFP)
Apparent Dissociation Constant (Kapp) for Cl⁻ ~160 mM~30 mM
Key Advantages Ratiometric measurement.~5-fold higher sensitivity than Clomeleon.
Key Disadvantages Low sensitivity to physiological [Cl⁻]i, pH sensitive.pH sensitive.

Field-Proven Insights: Clomeleon was a pioneering genetically encoded chloride indicator, but its low affinity for chloride limits its utility for measuring physiological intracellular concentrations.[14] The development of Cl-Sensor, with its significantly higher sensitivity, represents a major advancement for the non-invasive monitoring of intracellular chloride.[15][16]

Zinc (Zn²⁺) Indicators

Zinc is an essential trace element involved in a vast array of cellular processes, acting as a catalytic cofactor for enzymes and as a signaling molecule.

PropertyZinPyr-1 (ZP1)TSQFluoZin-3
Excitation Max (nm) ~508~334~494
Emission Max (nm) ~527~495~516
Dissociation Constant (Kd) for Zn²⁺ ~0.7 nMData not readily available~15 nM
Quantum Yield (Φ) 0.38Data not readily availableData not readily available
Fold Fluorescence Change >5Not explicitly stated>50
Key Advantages High sensitivity and selectivity.Can visualize zinc-rich compartments.High dynamic range, visible light excitation.
Key Disadvantages Non-ratiometric.Can be difficult to distinguish from autofluorescence, saturates at low µM concentrations.Cell-to-cell variability in fluorescence intensity.

Field-Proven Insights: A comparative study found ZinPyr-1 to be the most suitable probe for quantifying free intracellular zinc, responding well to calibration and allowing for the measurement of zinc fluxes.[10][15] While FluoZin-3 offers a large fluorescence increase, it can exhibit significant cell-to-cell variability.[17] TSQ has been used to visualize zinc-rich vesicles but can be challenging to use for quantification due to background fluorescence and saturation.[15][17]

Iron (Fe²⁺/Fe³⁺) Indicators

Iron is a critical component of many proteins and enzymes involved in oxygen transport, metabolism, and DNA synthesis. The labile iron pool within cells is tightly regulated to prevent oxidative stress.

PropertyCalceinRhodamine-based Probes
Signaling Mechanism "Turn-off" (fluorescence quenching)"Turn-on" (fluorescence enhancement)
Target Ion Fe²⁺ and Fe³⁺Can be selective for Fe²⁺ or Fe³⁺
Key Advantages Widely adopted for monitoring changes in iron levels.High selectivity, "turn-on" response provides better signal-to-noise.
Key Disadvantages "Turn-off" response can be susceptible to artifacts, does not distinguish between Fe²⁺ and Fe³⁺.Performance can vary significantly between different rhodamine derivatives.

Field-Proven Insights: Calcein has been a workhorse for monitoring changes in the labile iron pool, but its "turn-off" mechanism can be problematic.[18][19] The development of "turn-on" rhodamine-based probes represents a significant improvement, offering higher selectivity and a more robust signal.[20][21][22] The choice of a specific rhodamine derivative will depend on the desired selectivity for Fe²⁺ or Fe³⁺ and other photophysical properties.[23]

Signaling Pathways and Experimental Workflows

Signaling Mechanisms of Fluorescent Ion Probes

The change in fluorescence upon ion binding is governed by several photophysical mechanisms.

Signaling_Mechanisms cluster_mechanisms Common Signaling Mechanisms cluster_probes Probe Types PET Photoinduced Electron Transfer (PET) 'Off-On' or 'On-Off' TurnOn 'Turn-On' Probes PET->TurnOn Inhibition of PET TurnOff 'Turn-Off' Probes PET->TurnOff Activation of PET ICT Intramolecular Charge Transfer (ICT) Spectral Shift Ratiometric Ratiometric Probes ICT->Ratiometric FRET Förster Resonance Energy Transfer (FRET) Ratiometric Change FRET->Ratiometric CHEF Chelation-Enhanced Fluorescence (CHEF) 'Turn-On' CHEF->TurnOn

Caption: Common signaling mechanisms in fluorescent ion probes.

  • Photoinduced Electron Transfer (PET): In the "off" state, an electron transfer process quenches the fluorophore's emission. Ion binding can inhibit this process, leading to a "turn-on" response, or in some cases, activate it for a "turn-off" signal.[24]

  • Intramolecular Charge Transfer (ICT): Ion binding alters the electron-donating or -withdrawing properties of the molecule, causing a shift in the emission wavelength.[5]

  • Förster Resonance Energy Transfer (FRET): In genetically encoded ratiometric probes, two fluorescent proteins are linked. Ion binding causes a conformational change that alters the distance or orientation between the two fluorophores, changing the efficiency of energy transfer and thus the ratio of their emissions.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the probe's structure, inhibiting non-radiative decay pathways and leading to a significant increase in fluorescence.[24]

Experimental Workflow for Intracellular Ion Measurement

A typical experiment to measure intracellular ion concentrations using fluorescent probes involves several key steps.

Experimental_Workflow Start Start: Cell Culture Loading Indicator Loading (AM Ester) Start->Loading Deesterification De-esterification Loading->Deesterification Wash Wash to Remove Extracellular Indicator Deesterification->Wash Imaging Fluorescence Imaging or Spectroscopy Wash->Imaging Calibration In Situ Calibration Imaging->Calibration Analysis Data Analysis Calibration->Analysis End End: Ion Concentration Quantification Analysis->End

Caption: General experimental workflow for intracellular ion measurement.

Experimental Protocols

Protocol 1: Loading Cells with AM Ester Probes

The acetoxymethyl (AM) ester form of a probe is a common method for loading synthetic indicators into live cells. The lipophilic AM groups render the probe membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-hydrophilic and ion-sensitive form of the probe in the cytoplasm.[14]

Materials:

  • Fluorescent indicator AM ester (e.g., Fluo-4 AM, Fura-2 AM, SBFI AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)

  • Probenecid (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of the indicator AM ester in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • For a final dye concentration of 1-5 µM, dilute the indicator stock solution into the physiological buffer.

    • Add Pluronic® F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization. Mix by vortexing.

    • If using, add probenecid to the loading solution (final concentration typically 1-2.5 mM).

  • Cell Loading:

    • Culture cells on coverslips or in a suitable imaging dish.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • De-esterification:

    • Remove the loading solution and wash the cells two to three times with fresh physiological buffer to remove extracellular dye.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: In Situ Calibration of Ratiometric Indicators

To obtain quantitative measurements of ion concentrations, it is essential to perform an in situ calibration of the fluorescent probe. This involves permeabilizing the cell membrane with an ionophore to equilibrate the intracellular and extracellular ion concentrations.[14]

Materials:

  • Cells loaded with a ratiometric indicator (e.g., Fura-2)

  • A series of calibration buffers with known free ion concentrations (e.g., Calcium Calibration Buffer Kit)

  • Ionophore (e.g., ionomycin or 4-bromo A-23187 for Ca²⁺)

  • A solution for determining the minimum fluorescence ratio (Rmin), typically a zero-ion buffer with a chelator (e.g., EGTA for Ca²⁺).

  • A solution for determining the maximum fluorescence ratio (Rmax), a high-ion buffer.

Procedure:

  • Determine Rmin:

    • Perfuse the cells with the zero-ion buffer containing the ionophore.

    • Record the fluorescence intensity at the two excitation or emission wavelengths to calculate Rmin.

  • Determine Rmax:

    • Perfuse the cells with the high-ion buffer containing the ionophore.

    • Record the fluorescence intensity at the two wavelengths to calculate Rmax.

  • Determine Experimental Ratio (R):

    • Record the fluorescence ratio from your experimental cells under the desired conditions.

  • Calculate Ion Concentration:

    • Use the Grynkiewicz equation to calculate the free ion concentration: [Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin / Fmax) where Kd is the dissociation constant of the indicator, and Fmin/Fmax is the ratio of fluorescence intensities at the second wavelength at minimum and maximum ion concentrations.

Conclusion

The field of fluorescent ion indicators is continually evolving, with new probes offering improved brightness, selectivity, and functionality. This guide has provided a comparative framework to aid in the selection of the most appropriate probe for your specific research question. By understanding the fundamental principles of these indicators, critically evaluating their performance characteristics, and adhering to rigorous experimental protocols, researchers can harness the power of fluorescence imaging to gain unprecedented insights into the dynamic world of cellular ion signaling.

References

A Comparative In Vitro Analysis of the Anticancer Efficacy of 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating a Novel Anticancer Compound

This guide provides a comprehensive framework for the in vitro validation of 2-(4-Bromophenyl)-1,1-diphenylethylene, a brominated aromatic hydrocarbon with promising anticancer potential[1]. In drug discovery, rigorous preclinical evaluation is essential to triage molecules with insufficient anticancer activity, thereby saving considerable time and resources[2]. This document outlines a series of established assays to systematically evaluate the compound's efficacy, comparing it directly with Tamoxifen, a well-characterized Selective Estrogen Receptor Modulator (SERM) used in cancer therapy[3]. The structural similarity between this compound and the triphenylethylene scaffold of Tamoxifen suggests a potential, yet unconfirmed, shared mechanism of action, making this a pertinent comparison.

The experimental workflow is designed to move from a broad assessment of cytotoxicity to a more detailed investigation of the mechanisms of action, including apoptosis induction, cell cycle arrest, and the modulation of key signaling proteins.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Effect on Cell Proliferation cluster_3 Phase 4: Molecular Pathway Analysis start Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) assay1 MTT Assay: Determine Cell Viability & IC50 start->assay1 Treat with Test Compound & Tamoxifen (Control) assay2 Annexin V / PI Staining: Quantify Apoptosis via Flow Cytometry assay1->assay2 Based on IC50 values assay3 Propidium Iodide Staining: Analyze Cell Cycle Distribution assay2->assay3 assay4 Western Blotting: Assess Expression of Apoptotic Proteins (Caspases, Bcl-2 family) assay3->assay4 end Comprehensive Efficacy Profile assay4->end Synthesize Data & Conclude

Figure 1: Experimental workflow for in vitro validation.

Assessment of Cytotoxicity: The MTT Assay

Principle: The initial and most critical step is to determine if this compound exhibits cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability[4]. This assay is fundamental in toxicology and cancer research for screening potential therapeutic compounds[5][6].

Comparative Protocol: MTT Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment[7].

  • Compound Treatment: Prepare serial dilutions of this compound and Tamoxifen in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible[7].

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO, to each well[4].

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[7]. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
CompoundCell LineIncubation TimeIC₅₀ (µM)
This compound MCF-7 (ER+)48 hours[Example Value: 12.5]
Tamoxifen (Reference Control) MCF-7 (ER+)48 hours[Example Value: 8.7]
This compound MDA-MB-231 (ER-)48 hours[Example Value: 35.2]
Tamoxifen (Reference Control) MDA-MB-231 (ER-)48 hours[Example Value: > 50]

Mechanism of Cell Death: Apoptosis Detection

Principle: Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it minimizes inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to identify and quantify apoptotic cells[8]. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[9]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells[10][11]. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.

Figure 2: Principle of Annexin V/PI apoptosis detection.
Comparative Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound and Tamoxifen for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension and wash twice with cold PBS[8].

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 × 10⁶ cells/mL[10].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (100 µg/mL)[8][10].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry[10].

Data Presentation: Apoptosis Induction
Treatment (at IC₅₀)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control [e.g., 95.1][e.g., 2.5][e.g., 1.4][e.g., 1.0]
This compound [e.g., 40.3][e.g., 25.8][e.g., 28.7][e.g., 5.2]
Tamoxifen [e.g., 48.9][e.g., 20.1][e.g., 25.5][e.g., 5.5]

Effect on Cell Proliferation: Cell Cycle Analysis

Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division[12]. Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is a widely used technique to analyze cell cycle distribution. Because PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content[13]. This allows for the quantification of cells in the G0/G1 (one set of DNA), S (DNA synthesis), and G2/M (two sets of DNA) phases of the cell cycle[14][15].

Comparative Protocol: Cell Cycle Analysis
  • Cell Treatment: Culture and treat cells with the IC₅₀ concentrations of the test compound and Tamoxifen as described previously for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves DNA integrity. Store at 4°C for at least 30 minutes[13].

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA[13].

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C[13].

  • Flow Cytometry: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for fluorescence detection to properly resolve the G1 and G2/M peaks[15].

Data Presentation: Cell Cycle Distribution
Treatment (at IC₅₀)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control [e.g., 65.4][e.g., 20.1][e.g., 14.5]
This compound [e.g., 80.2 (G1 Arrest)][e.g., 9.5][e.g., 10.3]
Tamoxifen [e.g., 78.5 (G1 Arrest)][e.g., 11.3][e.g., 10.2]

Molecular Mechanism: Western Blot Analysis

Principle: To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting is used to detect changes in the expression levels of specific proteins[16]. This technique is invaluable for assessing the molecular events of apoptosis[17]. Key proteins in the apoptotic pathway include caspases (executioner proteins) and the Bcl-2 family (regulators of apoptosis). An increase in cleaved (active) Caspase-3 and a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins are hallmarks of apoptosis induction[16][18].

G compound 2-(4-Bromophenyl)- 1,1-diphenylethylene bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Pro-Caspase-9 cytc->cas9 a_cas9 Cleaved Caspase-9 (Active) cas9->a_cas9 Cleavage cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Cleaved Caspase-3 (Active) cas3->a_cas3 Cleavage apoptosis Apoptosis a_cas3->apoptosis

References

The Criticality of Cross-Reactivity in Fluorescent Probe Design: A Comparative Guide for 2-(4-Bromophenyl)-1,1-diphenylethylene-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of molecular tools is paramount. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time. Among the myriad of available fluorophores, those built upon the 2-(4-Bromophenyl)-1,1-diphenylethylene scaffold are gaining traction as versatile building blocks in organic synthesis and for the development of advanced materials with potential biological applications.[1] However, the journey from a promising fluorescent molecule to a reliable biological probe is paved with rigorous validation, central to which is the assessment of cross-reactivity. This guide provides an in-depth comparison and a comprehensive framework for conducting cross-reactivity studies on this emerging class of probes, ensuring the generation of robust and reproducible data.

The this compound Core: A Privileged Scaffold with Inherent Challenges

The this compound structure is a derivative of the well-established tetraphenylethylene (TPE) core, renowned for its unique aggregation-induced emission (AIE) properties.[2][3][4] This AIE phenomenon, where the molecule becomes highly fluorescent in an aggregated state or when its intramolecular rotations are restricted, offers a powerful "turn-on" mechanism for detecting specific analytes. The propeller-like structure of TPE and its derivatives prevents π–π stacking in aggregates, and the restriction of intramolecular rotation in the excited state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.[2] The introduction of a bromine atom on one of the phenyl rings of the 1,1-diphenylethylene core provides a versatile handle for further chemical modifications, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties.[1][5][6]

While the AIE properties are advantageous for minimizing background fluorescence and enhancing signal-to-noise ratios, the inherent hydrophobicity of the polyaromatic scaffold can lead to non-specific interactions with various biomolecules and cellular structures. This underscores the critical need for meticulous cross-reactivity profiling to avoid misleading interpretations of experimental results.

The Imperative of Cross-Reactivity Studies: Ensuring Specificity and Trustworthiness

For instance, in the context of Alzheimer's disease research, a fluorescent probe designed to detect amyloid-beta (Aβ) plaques must be rigorously tested for cross-reactivity against other protein aggregates, such as tau neurofibrillary tangles, to ensure diagnostic accuracy.[14][15][16][17][18] Similarly, probes targeting specific enzymes should be screened against a panel of structurally related enzymes to confirm their selectivity.[7][8][9][10]

This guide provides a systematic approach to evaluating the cross-reactivity of this compound-based fluorescent probes, enabling researchers to validate their tools and generate reliable, high-impact data.

A Comparative Framework for Cross-Reactivity Assessment

To contextualize the performance of a novel this compound-based probe, it is essential to compare its properties against established alternatives. The following table provides a template for summarizing key performance metrics.

Parameter This compound Probe Alternative Probe 1 (e.g., TPE-based) Alternative Probe 2 (e.g., Non-AIEgen) Reference
Target Analyte [Specify Target][Specify Target][Specify Target]
Excitation Max (nm) [Experimental Value][Literature Value][Literature Value][19][20][21][22]
Emission Max (nm) [Experimental Value][Literature Value][Literature Value][19][20][21][22]
Quantum Yield (Φ) [Experimental Value][Literature Value][Literature Value]
Binding Affinity (Kd) [Experimental Value][Literature Value][Literature Value][18]
Selectivity (Fold vs. Off-Targets) [Experimental Value][Literature Value][Literature Value]
Photostability [Experimental Data][Literature Data][Literature Data]
Cell Permeability [Experimental Data][Literature Data][Literature Data]

Experimental Design for a Robust Cross-Reactivity Study

A comprehensive cross-reactivity study should be designed to systematically evaluate the probe's interaction with a panel of potential off-target molecules and in relevant biological matrices.

Workflow for Cross-Reactivity Assessment

Caption: Workflow for assessing the cross-reactivity of fluorescent probes.

Step-by-Step Experimental Protocol

1. Selection of Potential Off-Target Analytes:

  • Rationale: The choice of off-target analytes is crucial and should be based on the intended application of the probe.

  • Procedure:

    • Literature Review: Identify molecules that are structurally similar to the target analyte or are known to be present in high concentrations in the biological environment of interest.

    • Protein Databases: Utilize databases like UniProt and PDB to identify proteins with similar binding pockets or surface characteristics to the target.

    • Control Compounds: Include both positive and negative control compounds to validate the assay. For example, when testing a probe for an enzyme, include known inhibitors and non-binding analogs.[11]

2. In Vitro Screening Assays:

  • Rationale: These assays provide a controlled environment to quantify the interaction between the probe and potential off-target molecules.

  • Procedure:

    • Prepare Stock Solutions: Dissolve the fluorescent probe and all test analytes in an appropriate solvent (e.g., DMSO) to create concentrated stock solutions.

    • Assay Buffer: Prepare a suitable assay buffer that mimics physiological conditions (e.g., PBS, pH 7.4).

    • Titration Experiments: In a 96-well plate, perform serial dilutions of each off-target analyte. Add a constant concentration of the fluorescent probe to each well.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for binding equilibrium to be reached.

3. Spectroscopic Analysis:

  • Rationale: This step measures the changes in the probe's fluorescence properties upon interaction with the test analytes.

  • Procedure:

    • Fluorescence Measurements: Use a plate reader to measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

    • Spectral Scans: For any analytes that cause a significant change in fluorescence, perform full excitation and emission spectral scans to check for shifts in the maxima.

    • Quantum Yield Determination: Calculate the fluorescence quantum yield of the probe in the presence of each interacting off-target.

4. Data Analysis and Quantification:

  • Rationale: This step involves quantifying the extent of cross-reactivity and determining the probe's selectivity.

  • Procedure:

    • Plot Fluorescence Data: Plot the fluorescence intensity as a function of the off-target analyte concentration.

    • Calculate Binding Constants: If a significant interaction is observed, determine the dissociation constant (Kd) to quantify the binding affinity.

    • Determine Selectivity: Calculate the selectivity of the probe by comparing its response to the target analyte versus the off-target analytes. A high selectivity ratio is desirable.

5. Cell-Based Validation:

  • Rationale: This step assesses the probe's performance in a more complex biological environment.

  • Procedure:

    • Cell Culture: Culture cell lines that express varying levels of the target and potential off-target molecules.

    • Probe Incubation: Treat the cells with the fluorescent probe at an optimized concentration and for a suitable duration.

    • Fluorescence Microscopy: Use confocal microscopy or flow cytometry to visualize the probe's localization and quantify its fluorescence signal within the cells.[23]

    • Co-localization Studies: Use immunofluorescence with antibodies specific to the target and off-target molecules to determine if the probe's signal co-localizes with its intended target.[24]

6. Tissue-Based Staining:

  • Rationale: For probes intended for in vivo or ex vivo applications, testing on tissue sections is essential.

  • Procedure:

    • Tissue Preparation: Obtain tissue sections from relevant disease models or healthy controls.

    • Staining Protocol: Develop and optimize a staining protocol for the fluorescent probe on the tissue sections.

    • Imaging and Comparison: Acquire fluorescence images and compare the staining pattern with that of established methods, such as immunohistochemistry, to validate the probe's specificity.[14]

Conclusion: A Commitment to Rigorous Validation

The development of novel fluorescent probes based on the this compound scaffold holds significant promise for advancing our understanding of complex biological systems. However, the utility of these probes is entirely dependent on their specificity. By adhering to the principles and protocols outlined in this guide, researchers can systematically and rigorously evaluate the cross-reactivity of their probes, ensuring the generation of trustworthy and impactful scientific data. This commitment to validation is not merely a procedural step but a cornerstone of scientific integrity, paving the way for the reliable application of these powerful molecular tools in research, diagnostics, and drug development.

References

Efficacy of 2-(4-Bromophenyl)-1,1-diphenylethylene in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-1,1-diphenylethylene, a member of the triphenylethylene class of compounds, and its potential efficacy against various cancer cell lines. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The triphenylethylene scaffold is a cornerstone in medicinal chemistry, most famously represented by Tamoxifen, a selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] These compounds are known for their ability to competitively bind to the estrogen receptor, exhibiting tissue-specific antagonist or agonist effects.[2] In the context of ER+ breast cancer, their antagonistic action blocks estrogen-driven proliferation. This guide will explore the anticipated mechanism of action of this compound based on its structural class and compare its potential efficacy with established and experimental analogs.

Anticipated Mechanism of Action: Estrogen Receptor Modulation

The primary molecular target for triphenylethylene derivatives is the estrogen receptor (ERα and ERβ). The anti-cancer effect in ER-positive breast cancer is primarily due to competitive antagonism at the ERα isoform.

  • Competitive Binding: In ER-positive cancer cells, the endogenous ligand 17β-estradiol binds to ERα, triggering a conformational change that promotes the recruitment of co-activator proteins and initiates the transcription of genes responsible for cell proliferation. Triphenylethylene compounds, including likely this compound, compete with estradiol for the same binding pocket on the receptor.

  • Conformational Change and Co-repressor Recruitment: Upon binding, the triphenylethylene derivative induces a distinct conformational change in the ERα protein. This altered conformation hinders the binding of co-activators and instead facilitates the recruitment of co-repressor proteins.

  • Transcriptional Repression: The resulting complex of the drug, receptor, and co-repressors binds to Estrogen Response Elements (EREs) on the DNA, leading to the silencing of estrogen-dependent genes and subsequent cell cycle arrest and inhibition of tumor growth.

The presence and position of the bromo-substituent on the phenyl ring are expected to influence the binding affinity and overall pharmacology of the compound, a key aspect of structure-activity relationship (SAR) studies in this class.[3]

Estrogen_Receptor_Signaling_Pathway Figure 1: Canonical Estrogen Receptor Signaling and SERM Inhibition cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estradiol 17β-Estradiol ER Estrogen Receptor (ERα) Estradiol->ER binds HSP HSP90 ER->HSP stabilized ER_Active Activated ER Dimer (Agonist Conformation) ER->ER_Active dimerizes ER_Inactive ER Dimer (Antagonist Conformation) ER->ER_Inactive dimerizes SERM This compound (SERM) SERM->ER binds competitively ERE Estrogen Response Element (ERE) on DNA CoActivator Co-Activators ERE->CoActivator recruits CoRepressor Co-Repressors ERE->CoRepressor recruits Proliferation Gene Transcription & Cell Proliferation CoActivator->Proliferation promotes GrowthArrest Transcriptional Repression & Growth Arrest CoRepressor->GrowthArrest induces ER_Active->ERE binds ER_Inactive->ERE binds

Caption: Canonical Estrogen Receptor Signaling and SERM Inhibition.

Comparative Efficacy of Triphenylethylene Derivatives

Compound/DrugStructure HighlightsMCF-7 (ER+) GI50 (µM)MDA-MB-231 (ER-) GI50 (µM)Reference
Tamoxifen (TAM) Standard SERM1.586.31[4]
Compound 2B Chloro-substituted analog1.051.30[2]
Compound 6 Flexible skeleton, -OH on ring C0.151.71[5]
Compound 12 Chloro-substituted, piperidine side chain0.60Not Reported[6]
Compound 13 Flexible skeleton, homodiaminoalkoxy groups0.440.44[5]

Data presented as GI50, the concentration required to inhibit cell growth by 50%.

Analysis and Interpretation:

  • ER-Positive vs. ER-Negative Cells: Triphenylethylene derivatives typically show greater potency in ER-positive cell lines like MCF-7, consistent with their ER-targeting mechanism. However, some analogs, such as Compound 2B and Compound 13, exhibit significant activity against ER-negative MDA-MB-231 cells, suggesting potential off-target effects or alternative mechanisms of action that are independent of the estrogen receptor.[2][5]

  • Impact of Halogenation: The presence of a halogen, such as the chloro group in Compound 2B and Compound 12, appears to contribute to potent anti-proliferative activity.[2][6] By inference, the bromo- group in this compound is also anticipated to confer significant cytotoxic activity. Studies on other classes of compounds have noted that incorporating bromine atoms can enhance cytotoxic effects.[7][8]

  • Structural Modifications: Modifications to the core triphenylethylene structure, such as altering the flexibility of the skeleton or changing the aminoalkoxy side chain, can dramatically impact potency and even the spectrum of activity across different cell lines.[5] This highlights the importance of SAR in this class of compounds.

Given its structure as a halogenated triphenylethylene, it is plausible that this compound would exhibit potent cytotoxic activity, particularly against ER-positive cancer cell lines, with potential for activity in ER-negative lines as well.

Key Experimental Methodologies

To rigorously assess the efficacy of a compound like this compound, a series of standardized in vitro assays are essential. The following protocols provide a foundation for such an evaluation.

Experimental_Workflow Figure 2: Workflow for In Vitro Efficacy Testing cluster_assays Efficacy Assessment Start Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) Treatment->CellCycle Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data Apoptosis->Data CellCycle->Data

Caption: Workflow for In Vitro Efficacy Testing.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at predetermined concentrations (e.g., IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Culture and Treatment: As described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[1]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[15]

Conclusion and Future Perspectives

This compound belongs to the well-established and therapeutically important class of triphenylethylene compounds. Based on extensive structure-activity relationship studies of its analogs, it is hypothesized to function as a selective estrogen receptor modulator with potent anti-proliferative activity. The presence of the 4-bromophenyl moiety is a key structural feature that likely contributes significantly to its anticancer potential.[8]

  • In Vitro Profiling: Determining the IC50 values of the compound across a diverse panel of cancer cell lines, including both ER-positive and ER-negative breast cancers, as well as other hormone-dependent cancers like prostate and ovarian.

  • Mechanism of Action Studies: Confirming its interaction with the estrogen receptor and investigating potential ER-independent pathways, especially if significant activity is observed in ER-negative cell lines.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By systematically applying the methodologies outlined in this guide, researchers can effectively elucidate the anticancer profile of this compound and determine its promise as a candidate for further drug development.

References

A Comparative Guide to the Photophysical Properties of Tetraphenylethylene (TPE) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aggregation-Induced Emission

In the landscape of molecular photonics and biomedical research, the pursuit of highly efficient light-emitting materials is relentless. For decades, the utility of conventional fluorophores has been hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] This process, driven by strong π–π stacking interactions in the solid or aggregated state, creates non-radiative decay pathways that significantly diminish fluorescence intensity precisely where high concentration is often required.[1]

A paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang and his colleagues. AIE luminogens (AIEgens) are a class of molecules that are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][3] This counterintuitive phenomenon opened a new frontier in materials science, diagnostics, and therapeutics.

At the forefront of this revolution is tetraphenylethylene (TPE), a propeller-shaped molecule that has become the archetypal AIEgen.[1][3][4] Its simple structure, ease of synthesis, and robust AIE effect make it a versatile building block.[1][3] This guide provides a comparative analysis of the photophysical properties of various TPE derivatives, offering researchers and drug development professionals a foundational understanding of their structure-property relationships, experimental characterization, and application potential.

The Core Principle: Unlocking Light by Restricting Motion

The remarkable photophysical behavior of TPE and its derivatives is predominantly explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1] In a dilute solution, the four peripheral phenyl rings of the TPE core undergo active, low-frequency rotational and vibrational motions.[5] These dynamic motions act as efficient non-radiative pathways, dissipating the excited-state energy as heat and thus quenching fluorescence.[1][5]

Upon aggregation—induced by adding a poor solvent to a solution or in the solid state—the molecules are forced into close proximity. This physical constraint severely hinders the intramolecular rotations of the phenyl rings. With the non-radiative decay channels blocked, the excited-state energy is instead released through radiative pathways, resulting in a dramatic enhancement of fluorescence emission.[1][5]

AIE_Mechanism cluster_solution Solution State (Weak Emission) cluster_aggregate Aggregate State (Strong Emission) sol_start Excitation (Light Absorption) sol_tpe TPE Molecule sol_start->sol_tpe sol_rotation Active Intramolecular Rotation sol_tpe->sol_rotation sol_emission Weak/No Fluorescence sol_tpe->sol_emission sol_nonradiative Non-Radiative Decay (Heat) sol_rotation->sol_nonradiative agg_emission Strong Fluorescence agg_start Excitation (Light Absorption) agg_tpe Aggregated TPE Molecules agg_start->agg_tpe agg_restriction Restricted Intramolecular Rotation agg_tpe->agg_restriction agg_radiative Radiative Decay (Light) agg_restriction->agg_radiative agg_radiative->agg_emission

Figure 1: The Aggregation-Induced Emission (AIE) mechanism of TPE.

Comparative Analysis of TPE Derivatives

The true power of the TPE scaffold lies in its synthetic flexibility, allowing for the tuning of its photophysical properties through chemical modification. These modifications can be broadly categorized into core alterations and peripheral substitutions.

Core Modifications: Beyond Phenyl Rings

Replacing the phenyl rings of the TPE core with other aromatic systems can significantly alter the electronic and photophysical properties. A prime example is the comparison between TPE and its thiophene-containing analogue, tetrathienylethene (TTE).

  • Tetrathienylethene (TTE): While TTE also exhibits AIE, its photophysical properties differ from TPE. The presence of heavy sulfur atoms in the thiophene rings can enhance intersystem crossing, potentially leading to a lower fluorescence quantum yield compared to TPE.[6] Crystal structure analysis of TTE reveals strong intra- and intermolecular S···S interactions, which are absent in TPE and contribute to a red-shift in its solid-state emission compared to its emission in aggregates.[6] This is an unusual morphochromism, as TPE typically shows a blue-shift in the crystal state versus the aggregate state.[6]

Peripheral Substitutions: Tuning for Function

Attaching functional groups to the peripheral phenyl rings is the most common strategy to create TPE derivatives with tailored properties for specific applications.

  • Electron-Donating and Withdrawing Groups: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can modulate the molecule's HOMO and LUMO energy levels. This is a classic strategy to tune the emission wavelength across the visible spectrum and enhance properties like two-photon absorption for deep-tissue imaging.[3][7]

  • Water-Soluble Derivatives: For biological applications, TPE's inherent hydrophobicity is a limitation.[5] The introduction of hydrophilic moieties, such as carboxylate or sulfonate groups, renders the derivatives water-soluble. These molecules can exhibit AIE behavior at polarized liquid-liquid interfaces or in response to changes in their local environment, making them suitable for sensing and bioimaging in aqueous media.[8]

  • Probes for Sensing: By incorporating specific recognition units, TPE derivatives can act as "turn-on" or "turn-off" fluorescent probes. For instance, a thiophene-substituted TPE (THTPE) has been developed for the rapid and sensitive detection of nitroaromatic compounds (NACs), which are common in explosives.[4][9] The fluorescence of the THTPE aggregates is quenched in the presence of NACs, providing a clear detection signal.[4][9]

  • Theranostic Agents: TPE derivatives can be engineered to serve as both imaging agents and therapeutic agents (theranostics). Some derivatives are efficient photosensitizers, generating reactive oxygen species (ROS) upon light irradiation for use in photodynamic therapy (PDT) to destroy cancer cells.[10][11] For example, the TPE-IQ-2O derivative specifically accumulates in the mitochondria of tumor cells, enabling targeted imaging and effective PDT.[10][11]

Quantitative Data Summary

The following table summarizes the photophysical properties of TPE and a selection of its derivatives to illustrate the impact of structural modifications.

Derivative Structural Modification Solvent/State λem (nm) Quantum Yield (ΦF) Key Feature / Application Reference(s)
TPE Unsubstituted CoreTHF/Water (90% H₂O)~462-470~21%Archetypal AIEgen[6][12]
TPE-4oM Ortho-methyl substitutionTHF-64.3%High fluorescence in solution (non-AIE)[13]
TPE-4mM Meta-methyl substitutionTHF-0.1%Low fluorescence in solution (AIE-active)[13]
TTE Phenyl rings replaced by thiophenePowder4442.6%Red-shifted morphochromism[6]
THTPE Thiophene-substituted phenylsTHF/Water (90% H₂O)519-Sensor for nitroaromatics[4]
n-TPE-AP-PDMS TPE functionalized with PolydimethylsiloxaneFilm53223.9%Reversible sensor for nitrobenzene[2]
TPE-BICOOH Carboxylic acid groupsMethanol/Water (80% H₂O)58454.8%Water-soluble, membrane probe[14]
2-TPE-thiophene Single TPE unit on thiopheneSolid State-52.86%High solid-state quantum yield[15]

Experimental Methodologies: A Practical Guide

Validating the photophysical properties of TPE derivatives requires standardized and rigorous experimental protocols. As a self-validating system, the causality behind each step is crucial for obtaining reproducible and trustworthy data.

Protocol 1: Characterization of Aggregation-Induced Emission

This experiment is fundamental to confirming the AIE nature of a TPE derivative. The rationale is to induce aggregation by gradually increasing the fraction of a poor solvent (e.g., water) in a solution of the compound in a good solvent (e.g., tetrahydrofuran, THF) and monitoring the change in fluorescence intensity.

AIE_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Titration & Measurement cluster_analysis 3. Data Analysis prep1 Prepare 10 μM stock solution of TPE derivative in pure THF measure1 Prepare series of solutions with increasing water fractions (fw) (e.g., 0% to 99%) prep1->measure1 measure2 For each fw, measure: - UV-Vis Absorption Spectrum - Photoluminescence (PL) Spectrum measure1->measure2 Constant total volume and concentration analysis1 Plot PL emission intensity at λmax vs. water fraction (fw) measure1->analysis1 analysis2 Calculate AIE enhancement factor (αAIE = I_aggregate / I_solution) analysis1->analysis2

Figure 2: Standard workflow for characterizing the AIE property.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the TPE derivative at a concentration of 1 mM in a good organic solvent, typically THF.

  • Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of approximately 10 μM in pure THF.

  • Initial Measurement: Record the UV-Vis absorption and photoluminescence (PL) spectra of the working solution in pure THF (0% water fraction). The PL intensity should be very low.

  • Titration: Prepare a series of samples in cuvettes with varying water fractions (f_w), for example, from 10% to 99% in 10% increments. This is done by adding calculated volumes of the THF stock solution and water to maintain a constant final concentration of the TPE derivative.

  • Spectral Acquisition: For each sample, after brief vortexing or sonication to ensure homogeneity, immediately record the PL spectrum. It is critical to use the same excitation wavelength (typically the absorption maximum) and spectrometer settings for all measurements to ensure comparability.

  • Data Plotting: Plot the peak PL intensity against the water fraction. A significant increase in intensity at high water fractions confirms the AIE characteristic.[4][5]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical measure of a fluorophore's emission efficiency. The relative method, comparing the sample to a well-characterized standard, is widely used.

Choice of Standard: The standard should have an absorption and emission range that overlaps with the sample. For blue-emitting TPE derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice. For green-yellow emitters, fluorescein in 0.1 M NaOH (Φ_F = 0.95) can be used.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a series of dilute solutions of both the TPE derivative (sample) and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.

  • Measure Emission: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated area under the emission curve for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • std refers to the standard and sample refers to the TPE derivative.

Conclusion and Future Outlook

The TPE scaffold has proven to be an exceptionally fertile ground for the development of advanced photofunctional materials. Through rational chemical design, the fundamental AIE property of TPE can be harnessed and tuned to create derivatives with a vast array of photophysical characteristics. From core modifications that alter fundamental electronic properties to peripheral substitutions that enable water solubility and specific molecular recognition, the versatility of TPE is remarkable. This comparative guide highlights that the key to unlocking its potential lies in understanding the intricate relationship between molecular structure and the restriction of intramolecular motion.

The future of TPE research is bright, with ongoing efforts focused on developing derivatives that emit in the near-infrared (NIR) for deeper biological imaging, creating multi-stimuli responsive materials for smart devices, and designing next-generation theranostic agents for personalized medicine.[1][3] As our understanding of the nuanced photophysics of the aggregated state deepens, so too will our ability to design and synthesize TPE derivatives with unprecedented performance and functionality.

References

A Comparative Performance Analysis of 2-(4-Bromophenyl)-1,1-diphenylethylene Derivatives in OLED Devices

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Aggregation-Induced Emission Luminogens for Advanced Display Technologies

In the ever-evolving landscape of organic light-emitting diode (OLED) technology, the quest for highly efficient and stable blue-emitting materials remains a critical challenge. While traditional luminophores often suffer from aggregation-caused quenching (ACQ) in the solid state, a phenomenon that severely limits device performance, materials exhibiting aggregation-induced emission (AIE) have emerged as a powerful solution. This guide provides an in-depth performance comparison centered on the structural motif of 2-(4-bromophenyl)-1,1-diphenylethylene, a key building block in the synthesis of advanced AIE luminogens (AIEgens).

While this compound itself is a foundational tetraphenylethylene (TPE) derivative, its primary role in the field is that of a versatile precursor for more complex and higher-performing AIEgens. Its brominated phenyl group serves as a reactive site for introducing various functional moieties, allowing for the fine-tuning of photophysical and electroluminescent properties. This guide will, therefore, focus on a comparative analysis of OLED devices employing derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their performance characteristics and the underlying design principles.

The Significance of Aggregation-Induced Emission in Non-Doped OLEDs

Conventional organic emitters often exhibit strong fluorescence in dilute solutions but become weakly emissive or even non-emissive in the solid state due to the formation of aggregates that provide non-radiative decay pathways. This ACQ effect necessitates the use of host-dopant systems in OLED fabrication, where the emitter is dispersed in a host matrix at a low concentration to minimize aggregation. However, this approach complicates the device structure and can lead to issues such as phase separation and incomplete energy transfer.

AIEgens, in contrast, are non-emissive in solution but become highly luminescent in the aggregated state. This unique property is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. Consequently, AIEgens are ideal candidates for high-performance non-doped OLEDs, where the emitting layer consists of a neat film of the AIE material. This simplifies the device architecture, reduces manufacturing costs, and can lead to improved device stability.

Performance Comparison of this compound Derivatives in Non-Doped OLEDs

To illustrate the performance of materials derived from the this compound scaffold, we will compare the electroluminescence characteristics of two representative AIEgens: TPE-NPPB and TPE-APPB. These molecules incorporate the TPE core, which can be synthesized from precursors like this compound, and feature phenanthroimidazole and triphenylamine moieties to enhance their charge transport and AIE properties.

Below is a summary of the performance of non-doped OLEDs using these materials as the emitting layer.

EmitterMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
TPE-NPPB3.24.324.01(0.18, 0.21)
TPE-APPB5.35.284.92(0.18, 0.19)
TPE-TAC>5.06.186.05Not Specified
TPE-TADC~5.1Not SpecifiedNot SpecifiedNot Specified

As the data indicates, subtle structural modifications to the core TPE structure can lead to significant differences in device performance. The TPE-APPB-based device, for instance, exhibits a higher external quantum efficiency (EQE), current efficiency, and power efficiency compared to the TPE-NPPB device, along with a slightly purer blue emission as indicated by the lower 'y' CIE coordinate. This highlights the importance of molecular design in optimizing the performance of AIEgens for OLED applications. The performance of other TPE derivatives like TPE-TAC and TPE-TADC further underscores the potential of this class of materials in achieving high-efficiency blue emission.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to follow standardized experimental procedures for the fabrication and characterization of OLED devices.

Synthesis of a Representative TPE-Based AIEgen

The synthesis of AIEgens based on the this compound framework typically involves cross-coupling reactions to introduce desired functional groups. A general synthetic approach is the Suzuki coupling reaction.

Example Synthesis of a Cyano-Substituted Tetraphenylethylene Derivative:

  • Preparation of the Boronic Ester: this compound is reacted with a diboron pinacol ester in the presence of a palladium catalyst and a base to form the corresponding boronic ester derivative.

  • Suzuki Coupling: The synthesized boronic ester is then coupled with a suitable aromatic halide (e.g., a cyano-substituted phenyl bromide) in the presence of a palladium catalyst and a base to yield the final TPE-based AIEgen.

  • Purification: The crude product is purified by column chromatography and recrystallization to obtain a high-purity material suitable for device fabrication.

Synthesis_Workflow BPDPE This compound BoronicEster TPE-Boronic Ester BPDPE->BoronicEster Borylation AIEgen Final TPE-based AIEgen BoronicEster->AIEgen Suzuki Coupling AromaticHalide Functionalized Aromatic Halide AromaticHalide->AIEgen Suzuki Coupling

Figure 1: Generalized synthetic workflow for TPE-based AIEgens.

OLED Device Fabrication via Vacuum Thermal Evaporation

The fabrication of small-molecule OLEDs is typically carried out using vacuum thermal evaporation to ensure the deposition of uniform and high-purity thin films.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Deposition of Organic Layers: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr). The standard device architecture for a non-doped blue AIE-OLED is as follows:

    • ITO (Anode)

    • Hole Injection Layer (HIL), e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile)

    • Hole Transport Layer (HTL), e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • Emitting Layer (EML), e.g., the neat film of the TPE-based AIEgen

    • Electron Transport Layer (ETL), e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL), e.g., LiF (Lithium Fluoride)

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

OLED_Fabrication cluster_0 OLED Device Stack ITO ITO (Anode) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emitting Layer (EML) (TPE-based AIEgen) ETL Electron Transport Layer (ETL) Light Light Emission EML->Light EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

Figure 2: Typical device architecture for a non-doped AIE-OLED.

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

  • J-V-L Measurement: The J-V-L characteristics are measured using a source meter and a photometer. From this data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.

  • EL Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE) Measurement: The EQE is a critical parameter that represents the ratio of the number of photons emitted by the device to the number of electrons injected. It can be measured directly using an integrating sphere setup.

Conclusion and Future Outlook

The this compound molecular scaffold serves as a crucial starting point for the design and synthesis of a wide array of high-performance AIE-active materials for OLED applications. By leveraging the AIE effect, these materials enable the fabrication of efficient and stable non-doped blue OLEDs, simplifying device architecture and reducing manufacturing costs. The performance data of derivatives such as TPE-NPPB and TPE-APPB demonstrate the potential of this class of materials to address the long-standing challenge of achieving high-efficiency deep-blue emission.

Future research in this area will likely focus on further optimizing the molecular design of TPE-based AIEgens to enhance their quantum efficiency, color purity, and operational stability. The development of novel synthetic methodologies will also play a key role in expanding the library of available materials and accelerating the discovery of next-generation emitters for advanced display and lighting technologies.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-1,1-diphenylethylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information for handling 2-(4-Bromophenyl)-1,1-diphenylethylene (CAS No. 18648-66-3)[1][2]. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol is a self-validating system for safety.

Hazard Assessment: A Profile by Analogy

This compound is a solid, crystalline powder belonging to the class of brominated aromatic hydrocarbons[1]. While specific toxicity data is scarce, related compounds exhibit a consistent hazard profile that we must assume applies to this molecule. The primary concerns are irritation, potential toxicity upon ingestion, and respiratory effects, particularly from airborne dust or powder.

Based on SDS for similar compounds, the anticipated hazards include:

  • Skin Irritation (Category 2) [3][4][5]

  • Serious Eye Irritation (Category 2A) [3][5]

  • Acute Oral Toxicity (Category 4, Harmful if swallowed) [3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, May cause respiratory irritation) [3][5]

Furthermore, combustion of brominated organic compounds can release highly toxic and corrosive gases, such as carbon oxides and hydrogen bromide[5].

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the identified risks. The selection of PPE should not be a static choice but rather one that adapts to the specific experimental conditions (e.g., quantity of material, potential for aerosolization).

Summary of Required PPE
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields (ANSI Z87.1/EN 166 compliant). A face shield is required when handling larger quantities (>10g) or if there is a significant splash risk.Protects against airborne powder, dust, and accidental splashes, preventing serious eye irritation[3][6].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Provides a barrier against skin contact, which can cause irritation. Aromatic and halogenated hydrocarbons can degrade some glove materials; inspect gloves before each use[3][7].
Body Protection Flame-resistant laboratory coat. For larger scale operations, a complete chemical protection suit may be warranted.Protects skin from contact and prevents contamination of personal clothing. Flame resistance is crucial due to the flammability of many organic solvents used with the compound.
Respiratory Protection A NIOSH-approved N95 dust mask is the minimum for handling small quantities of powder. If aerosolization is likely or handling occurs outside a certified chemical fume hood, a half-mask or full-face respirator with appropriate particulate and organic vapor cartridges is mandatory.Prevents inhalation of airborne particles, which may cause respiratory tract irritation[3][5].

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses the entire workflow, from initial preparation to final waste disposal.

Step-by-Step Handling Protocol
  • Designated Area: All work involving this compound must be conducted in a designated area, preferably within a certified laboratory chemical fume hood to ensure adequate ventilation[3][8].

  • Pre-Handling Check: Before starting, ensure an emergency eyewash station and safety shower are accessible. Confirm that all necessary PPE is available and in good condition.

  • Donning PPE: Put on all required PPE before entering the designated handling area. The sequence is critical for maintaining a sterile and safe barrier.

  • Weighing and Transfer: Handle the compound as a solid to minimize dust formation. Use a spatula for transfers. If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination: After completing the work, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last using the proper technique[3][4]. Wash hands thoroughly with soap and water after all work is complete[3][4].

Visual Workflow: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE (Before Entering Work Area) cluster_handling Chemical Handling cluster_doffing Doffing PPE (Exiting Work Area) Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Perform Experimental Work in Fume Hood Don4->Handling Enter Work Area Doff1 1. Lab Coat Handling->Doff1 Exit Work Area Doff2 2. Gloves (Remove properly) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4 Wash_Hands Wash Hands Thoroughly Doff4->Wash_Hands

Caption: Workflow for donning and doffing PPE.

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

Spill Response
  • Small Spill (<1g): If a small amount of solid is spilled within the fume hood, wear your full PPE. Gently sweep up the material with a dustpan and brush or use an absorbent material. Place the collected material into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (>1g) or any spill outside a fume hood: Evacuate the immediate area. Alert colleagues and your lab supervisor. Prevent others from entering the contaminated zone. If safe to do so, increase ventilation. Follow your institution's emergency procedures for hazardous chemical spills[8][9].

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible waste container[8].

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal through your certified hazardous waste management provider, adhering to all local and national regulations[3][4][10].

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity and quality of your scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1,1-diphenylethylene
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-1,1-diphenylethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.